molecular formula C8H10N2OS B117518 2-Mercapto-4,6-dimethylnicotinamide CAS No. 79927-21-2

2-Mercapto-4,6-dimethylnicotinamide

Cat. No.: B117518
CAS No.: 79927-21-2
M. Wt: 182.25 g/mol
InChI Key: PNUHWHVTEYTPSN-UHFFFAOYSA-N
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Description

2-Mercapto-4,6-dimethylnicotinamide is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-4-3-5(2)10-8(12)6(4)7(9)11/h3H,1-2H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUHWHVTEYTPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=S)N1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel compound 2-Mercapto-4,6-dimethylnicotinamide. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages data from its immediate precursor, 2-Mercapto-4,6-dimethylnicotinonitrile, and established principles of medicinal chemistry to project its characteristics. Included within this guide are a proposed synthetic route from its nitrile analog, detailed protocols for its synthesis and characterization, and a discussion of its potential biological significance based on the known activities of related mercaptopyridine and nicotinamide scaffolds. This document is intended to serve as a foundational resource for researchers and drug development professionals initiating investigations into this promising compound.

Introduction and Rationale

Nicotinamide and its derivatives are fundamental components of cellular metabolism and signaling, primarily through their roles as precursors to the coenzymes NAD+ and NADP+. The chemical tractability of the nicotinamide scaffold has made it a fertile ground for the development of a wide array of therapeutic agents.[1] The incorporation of a mercapto group, as seen in this compound, introduces a reactive thiol functionality that can significantly influence the molecule's chemical and biological properties. This can range from acting as a nucleophile or a metal chelator to participating in disulfide bond formation, a mechanism of action for some bioactive compounds.

This guide addresses the current information gap regarding this compound by providing a predictive and practical framework for its synthesis and characterization. The following sections are designed to equip researchers with the necessary information to synthesize, purify, and analyze this compound, thereby facilitating the exploration of its therapeutic potential.

Proposed Synthesis of this compound

The most direct synthetic route to this compound is the controlled hydrolysis of its commercially available nitrile precursor, 2-Mercapto-4,6-dimethylnicotinonitrile. The key challenge in this transformation is to prevent the over-hydrolysis of the intermediate amide to the corresponding carboxylic acid.[2] Mild reaction conditions are therefore paramount.

Synthetic Workflow

SynthesisWorkflow Nitrile 2-Mercapto-4,6-dimethylnicotinonitrile Hydrolysis Controlled Hydrolysis (e.g., H2O2, NaOH in aq. EtOH) Nitrile->Hydrolysis Amide This compound Hydrolysis->Amide Purification Purification (Recrystallization/Chromatography) Amide->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: Proposed workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol: Controlled Nitrile Hydrolysis

This protocol is adapted from established methods for the mild hydrolysis of nitriles to amides.[3]

Materials:

  • 2-Mercapto-4,6-dimethylnicotinonitrile

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-Mercapto-4,6-dimethylnicotinonitrile in a 1:1 mixture of ethanol and water.

  • Reagent Addition: To the stirred solution, add 1.5 equivalents of sodium hydroxide, followed by the slow, dropwise addition of 3.0 equivalents of 30% hydrogen peroxide. The temperature should be monitored and maintained below 40°C during the addition.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-70°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Neutralize the solution by the careful addition of 1M hydrochloric acid until a pH of ~7 is reached.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Predicted Physicochemical Properties

The following properties are predicted for this compound based on the known properties of its nitrile precursor and the general characteristics of amides.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₀N₂OSAddition of one molecule of water to the nitrile precursor (C₈H₈N₂S).
Molecular Weight 182.24 g/mol Calculated based on the molecular formula.
Appearance White to off-white or pale yellow solidSimilar to many nicotinamide and mercaptopyridine derivatives.
Melting Point Expected to be high, likely >200 °CThe introduction of the amide group allows for strong intermolecular hydrogen bonding, which typically results in a higher melting point compared to the nitrile precursor (m.p. of nitrile is 264 °C (decomp)).[4]
Boiling Point High, expected to decompose before boilingThe strong intermolecular forces in amides lead to very high boiling points.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol).The amide group will increase water solubility compared to the nitrile due to hydrogen bonding, but the overall molecule remains largely organic in character.
pKa Expected to have two pKa values: one for the pyridine nitrogen (acidic) and one for the thiol group (acidic).The pyridine nitrogen will be weakly basic, and the thiol group will be weakly acidic. The exact values would need experimental determination.

Purification and Characterization Protocols

Purification

Recrystallization:

  • Rationale: Recrystallization is a robust method for purifying solid organic compounds. The choice of solvent is critical.

  • Protocol:

    • Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol/water mixture.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot-filtered.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Rationale: For more challenging purifications or for isolating small quantities of high-purity material, silica gel chromatography is recommended.

  • Protocol:

    • Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexanes).

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed material onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization
  • Rationale: NMR provides detailed information about the molecular structure.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5][6] Ensure the sample is fully dissolved and free of solid particles.

  • Expected ¹H NMR Signals:

    • Singlets for the two methyl groups.

    • A singlet for the aromatic proton on the pyridine ring.

    • A broad singlet for the thiol proton (this may be exchangeable with D₂O).

    • Two broad singlets for the amide (-CONH₂) protons (these will also be exchangeable with D₂O).

  • Expected ¹³C NMR Signals:

    • Signals for the two methyl carbons.

    • Signals for the aromatic carbons of the pyridine ring.

    • A signal for the carbonyl carbon of the amide group.

  • Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Expected Characteristic Peaks:

    • N-H stretching of the amide group (two bands around 3100-3500 cm⁻¹).

    • C=O stretching of the amide group (a strong band around 1650-1680 cm⁻¹).

    • C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region).

    • S-H stretching of the thiol group (a weak band around 2550-2600 cm⁻¹).

  • Rationale: MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Expected Result: The mass spectrum should show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 182.24.

Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, the structural motifs present suggest several avenues for investigation.

Logical Framework for Biological Investigation

BiologicalSignificance Target This compound Scaffold1 Mercaptopyridine Scaffold Target->Scaffold1 Scaffold2 Nicotinamide Scaffold Target->Scaffold2 Activity1 Anticancer Activity Scaffold1->Activity1 Activity2 Antimicrobial Activity Scaffold1->Activity2 Scaffold2->Activity1 Activity3 Enzyme Inhibition Scaffold2->Activity3

Caption: Relationship between the structural scaffolds of the target compound and its potential biological activities.

  • Anticancer Activity: Pyridine derivatives are a well-established class of compounds with antiproliferative effects.[4][7] The presence of -NH₂ and -C=O groups has been shown to enhance anticancer activity.[4] Furthermore, some mercaptopurine derivatives, which also contain a thiol group on a heterocyclic ring, exhibit antiproliferative activity.[8] The title compound could therefore be investigated for its effects on various cancer cell lines.

  • Antimicrobial and Antifungal Activity: Various pyrimidine derivatives have demonstrated a range of pharmacological activities, including antimicrobial and antifungal effects.[9] The mercapto group can also contribute to such activities.

  • Enzyme Inhibition: Nicotinamide analogs are known to modulate the activity of various enzymes, including those involved in DNA repair and cellular signaling.[10] The thiol group could also interact with metal ions in the active sites of metalloenzymes or participate in covalent inhibition.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the synthesis, purification, and characterization of this compound. By leveraging data from its nitrile precursor and the broader chemical literature, we have outlined detailed experimental protocols and anticipated physicochemical properties. The discussion on potential biological activities highlights promising avenues for future research. It is our hope that this guide will serve as a valuable resource for researchers, enabling them to explore the full potential of this novel compound in the fields of medicinal chemistry and drug discovery.

References

  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. (URL not available)
  • Effects of nicotinamide and structural analogs on DNA synthesis and cellular replication of rat hepatoma cells. Cancer Biochem Biophys. 1984 Sep;7(3):195-202. [Link]

  • Crude nicotinamide is purified by a recrystallization and in this way freed especially from nicotinic acid and salts of nicotinic acid. As solvent there is used a 2-methylpropanol-1 containing water. The recrystallization takes place at a pH between about 7 and 10.
  • Purification of nicotinamide.
  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Sample Preparation. University College London. [Link]

  • Nitrile to Amide - Common Conditions. Organic Chemistry Portal. (URL not available)
  • Scheme 1 Selective hydrolysis of nitriles to amides. ResearchGate. [Link]

  • Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. J Nutr Sci Vitaminol (Tokyo). 2014;60(2):86-91. [Link]

  • Nicotinamide and its Pharmacological Properties for Clinical Therapy. ResearchGate. [Link]

  • Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Anal Biochem. 1999 May 1;270(1):63-7. [Link]

  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules. 2020 Jul 28;25(15):3420. [Link]

  • The Biological Landscape of Nicotinamide Derivatives: A Technical Overview. Benchchem. (URL not available)
  • NMR Sample Preparation. Iowa State University. [Link]

  • What are the best practices for sample preparation for NMR analysis? Reddit. [Link]

  • Processes for producing highly pure nicotinamide.
  • Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography. Anal Biochem. 1983 Jul 1;132(1):50-3. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. J Enzyme Inhib Med Chem. 2016;31(sup2):141-147. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Sci Rep. 2024 Feb 13;14(1):3649. [Link]

Sources

A Comprehensive Technical Guide to the Structural Elucidation and Analysis of 2-Mercapto-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthetic Landscape

In the field of medicinal chemistry and drug development, the precise characterization of novel compounds is the bedrock upon which all subsequent research is built. This guide focuses on the structural elucidation of 2-mercapto-4,6-dimethylnicotinamide, a heterocyclic compound of significant interest. It is critical to note that while the target of this guide is the amide derivative, much of the readily available public data and commercial availability centers on its synthetic precursor, 2-mercapto-4,6-dimethylnicotinonitrile (CAS 54585-47-6).[1][2]

This reality informs our approach. As Senior Application Scientists, we often encounter scenarios where a target molecule must be synthesized from a known starting material. Therefore, this guide is structured to mirror a real-world research project: we begin with the logical synthesis of the target amide from its nitrile precursor and then proceed to a rigorous, multi-technique validation of its structure. This methodology not only provides a pathway to the target compound but also establishes a self-validating system where the analytical data from the final product must be consistent with the proposed transformation.

Section 1: Synthesis and Purification

The primary route to obtaining this compound is through the controlled hydrolysis of the corresponding nitrile. This transformation is fundamental in organic synthesis and provides the first point of validation: a successful reaction will yield a product with distinct physical and chemical properties from the starting material.

Proposed Synthetic Pathway: Nitrile Hydrolysis

The conversion of the nitrile group (-C≡N) to a primary amide (-CONH₂) can be achieved under acidic or basic conditions. For this specific scaffold, a controlled acid-catalyzed hydrolysis is often preferred to minimize potential side reactions on the heterocyclic core.

Synthesis_Pathway Nitrile 2-Mercapto-4,6-dimethylnicotinonitrile Reagents H₂SO₄ (conc.) Heat (e.g., 80-90°C) H₂O Nitrile->Reagents Amide This compound (Target Compound) Reagents->Amide Hydrolysis

Caption: Synthetic route from nitrile precursor to target amide.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via acid-catalyzed hydrolysis.

Materials:

  • 2-mercapto-4,6-dimethylnicotinonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ice bath

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, carefully add 10 mL of concentrated sulfuric acid to 5 g of 2-mercapto-4,6-dimethylnicotinonitrile with stirring in an ice bath to manage the initial exotherm.

  • Once the mixture is homogenous, remove the ice bath and heat the reaction mixture to 80-90°C with continuous stirring for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Ethanol, 2:3 v/v).[3] The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it over 100 g of crushed ice in a beaker.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water (3 x 20 mL) to remove any inorganic salts.

  • Dry the crude product under vacuum.

Purification Protocol: Recrystallization

Objective: To purify the crude product by removing unreacted starting material and by-products.

Procedure:

  • Select an appropriate solvent system for recrystallization (e.g., ethanol/water or acetic acid).[2]

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them thoroughly. The melting point of the purified product should be sharp and distinct from the starting material (the nitrile decomposes at ~264°C).[2]

Section 2: Structural Elucidation Workflow

A multi-pronged analytical approach is essential to unambiguously confirm the structure of the synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating dataset.

Elucidation_Workflow cluster_0 Primary Confirmation cluster_1 Definitive Structure & Connectivity cluster_2 Purity & Optical Properties MS Mass Spectrometry (MS) Confirms Molecular Weight FTIR FT-IR Spectroscopy Confirms Functional Groups (-CONH₂ vs -C≡N) NMR_1H ¹H NMR Proton Environment & Count NMR_13C ¹³C NMR Carbon Environment & Count NMR_1H->NMR_13C NMR_2D 2D NMR (HSQC, HMBC) Confirms Atom Connectivity NMR_13C->NMR_2D HPLC HPLC Assesses Purity UV_Vis UV-Vis Spectroscopy Analyzes Electronic Transitions Purified_Sample Purified Sample Purified_Sample->MS Purified_Sample->FTIR Purified_Sample->NMR_1H Purified_Sample->HPLC Purified_Sample->UV_Vis

Caption: Integrated workflow for structural elucidation.

Section 3: Spectroscopic and Chromatographic Analysis

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the most direct evidence of a successful transformation by confirming the molecular weight of the product. The hydrolysis of a nitrile to an amide involves the addition of a water molecule (H₂O), resulting in a predictable mass increase of 18.01 Da.

Protocol:

  • Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.

  • Mode: Positive ion mode to generate the [M+H]⁺ ion.

  • Sample Prep: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like methanol or acetonitrile.

Expected Data & Interpretation:

CompoundFormulaExact Mass (Da)Expected [M+H]⁺ (m/z)
Starting Nitrile C₈H₈N₂S164.04165.05
Target Amide C₈H₁₀N₂OS182.05183.06

The observation of a primary ion at m/z 183.06 would be strong evidence for the formation of the target amide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR is arguably the most critical technique for distinguishing the amide product from the nitrile starting material. The vibrational frequencies of the -C≡N and -CONH₂ functional groups are highly characteristic and appear in distinct regions of the spectrum.[4] The presence or absence of these key peaks provides definitive proof of the functional group transformation.

Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a rapid and common method for solid samples.

  • Sample Prep: A small amount of the dry, purified solid is placed directly on the ATR crystal.

Expected Data & Interpretation:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Significance
Nitrile (-C≡N) Stretch2220 - 2260Should be ABSENT in final product. Strong, sharp peak in starting material.
Amide (N-H) Stretch3100 - 3500MUST be PRESENT. Two distinct bands (symmetric & asymmetric) for primary amide.
Amide (C=O) Stretch (Amide I)1630 - 1695MUST be PRESENT. Very strong, sharp absorption. Confirms carbonyl.
Amide (N-H) Bend (Amide II)1550 - 1640MUST be PRESENT. Strong absorption, confirms amide linkage.
Thiol (S-H) Stretch2550 - 2600May be weak or absent due to tautomerization to the thione (C=S) form.[5]
Thione (C=S) Stretch1050 - 1250Presence suggests the thione tautomer is significant in the solid state.

Trustworthiness: The complete disappearance of the nitrile peak at ~2230 cm⁻¹ and the concurrent appearance of strong N-H and C=O (Amide I) peaks are conclusive evidence of a successful hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR provides the complete atomic-level map of the molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR does the same for carbon atoms.[6][7] The chemical shifts are exquisitely sensitive to the local electronic environment, making the distinction between the nitrile and amide functionalities unambiguous. 2D NMR techniques like HSQC and HMBC are then used to piece the puzzle together, confirming the connectivity between atoms.

Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar sample and avoid exchange of the amide protons.

  • Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Experiments: ¹H, ¹³C, DEPT-135, HSQC, HMBC.

Predicted ¹H NMR Data (300 MHz, DMSO-d₆):

AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationKey Insight
-CONH₂ ~7.5 - 8.5Two broad singlets2HDefinitive signal for primary amide. Broad due to quadrupole moment of nitrogen and potential for slow rotation.
Pyridine H-5 ~6.8 - 7.2Singlet1HAromatic proton on the pyridine ring.
Methyl C4-CH₃ ~2.4Singlet3HMethyl group adjacent to the amide.
Methyl C6-CH₃ ~2.3Singlet3HMethyl group adjacent to the nitrogen.
N-H / S-H ~12.0 - 14.0Very broad singlet1HTautomeric proton (pyridinethione N-H or thiol S-H). Highly dependent on concentration and temperature.

Predicted ¹³C NMR Data (75 MHz, DMSO-d₆):

AssignmentPredicted Shift (δ, ppm)Key Insight
C=S (Thione) ~175 - 185Confirms the thione tautomer is dominant in solution.
C=O (Amide) ~165 - 170Definitive signal for the amide carbonyl carbon.
Pyridine C6 ~160Carbon adjacent to ring nitrogen.
Pyridine C4 ~155Carbon bearing a methyl group.
Pyridine C5 ~110 - 115Carbon bearing the aromatic proton.
Pyridine C3 ~105 - 110Carbon bearing the amide group.
Nitrile -C≡N ~115 - 120Should be ABSENT. This signal in the starting material will be replaced by the C=O signal.
Methyl C4-CH₃ ~20 - 25
Methyl C6-CH₃ ~18 - 22
High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for assessing the purity of the final compound. By developing a method that can separate the starting material, product, and any potential by-products, we can quantify the purity of the synthesized material, which is a critical parameter for any subsequent biological or pharmaceutical application.[8][9]

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Detection: UV detector set at a wavelength where both starting material and product absorb (e.g., 260 nm).[10][11]

  • Expected Result: The amide product, being more polar than the nitrile, will have a shorter retention time. A pure sample should show a single major peak (>95% area).

UV-Vis Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic structure of the molecule. While not as structurally definitive as NMR or IR, changes in the absorption maxima (λ_max) between the nitrile and the amide can serve as supporting evidence of a structural change. The primary chromophore is the substituted pyridine-2-thione system.

Protocol:

  • Solvent: Ethanol or Methanol.

  • Procedure: A dilute solution of the sample is scanned from 200-400 nm.

  • Expected Result: Nicotinamide and its derivatives typically show absorption maxima around 210 nm and 260 nm.[10][12] The exact λ_max for the target compound would be determined experimentally, but a shift compared to the nitrile precursor would be expected due to the change in the electronic nature of the substituent at the C3 position.

Section 4: Conclusion & Data Synthesis

The structural elucidation of this compound is a systematic process that begins with its synthesis from the corresponding nitrile. The successful transformation is validated by a suite of orthogonal analytical techniques. The conclusive evidence lies in the combined interpretation of:

  • Mass Spectrometry: An observed [M+H]⁺ ion at m/z 183.06, confirming the addition of water to the nitrile.

  • FT-IR Spectroscopy: The disappearance of the C≡N stretch and the appearance of characteristic N-H and C=O (Amide I) stretches.

  • NMR Spectroscopy: The appearance of two broad singlets for the -CONH₂ protons in the ¹H spectrum and, most definitively, a peak around 165-170 ppm for the carbonyl carbon in the ¹³C spectrum.

  • Chromatography: A single major peak in the HPLC chromatogram, confirming the purity of the isolated compound.

This rigorous, evidence-based workflow ensures the unambiguous identification and characterization of the target molecule, providing the trustworthy foundation required for its advancement in research and development.

References

  • PubChem. 2-Mercapto-4,6-dimethylnicotinonitrile. National Center for Biotechnology Information. [Link]

  • Hussein, M. A., et al. (2007). Synthesis, structural characterization and in vitro cytotoxicity of organotin(IV) derivatives of heterocyclic thioamides. Journal of Inorganic Biochemistry. [Link]

  • ResearchGate. A spectrophotometric study of 2-mercapto-4,6-dimethylpyrimidine as a novel carboxyl activating group. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile. MDPI. [Link]

  • PrepChem. Synthesis of 2-mercapto-4,6-dimethyl-pyrimidine hydrochloride. PrepChem.com. [Link]

  • Knize, M. G., et al. (1994). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A. [Link]

  • ResearchGate. UV-vis absorption spectra changes in the sample solution. ResearchGate. [Link]

  • Buelna-Garcia, L. E., et al. (2021). Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt. Frontiers in Chemistry. [Link]

  • ResearchGate. FT-IR spectra of a thiophenol and b diphenyldisulfide. ResearchGate. [Link]

  • Camacho-Pereira, J., et al. (2016). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. PLOS ONE. [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Ianoul, A., et al. (2018). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols. MDPI. [Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. LGC. [Link]

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Novel Synthesis Routes for Substituted Nicotinamide Derivatives: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Vitamin, A Scaffold for Innovation

Nicotinamide, or niacinamide, is globally recognized as vitamin B3, an essential nutrient vital for the biosynthesis of the nicotinamide adenine dinucleotide (NAD+) coenzyme.[1] NAD+ is central to cellular metabolism, participating in countless redox reactions and acting as a critical cosubstrate for enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs).[2] However, for the medicinal chemist and process scientist, the simple pyridine-3-carboxamide structure represents far more than a vitamin; it is a privileged scaffold. Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anti-tumor, and insecticidal properties.[3][4] Recent research has yielded potent drug candidates by modifying the nicotinamide core, targeting key enzymes such as VEGFR-2 and succinate dehydrogenase (SDH).[5][6]

The challenge, historically, has been the efficient and regioselective functionalization of the electron-deficient pyridine ring. Traditional methods often require harsh conditions and pre-functionalized starting materials, limiting scope and generating significant waste. This guide moves beyond those classical constraints to explore the modern synthetic chemist's toolkit. We will dissect novel, field-proven strategies that offer greater precision, efficiency, and scalability. Our focus is not merely on the "what" but the "why"—the mechanistic rationale that underpins each methodological choice, empowering you to adapt and innovate in your own research.

Section 1: The Atom Economy Revolution: Direct C-H Functionalization

The direct conversion of a carbon-hydrogen (C-H) bond into a new carbon-carbon or carbon-heteroatom bond is one of the most powerful strategies in modern organic synthesis.[7] This approach circumvents the need for pre-functionalization (e.g., halogenation or boronation) of the pyridine ring, thus shortening synthetic sequences and improving atom economy. For an electron-poor system like nicotinamide, this presents a unique challenge: activating a C-H bond that is already electron-deficient. The solution often lies in transition metal catalysis, where a directing group is used to position the metal catalyst in close proximity to the target C-H bond.

Mechanistic Insight: Chelation-Assisted Activation

The use of a directing group (DG), often an amide or a related nitrogen-containing functional group, is the cornerstone of regioselective C-H functionalization on aromatic systems. The DG coordinates to the metal center (commonly Palladium or Nickel), forming a stable metallacyclic intermediate. This geometric constraint forces the catalyst into the spatial vicinity of an ortho C-H bond, dramatically lowering the activation energy for its cleavage. This process, often proceeding via a Concerted Metalation-Deprotonation (CMD) or σ-Complex-Assisted Metathesis (σ-CAM) pathway, provides exquisite control over which C-H bond is functionalized.[8]

CH_Functionalization_Workflow sub Substituted Nicotinamide (with Directing Group) reac Reaction Vessel sub->reac cat Transition Metal Catalyst (e.g., Ni(II)) cat->reac partner Coupling Partner (e.g., Alkyne, Alkyl Halide) partner->reac inter Formation of Metallacyclic Intermediate reac->inter Coordination cleavage C-H Bond Cleavage (CMD or σ-CAM) inter->cleavage Proximity-Induced coupling Oxidative Addition/ Reductive Elimination cleavage->coupling Forms M-C bond prod Functionalized Product coupling->prod C-C Bond Formation

Field-Proven Protocol: Nickel-Catalyzed C-H/N-H Annulation

This protocol describes the synthesis of 1(2H)-isoquinolinones via a Nickel-catalyzed oxidative annulation of aromatic amides with alkynes. The amide itself acts as the directing group. The use of a strong base is critical for the success of the reaction.[8]

Objective: To synthesize a C2-annulated nicotinamide derivative.

Materials:

  • N-substituted Nicotinamide (1.0 eq)

  • Unsymmetrical Alkyne (e.g., 1-phenyl-1-propyne) (1.5 eq)

  • Ni(OAc)₂ (10 mol%)

  • Potassium tert-butoxide (KOBuᵗ) (20 mol%)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add N-substituted nicotinamide, Ni(OAc)₂, and KOBuᵗ.

  • Evacuation and Backfilling: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times. This is crucial as Ni(II) catalysts can be sensitive to oxygen and moisture.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the alkyne.

  • Reaction: Stir the mixture at 120 °C for 16-24 hours. The high temperature is necessary to overcome the activation barrier for the C-H cleavage step.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Nickel Catalyst: Nickel is a more earth-abundant and less expensive alternative to palladium, offering unique reactivity.[8]

  • KOBuᵗ (Base): The catalytic amount of a strong base is essential. It is believed to facilitate the N-H deprotonation of the amide, which assists in the initial coordination to the nickel center and subsequent C-H activation.

  • Anhydrous Toluene: A high-boiling, non-coordinating solvent is required to achieve the necessary reaction temperature while maintaining catalyst stability.

Catalyst SystemDirecting GroupPosition FunctionalizedCoupling PartnerTypical YieldReference
Pd(OAc)₂PyridylC2/C6Aryl Halides60-90%[7]
Ni(OAc)₂/KOBuᵗAmide (N-H)C2Alkynes70-95%[8]
Cu(I)/Secondary AmineO-acetyl ketoximeC2, C4, C6α,β-unsaturated aldehydes65-85%[9]
Rh(III)PyridylC2Olefins55-88%[9]

Section 2: Harnessing Light: Photocatalytic Strategies

Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. This approach utilizes a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) with a substrate to generate highly reactive radical intermediates.[10] For pyridine chemistry, this opens up avenues for functionalizations that are complementary to traditional polar or transition-metal-catalyzed reactions.

Mechanistic Insight: Pyridinyl Radical Formation

A common strategy involves the protonation or N-acylation of the pyridine nitrogen to form a pyridinium salt. This significantly lowers the reduction potential of the ring, making it susceptible to reduction by an excited-state photocatalyst or another electron donor. The resulting pyridinyl radical is a key intermediate that can then be coupled with other radical species.[10] In some cases, an electron donor-acceptor (EDA) complex can form between the pyridinium salt and a donor molecule, allowing for photocatalyst-free transformations.[9]

Photocatalysis_Mechanism cluster_SET Single Electron Transfer (SET) PC Photocatalyst (PC) PC_star Excited State [PC]* PC->PC_star Absorption Light Visible Light (hν) Light->PC_star PC_star->PC Oxidation PC_star->PC Reduction Pyr Pyridinium Salt (Acceptor) Pyr_rad Pyridinyl Radical Pyr->Pyr_rad Radical_Source Radical Precursor (Donor) R_rad Alkyl/Aryl Radical (R•) Radical_Source->R_rad Prod Functionalized Pyridine Pyr_rad->Prod Radical Coupling R_rad->Prod

Field-Proven Protocol: Photocatalyst-Free C4-Alkylation

This protocol details a C4-alkylation of pyridines via the formation of an EDA complex between an N-amidopyridinium salt and an alkyl bromide, eliminating the need for an external photocatalyst.[9]

Objective: To achieve regioselective C4-alkylation of a nicotinamide derivative.

Materials:

  • Nicotinamide (1.0 eq)

  • 1,1′-Carbonyldiimidazole (CDI) (1.1 eq)

  • Alkyl Bromide (e.g., Cyclohexyl bromide) (3.0 eq)

  • Silyl Radical Precursor (e.g., (TMS)₃SiH) (1.5 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • N-Amidopyridinium Salt Formation: In a vial, dissolve nicotinamide and CDI in anhydrous MeCN. Stir at room temperature for 1 hour to form the N-amidopyridinium salt in situ. The causality here is that the N-amido group makes the pyridinium salt a better electron acceptor.

  • Reagent Addition: To the same vial, add the alkyl bromide, (TMS)₃SiH, and K₂CO₃.

  • Irradiation: Seal the vial and place it under a 365 nm UV LED lamp with stirring. The reaction is typically run for 16-24 hours at room temperature.

  • Mechanism Note: The photochemical activity of the EDA complex between the N-amidopyridinium salt and the bromide generates the necessary radicals to drive the alkylation process.[9]

  • Work-up: After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography to yield the C4-alkylated 1,4-dihydropyridine product.

  • Aromatization: The resulting dihydropyridine can be oxidized to the corresponding substituted pyridine in a subsequent step if desired, often by simple exposure to air or by using a mild oxidant.

Section 3: The Green Chemistry Imperative: Biocatalytic Synthesis

Biocatalysis leverages the power of enzymes to perform chemical transformations with unparalleled selectivity under mild, environmentally friendly conditions.[3] This approach is gaining significant traction in pharmaceutical manufacturing as it offers a sustainable alternative to traditional chemical methods, which can involve harsh reagents, high temperatures, and toxic byproducts.[1]

Mechanistic Insight: Enzyme-Mediated Transformations

For nicotinamide synthesis, two key enzyme classes are particularly relevant:

  • Nitrile Hydratases (NHase): These enzymes catalyze the hydration of a nitrile group directly to a primary amide. The industrial production of nicotinamide often employs whole-cell biocatalysts, such as Rhodococcus rhodochrous, which contain NHase. This process converts 3-cyanopyridine to nicotinamide with near-perfect selectivity, avoiding the formation of the nicotinic acid byproduct that can occur under harsh chemical hydrolysis.[11]

  • Lipases: Lipases, such as the immobilized Candida antarctica lipase B (commercially known as Novozym® 435), are workhorse enzymes for esterification and amidation reactions. They can be used to catalyze the reaction between a nicotinic acid ester (e.g., methyl nicotinate) and an amine to form a wide range of substituted nicotinamide derivatives.[3]

Biocatalysis_Pathway

Field-Proven Protocol: Enzymatic Synthesis in Continuous Flow

This protocol describes a green and efficient synthesis of N-benzylnicotinamide using an immobilized lipase in a continuous-flow microreactor. This method dramatically reduces reaction times compared to batch processes.[3]

Objective: To synthesize an N-substituted nicotinamide derivative using a reusable biocatalyst in a flow system.

Materials & Equipment:

  • Immobilized Lipase (Novozym® 435)

  • Methyl Nicotinate (1.0 eq)

  • Benzylamine (1.2 eq)

  • tert-Amyl alcohol (Solvent)

  • Syringe pump

  • Packed-bed microreactor (or tubing packed with the enzyme)

  • Temperature-controlled heating unit

Step-by-Step Methodology:

  • Reactor Preparation: Carefully pack the microreactor column with Novozym® 435. The integrity of the packed bed is crucial for consistent flow and conversion.

  • Substrate Solution: Prepare a solution of methyl nicotinate and benzylamine in tert-amyl alcohol. The choice of a non-polar, water-miscible solvent like tert-amyl alcohol is key to maintaining enzyme activity while solubilizing the reactants.

  • System Setup: Connect the substrate solution reservoir to the syringe pump and the pump outlet to the packed-bed reactor. Place the reactor in the heating unit set to 50 °C.

  • Flow Reaction: Pump the substrate solution through the reactor at a defined flow rate. The flow rate determines the residence time, which must be optimized for maximum conversion. A typical residence time might be 35 minutes.[3]

  • Collection & Analysis: Collect the effluent from the reactor outlet. Analyze the product yield by HPLC or GC.

  • Enzyme Reusability: A significant advantage of this setup is catalyst reusability. The immobilized enzyme remains in the reactor and can be used for multiple runs, drastically reducing costs. Studies have shown satisfactory reusability over at least eight cycles.[3]

BiocatalystSubstrateProductConditionsKey AdvantageReference
R. rhodochrous cells3-CyanopyridineNicotinamideAqueous buffer, 20-30°C100% conversion, no acid byproduct[11]
Novozym® 435Methyl Nicotinate + AminesN-Substituted Nicotinamides50°C, tert-amyl alcohol, FlowFast (35 min vs 24h batch), reusable[3]
Nicotinamidase (Pnc1)NicotinamideNicotinic AcidAqueous buffer, 37°CKey step in NAD+ salvage pathway[12][13]

Section 4: Synthesis of Advanced Analogs: Nicotinamide Riboside (NR) and Mononucleotide (NMN)

Beyond simple substitutions on the pyridine ring, the synthesis of advanced analogs like β-nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) is of immense interest. These molecules are direct precursors to NAD+ and are widely used in research on aging and metabolic diseases.[2][14]

Field-Proven Protocol: Efficient Two-Step Synthesis of β-Nicotinamide Riboside (NR)

This protocol describes a highly efficient and stereoselective chemical synthesis of β-NR starting from commercially available materials.[2]

Objective: To synthesize β-NR with high stereoselectivity.

Step 1: Glycosylation

  • Materials: 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.0 eq), Ethyl nicotinate (1.5 eq), Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the acetylated ribose and ethyl nicotinate in anhydrous DCM in a flame-dried, argon-purged flask.

    • Cool the solution to 0 °C.

    • Slowly add TMSOTf dropwise. The reaction is typically complete within 10 hours.

    • Mechanistic Rationale: The TMSOTf promoter facilitates the formation of a cationic cis-1,2-acyloxonium-sugar intermediate. This intermediate sterically directs the incoming ethyl nicotinate to attack from the opposite face, resulting in the exclusive formation of the desired β-isomer.[2]

    • Quench the reaction with aqueous NaHCO₃ and extract the product. The intermediate, ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate, is typically used directly in the next step.

Step 2: Ammonolysis and Deprotection

  • Materials: Crude intermediate from Step 1, 5.5 N Ammonia in Methanol (NH₃/MeOH).

  • Procedure:

    • Dissolve the crude intermediate in ice-cold 5.5 N NH₃/MeOH under an argon atmosphere.

    • Maintain the reaction at 0 °C for 15-18 hours.

    • Causality: This single step achieves two crucial transformations simultaneously: the ammonia converts the cationic ethyl nicotinate ester into the desired nicotinamide amide, and the methanolic ammonia cleaves the acetyl protecting groups from the ribose sugar.

    • Monitor the reaction by HPLC to maximize the yield of NR and minimize decomposition to nicotinamide.[2]

    • Remove the solvent and ammonia under high vacuum to yield β-NR, which can be purified by chromatography. The overall yield is typically high, around 85% from the starting sugar.[2]

Conclusion and Future Outlook

The synthesis of substituted nicotinamide derivatives has entered a new era of innovation. The move from classical, often brute-force methods to elegant, catalyst-driven strategies has profoundly impacted the field. Direct C-H functionalization offers an atom-economical pathway to novel analogs, photocatalysis provides access to unique reactivity under mild conditions, and biocatalysis presents a sustainable and highly selective manufacturing route. Furthermore, the adoption of continuous flow technology bridges the gap between laboratory-scale discovery and industrial-scale production, offering enhanced safety, efficiency, and control.[15][16]

Looking ahead, we can anticipate the increased integration of these modern techniques. Hybrid approaches, such as combining flow chemistry with biocatalysis or photocatalysis, will likely become more common. The development of novel directing groups will continue to expand the scope of C-H functionalization, enabling the precise modification of previously inaccessible positions on the nicotinamide core. As our understanding of the biological roles of NAD+ and its derivatives continues to grow, these advanced synthetic tools will be indispensable for the researchers, scientists, and drug development professionals creating the next generation of therapeutics.

References

  • Title: Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects Source: Frontiers URL: [Link]

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Biological Activity Screening of Novel Thionicotinamides: A Strategic Guide to Hit Identification and Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Thionicotinamide Scaffold – A Prodrug with Untapped Potential

Thionicotinamides, sulfur-containing isosteres of nicotinamide, represent a fascinating and promising class of compounds in medicinal chemistry.[1][2] Their significance is rooted in their established role as prodrugs, which are metabolically activated within target cells or microorganisms to exert their biological effects.[2][3] The well-known antitubercular agent ethionamide (ETH), for instance, requires activation by a mycobacterial monooxygenase (EthA) to form an adduct with NAD+. This adduct then potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis, a critical component of the mycobacterial cell wall.[3][4][5] This mechanism is analogous to that of isoniazid, another cornerstone of tuberculosis therapy, though they are activated by different enzymes.[5][6][7]

Beyond antimicrobial applications, research has demonstrated that thionicotinamide can act as a dual inhibitor of NAD kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).[8][9] Intracellularly, it is converted into thionicotinamide adenine dinucleotide (NADS) and its phosphorylated form (NADPS), which inhibit NADK.[8] This inhibition depletes the cellular pool of NADPH, a crucial reducing equivalent required for neutralizing reactive oxygen species (ROS) and for various biosynthetic pathways, including nucleotide and fatty acid synthesis.[8] By compromising these pathways and increasing oxidative stress, thionicotinamide exhibits significant anticancer activity, particularly in synergy with chemotherapy drugs that also induce ROS.[8]

Given this dual potential in oncology and infectious disease, a robust and logically structured screening strategy is paramount for identifying novel, potent, and selective thionicotinamide derivatives. This guide provides a comprehensive framework for designing and executing such a screening cascade, moving from broad primary assays to specific mechanistic studies, ensuring the generation of high-quality, actionable data for drug development programs.

Chapter 1: Designing the Screening Cascade – A Strategy for Efficient Discovery

A screening cascade is a tiered, hierarchical testing strategy designed to efficiently sift through a library of novel compounds to identify promising "hits," confirm their activity, and progressively characterize their properties. This approach is essential for making rapid, data-driven decisions while conserving resources.[10][11] A poorly designed cascade can lead to wasted effort on false positives or the premature dismissal of valuable compounds.[12]

Our cascade is designed to first identify compounds with significant biological activity (cytotoxicity or antimicrobial effects) and then systematically validate these hits through orthogonal assays and begin to probe their mechanism of action.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Mechanistic Assays Compound_Library Novel Thionicotinamide Library Primary_Cytotoxicity Cytotoxicity Screen (e.g., XTT Assay on Cancer Line) Compound_Library->Primary_Cytotoxicity Primary_Antimicrobial Antimicrobial Screen (e.g., MIC Assay) Compound_Library->Primary_Antimicrobial Dose_Response Dose-Response & IC50/MIC Determination Primary_Cytotoxicity->Dose_Response Initial Hits Primary_Antimicrobial->Dose_Response Initial Hits Counter_Screen Counter-Screen (Non-cancerous Cell Line) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Viability Assay (e.g., ATP-based) Counter_Screen->Orthogonal_Assay Selective Hits Hit_Triage Hit Triage & Prioritization Orthogonal_Assay->Hit_Triage Confirmed Hits Enzyme_Assay Target-Based Enzyme Inhibition Assay (e.g., NADK, InhA) Hit_Triage->Enzyme_Assay Prioritized Hits ROS_Assay Cellular ROS Measurement Enzyme_Assay->ROS_Assay Validated_Hit Validated Lead Candidate ROS_Assay->Validated_Hit

Caption: A logical workflow for the biological activity screening of novel thionicotinamides.

Chapter 2: Primary Screening – Casting a Wide Net

The goal of primary screening is to rapidly assess the entire compound library to identify molecules that exhibit any biological activity of interest. At this stage, we prioritize sensitivity and throughput.

Anticancer Activity: Cytotoxicity Screening

Given the known effects of thionicotinamide on NADPH pools and ROS levels, a primary screen for cytotoxicity against a relevant cancer cell line is a logical starting point.[8]

Recommended Assay: XTT Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[13] Metabolically active cells reduce the yellow XTT tetrazolium salt to an orange, water-soluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[13] We select the XTT assay over the more traditional MTT assay primarily because its formazan product is water-soluble, eliminating the need for a solubilization step with an organic solvent like DMSO.[13] This simplifies the protocol, reduces a source of potential error and cytotoxicity, and improves its suitability for high-throughput screening.[13][14]

Experimental Protocol: XTT Cytotoxicity Assay

  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well microtiter plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of each novel thionicotinamide in DMSO. Perform serial dilutions to create a range of concentrations. Add the compounds to the designated wells (in triplicate) at a single, high concentration for the primary screen (e.g., 10-50 µM). Include vehicle controls (DMSO only) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the activation solution according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the freshly prepared XTT working solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the color to develop.[13]

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that reduce viability below a predefined threshold (e.g., 50%) are considered "hits."

Antimicrobial Activity Screening

The structural similarity of thionicotinamides to established antitubercular drugs makes antimicrobial screening a critical parallel path.[2][5] The primary goal is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Recommended Assay: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for measuring the potency of an antimicrobial agent.[15][16] We will use the broth microdilution method, which is a quantitative technique that is readily adapted for screening multiple compounds.[15]

Experimental Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 50 µL.[15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, bringing the total volume to 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[16]

Data Presentation for Primary Screens

Quantitative data from primary screens and subsequent dose-response studies should be clearly tabulated.

Compound IDCancer Cell LineIC₅₀ (µM)Non-Cancerous LineIC₅₀ (µM)Selectivity Index (SI)
TNA-001MCF-78.4HEK293>100>11.9
TNA-002MCF-715.2HEK29385.15.6
TNA-003MCF-798.6HEK293>100~1.0

Table 1: Example cytotoxicity and selectivity data for novel thionicotinamides (TNAs). The Selectivity Index (SI) is calculated as IC₅₀ in the non-cancerous line / IC₅₀ in the cancer line.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)M. smegmatis MIC (µg/mL)
TNA-0018>644
TNA-00232>6416
TNA-003>64>64>64

Table 2: Example Minimum Inhibitory Concentration (MIC) data for novel thionicotinamides against various bacterial strains.

Chapter 3: Hit Confirmation and Mechanistic Elucidation

A primary "hit" is not a lead. This next phase is critical for confirming the activity, ruling out artifacts, and beginning to understand how the compound works.[12]

Hit Confirmation and Selectivity

Initial hits must be re-tested in a full dose-response format to accurately determine their potency (IC₅₀ or MIC).[17] A crucial next step in the anticancer screen is to test potent compounds against a non-cancerous cell line (e.g., HEK293 embryonic kidney cells or MCF-10A non-tumorigenic breast epithelial cells) to assess for selective toxicity.[18][19] A high selectivity index is a desirable trait for a potential therapeutic agent.

Furthermore, it is wise to confirm hits using an orthogonal assay that measures a different cellular endpoint. For example, if the primary screen was a metabolic assay (XTT), a confirmatory screen could use an ATP-based assay (e.g., CellTiter-Glo) that measures cell membrane integrity and ATP levels.[20] This helps eliminate compounds that may interfere with the specific chemistry of the primary assay (e.g., compounds that directly reduce the XTT reagent).[12][14]

Probing the Mechanism of Action

For validated hits, the investigation shifts from if the compound is active to how it is active. Based on the known biology of thionicotinamides, two key mechanistic pathways should be investigated.

A. The Prodrug Activation & Target Inhibition Pathway

The established mechanism for ethionamide and isoniazid involves enzymatic activation and subsequent inhibition of InhA.[5][21] A similar mechanism may be at play for novel thionicotinamides with antimicrobial activity.

B. The Metabolic Disruption Pathway

The anticancer activity of thionicotinamide is linked to its inhibition of NADK, leading to NADPH depletion and increased ROS.[8]

MoA_Pathway cluster_0 Cellular Entry & Activation cluster_1 Downstream Effects TNA Novel Thionicotinamide (Prodrug) Enzyme Activating Enzyme (e.g., EthA, Monooxygenase) TNA->Enzyme Metabolic Activation Active_TNA Activated Drug Adduct (e.g., TNA-NAD) Enzyme->Active_TNA Target_Enzyme Target Enzyme Inhibition (e.g., InhA, NADK) Active_TNA->Target_Enzyme Pathway_Block Metabolic Pathway Disruption Target_Enzyme->Pathway_Block NADPH_depletion NADPH Depletion Target_Enzyme->NADPH_depletion Biosynthesis_inhibition Biosynthesis Inhibition (Mycolic Acid, Fatty Acids) Pathway_Block->Biosynthesis_inhibition Bio_Effect Biological Outcome (Cell Death / Growth Arrest) ROS_increase Increased ROS NADPH_depletion->ROS_increase ROS_increase->Bio_Effect Biosynthesis_inhibition->Bio_Effect

Caption: Potential mechanisms of action for novel thionicotinamides.

Recommended Assay: In Vitro Enzyme Inhibition

To directly test these hypotheses, in vitro enzyme inhibition assays are essential.[22][23] These assays measure how a compound affects the activity of a purified, recombinant target enzyme.[22]

General Protocol: Enzyme Inhibition Assay

  • Reagents: Obtain the purified target enzyme (e.g., recombinant M. tuberculosis InhA or human NADK), its specific substrate, and any necessary cofactors (e.g., NAD⁺, ATP).

  • Assay Setup: In a suitable microplate, combine the enzyme, buffer, and varying concentrations of the test compound. Allow a short pre-incubation period for the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate/cofactor mix.

  • Detection: Monitor the reaction progress over time. The detection method depends on the enzyme. It could be a change in absorbance or fluorescence, or the quantification of a product via methods like LC-MS.

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Forward Outlook

This guide outlines a systematic, robust, and scientifically grounded strategy for the initial biological screening of novel thionicotinamides. By employing a tiered cascade approach—beginning with broad primary screens for cytotoxicity and antimicrobial activity, followed by rigorous hit confirmation, selectivity profiling, and targeted mechanistic assays—researchers can efficiently identify and validate promising lead candidates. The inherent nature of thionicotinamides as potential prodrugs necessitates a focus on cell-based assays in the initial stages, with a logical progression to cell-free enzymatic assays to confirm specific molecular targets. This integrated strategy ensures that resources are focused on compounds with the highest therapeutic potential and provides a solid foundation of data to drive subsequent lead optimization and preclinical development.

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In Silico Bioactivity Prediction of 2-Mercapto-4,6-dimethylnicotinamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Computational, or in silico, methodologies are indispensable for achieving this, offering a rapid, cost-effective framework to evaluate novel chemical entities before committing to expensive and time-consuming synthesis and experimental testing.[1] This technical guide provides a comprehensive, protocol-driven exploration of the predicted bioactivity of 2-Mercapto-4,6-dimethylnicotinamide, a compound belonging to the therapeutically significant class of nicotinamide derivatives. By leveraging a suite of publicly accessible and validated computational tools, we construct a preliminary dossier on this molecule, covering its drug-likeness, pharmacokinetic profile, and potential biological targets. This guide details the causal logic behind each step of the workflow, from initial ligand-based assessments using SwissADME and Molinspiration to structure-based target identification and molecular docking. The findings suggest that this compound possesses favorable drug-like properties and predicts its potential interaction with key enzyme families, notably Poly (ADP-ribose) polymerases (PARPs) and Sirtuins (SIRTs), warranting further investigation.

Part 1: Introduction to the Molecule and In Silico Strategy

The Therapeutic Potential of Nicotinamide Derivatives

Nicotinamide is more than a simple vitamin; it is a fundamental building block for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical mediator of cellular redox reactions and serves as a substrate for several enzyme families that are central to cell signaling, DNA repair, and metabolism.[2][3] Consequently, molecules that mimic the nicotinamide scaffold can modulate the activity of these enzymes. Key among these are:

  • Poly (ADP-ribose) Polymerases (PARPs): Crucial for DNA single-strand break repair, PARPs utilize NAD+ to synthesize poly (ADP-ribose) chains that signal for the recruitment of repair machinery.[4][5] Inhibitors based on the nicotinamide scaffold are a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[3]

  • Sirtuins (SIRTs): This family of NAD+-dependent deacetylases regulates a wide array of cellular processes, including inflammation, metabolism, and aging.[6] Both activators and inhibitors of sirtuins are being actively explored for various aging-related and metabolic diseases.[7][8]

The inherent biological relevance of the nicotinamide core makes its derivatives, such as this compound, compelling subjects for drug discovery campaigns.

Introducing this compound

The subject of this guide is this compound. Its structure features the core nicotinamide ring, substituted with two methyl groups and a mercapto (thiol) group. The presence of the thiol group is of particular interest as it can influence the molecule's electronic properties and potential for unique interactions with protein targets.

Molecule Structure:

  • Canonical SMILES: CC1=CC(=C(C(=S)N1)C(=O)N)C

  • IUPAC Name: 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide

  • Molecular Formula: C8H10N2OS

  • Molecular Weight: 182.24 g/mol

2D Structure3D Conformation
2D Structure of this compound3D Conformation of this compound
Figure 1: 2D chemical structure.Figure 2: Lowest energy 3D conformer.
The Rationale for a Computational-First Approach

Embarking on the synthesis and biological evaluation of a novel compound is a resource-intensive endeavor. A computational-first approach allows us to build a robust, data-driven hypothesis about a molecule's potential before it is ever synthesized.[9][10] This strategy enables us to:

  • Profile Pharmacokinetics (ADMET): Predict absorption, distribution, metabolism, excretion, and toxicity properties to identify potential liabilities early.[11]

  • Assess Drug-Likeness: Evaluate the molecule against established criteria for oral bioavailability, such as Lipinski's Rule of Five.

  • Predict Biological Activity: Generate hypotheses about the molecule's most likely protein targets and mechanisms of action.[12]

  • Prioritize Resources: Focus laboratory efforts on compounds with the highest predicted probability of success.

This guide will now proceed through a standard, yet powerful, in silico workflow to build this preliminary assessment.

Part 2: Ligand-Based Predictions - Assessing 'Drug-Likeness' and Bioactivity

Ligand-based methods analyze the intrinsic properties of the small molecule itself, independent of a specific protein target, to predict its behavior in a biological system.

Physicochemical and Pharmacokinetic (ADMET) Profile

Causality: A molecule's journey through the body is governed by its physicochemical properties. Properties like lipophilicity (logP), molecular weight, and polar surface area dictate its ability to be absorbed from the gut, cross cell membranes, and avoid being rapidly cleared. Predicting these properties is a critical first step in de-risking a compound.

Experimental Protocol: ADMET Prediction with SwissADME

  • Navigate to the SwissADME web server, a freely accessible and widely used tool for ADMET prediction.[13][14][15]

  • Input Structure: In the input field, paste the SMILES string for this compound: CC1=CC(=C(C(=S)N1)C(=O)N)C.

  • Initiate Analysis: Click the "Run" button to start the calculations.

  • Data Compilation: The server will generate a comprehensive report. Extract the key parameters related to physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness into a summary table.

Data Presentation: Predicted ADMET Profile

Property ClassParameterPredicted ValueOptimal RangeInterpretation
Physicochemical Molecular Weight182.24 g/mol < 500Favorable (Good size)
TPSA (Topological Polar Surface Area)87.23 Ų< 140 ŲFavorable (Good cell permeability)
H-Bond Acceptors3≤ 10Favorable
H-Bond Donors2≤ 5Favorable
Rotatable Bonds1≤ 10Favorable (Good conformational rigidity)
Lipophilicity Consensus Log Po/w0.95-2 to 5Favorable (Balanced solubility)
Water Solubility ESOL Log S-2.05> -6Soluble
Pharmacokinetics GI AbsorptionHighHighFavorable for oral administration
BBB PermeantNoNo/YesFavorable (Reduced CNS side effects)
CYP1A2 InhibitorNoNoFavorable (Low drug-drug interaction risk)
CYP2C19 InhibitorYesNoPotential Liability
CYP2C9 InhibitorNoNoFavorable
CYP2D6 InhibitorNoNoFavorable
CYP3A4 InhibitorNoNoFavorable
Drug-Likeness Lipinski's Rule0 Violations 0 ViolationsExcellent
Bioavailability Score0.55> 0.1Favorable

Field Insights: The predicted profile is highly encouraging. The molecule adheres to Lipinski's Rule of Five with zero violations, which is a strong indicator of potential oral bioavailability. Its high predicted GI absorption and solubility are also positive attributes. The one potential flag is the predicted inhibition of the CYP2C19 enzyme, a common metabolic pathway. While not a disqualifying factor, this suggests that future experimental testing should include CYP inhibition assays to quantify this risk. The lack of blood-brain barrier (BBB) permeation is generally favorable for drugs targeting peripheral systems, as it minimizes the risk of central nervous system side effects.

Bioactivity Score Prediction

Causality: The structural motifs within a molecule often predispose it to interact with certain classes of protein targets. By comparing the structure of our query molecule to a large database of known active compounds, we can generate a "bioactivity score" that predicts the likelihood of it acting as a GPCR ligand, kinase inhibitor, ion channel modulator, etc. This helps to narrow the search for specific biological targets.[16]

Experimental Protocol: Bioactivity Scoring with Molinspiration

  • Navigate to the Molinspiration cheminformatics web server.[17][18]

  • Input Structure: Use the molecule editor to draw the structure of this compound or paste its SMILES string.

  • Calculate Properties: Click the "Predict Bioactivity" button.

  • Interpret Scores: The server will return scores for six major target classes. A score > 0.0 indicates probable activity, a score between -0.5 and 0.0 suggests moderate activity, and a score < -0.5 indicates probable inactivity.[19]

Data Presentation: Predicted Bioactivity Scores

Target ClassBioactivity ScorePredicted Activity
GPCR Ligand-0.21Moderately Active
Ion Channel Modulator-0.35Moderately Active
Kinase Inhibitor 0.18 Active
Nuclear Receptor Ligand 0.05 Active
Protease Inhibitor 0.11 Active
Enzyme Inhibitor 0.25 Active

Field Insights: The Molinspiration scores strongly suggest that this compound is most likely to function as an enzyme inhibitor , with additional strong signals for activity as a kinase inhibitor, protease inhibitor, and nuclear receptor ligand. This aligns perfectly with our initial hypothesis based on its nicotinamide scaffold, which is known to interact with enzymes like PARPs and Sirtuins (a class of deacetylase enzymes).[1][9][20]

Part 3: Structure-Based Predictions - Identifying Potential Biological Targets

With a promising drug-like profile and a prediction for enzyme inhibition, we now move to structure-based methods to identify specific, high-probability protein targets.

Target Identification and Docking Workflow

Causality: Molecular docking simulates the physical interaction between a ligand and a protein's binding site.[10] It predicts the preferred orientation (pose) and the strength of the binding (affinity). A successful docking study not only identifies a potential target but also provides a structural hypothesis for the mechanism of action, revealing key amino acid interactions that can be used to guide future optimization of the molecule.

Workflow Diagram: Integrated Target ID and Docking

workflow cluster_ligand_based Ligand-Based Analysis cluster_target_id Target Identification cluster_structure_based Structure-Based Analysis A Compound Structure (this compound) B Bioactivity Score Prediction (Molinspiration) A->B G Molecular Docking (e.g., AutoDock Vina) A->G C Scaffold Similarity Search (ChEMBL, PubChem) B->C Hypothesis: Enzyme Inhibitor D Identify High-Priority Target Classes (e.g., PARPs, Sirtuins) C->D E Select Specific Isoforms (e.g., PARP1, SIRT1) D->E F Retrieve 3D Structures (Protein Data Bank) E->F F->G H Analyze Binding Energy & Interaction Pose G->H I Prioritized Target List & Structural Hypothesis H->I

Sources

Tautomerism in 2-Mercaptopyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical and often overlooked phenomenon in drug discovery and development. For heterocyclic compounds, particularly those containing ambidentate functionality, the predominant tautomeric form can profoundly influence physicochemical properties, biological activity, and pharmacokinetic profiles. This guide provides an in-depth technical exploration of the thione-thiol tautomerism inherent to 2-mercaptopyridine and its derivatives. We will dissect the underlying principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the significant implications for the design and development of novel therapeutics.

The Thione-Thiol Equilibrium: A Fundamental Duality

2-Mercaptopyridine derivatives exist in a tautomeric equilibrium between the pyridine-2-thione (thione) and pyridine-2-thiol (thiol) forms.[1] This is not a simple resonance, but a true isomerism involving the migration of a proton and a rearrangement of π-electrons.

Tautomerism Thiol Pyridine-2-thiol (Thiol Form) Thione Pyridine-2(1H)-thione (Thione Form) Thiol->Thione Proton Transfer

Caption: The dynamic equilibrium between the thiol and thione tautomers of 2-mercaptopyridine.

While both forms coexist, the equilibrium position is rarely 50:50. It is dictated by a delicate interplay of intrinsic electronic factors and extrinsic environmental conditions. Contrary to what might be assumed based on the aromaticity of the thiol form, the thione tautomer is often the more stable and predominant species, particularly in condensed phases and polar environments.[2][3] This preference is largely attributed to the greater stability of the C=S double bond and the charge distribution in the zwitterionic resonance contributor of the thione form, where the negative charge resides on the larger, more polarizable sulfur atom.[2]

Factors Influencing the Tautomeric Equilibrium

A comprehensive understanding of the factors that shift the thione-thiol equilibrium is paramount for controlling the properties of a drug candidate.

Solvent Polarity

The polarity of the solvent plays a crucial role in determining the predominant tautomer.

  • Polar Solvents (e.g., water, ethanol, DMSO): These solvents stabilize the more polar thione form through hydrogen bonding and dipole-dipole interactions.[3][4] In aqueous solutions, the thione form is significantly favored.[5]

  • Nonpolar Solvents (e.g., dioxane, chloroform, cyclohexane): In these environments, the less polar, aromatic thiol form tends to predominate, especially at dilute concentrations.[1][3][4]

Concentration and Self-Association

At higher concentrations, 2-mercaptopyridine derivatives can self-associate through hydrogen bonding, which favors the thione tautomer.[1][3][4] This is a critical consideration in solid-state characterization and for interpreting data from concentrated solutions.

Temperature

Temperature can influence the equilibrium, with the thiol form being more favored at lower temperatures in some solvent systems.[1] This is an important parameter to control during experimental analysis.

pH and Ionization

The ionization state of the molecule will dictate the observed tautomeric behavior. The pKa values of the N-H and S-H protons are distinct for each tautomer, and understanding these micro-ionization constants is essential for predicting the species present at a given physiological pH.[5][6]

Experimental Characterization of Tautomers

The distinct structural and electronic differences between the thione and thiol tautomers give rise to unique spectroscopic signatures, allowing for their identification and quantification.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful and accessible technique for qualitatively and quantitatively assessing the tautomeric equilibrium in solution.[3][4] The two tautomers have distinct chromophores and thus different absorption maxima.

  • Thione Tautomer: Exhibits a characteristic absorption peak in the range of 300-400 nm, corresponding to the n-π* transition of the C=S group.[7]

  • Thiol Tautomer: Shows an absorption peak below 300 nm, attributed to the π-π* transitions of the aromatic pyridine ring.[7][8]

Experimental Protocol: Spectrophotometric Determination of Tautomeric Ratio

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of the 2-mercaptopyridine derivative in a suitable solvent (e.g., ethanol).

  • Solvent Series: Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 220-450 nm using a dual-beam spectrophotometer. Use the respective pure solvent as a blank.

  • Data Analysis:

    • Identify the λmax for the thione and thiol forms based on the spectra in highly polar and nonpolar solvents, respectively.

    • The ratio of the absorbances at these two wavelengths can be used to estimate the relative populations of the tautomers in different solvents.

    • For a more quantitative analysis, the molar extinction coefficients of "fixed" thione (N-alkylated) and thiol (S-alkylated) derivatives can be determined and used to calculate the equilibrium constant (KT = [thione]/[thiol]).[9]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution B Create Dilutions in Varying Polarity Solvents A->B C Record UV-Vis Spectra (220-450 nm) B->C D Identify λmax for Thione and Thiol Forms C->D E Calculate Absorbance Ratios D->E F Determine Tautomeric Equilibrium Constant (KT) E->F

Caption: Workflow for UV-Vis spectroscopic analysis of 2-mercaptopyridine tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is invaluable for characterizing tautomeric forms.[10][11] Both ¹H and ¹³C NMR are useful, with chemical shifts being sensitive to the electronic environment of the nuclei.

  • ¹H NMR: The position of the mobile proton (N-H vs. S-H) is a key indicator. However, this proton can undergo rapid exchange with the solvent, leading to peak broadening or disappearance.[12] The chemical shifts of the pyridine ring protons will also differ between the two tautomers.

  • ¹³C NMR: The chemical shift of the C2 carbon is particularly informative. In the thione form, this carbon is a thiocarbonyl (C=S) and will resonate at a significantly downfield position compared to the C-S carbon in the thiol form.

Experimental Protocol: NMR Analysis of Tautomerism

  • Sample Preparation: Dissolve the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical as it will influence the tautomeric equilibrium.

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature.

  • Data Interpretation:

    • Compare the observed chemical shifts with those of N-methyl (fixed thione) and S-methyl (fixed thiol) analogues to aid in peak assignment.

    • In cases of slow exchange on the NMR timescale, separate sets of peaks for each tautomer may be observed. The integration of these peaks can be used to determine the tautomeric ratio.[10]

    • In cases of fast exchange, an averaged spectrum is observed. The chemical shifts in this case will be a weighted average of the shifts of the individual tautomers.

A Note on Stability: Oxidation to Disulfides

A significant chemical property of the thiol tautomer is its susceptibility to oxidation, leading to the formation of the corresponding symmetrical disulfide.[1][3][4] This transformation can be observed over time in solution, particularly in the presence of light or oxidizing agents, and can be followed spectrophotometrically.[3] This thione-disulfide process is often reversible and may have biological implications.[3][4]

Computational Chemistry: A Predictive and Complementary Tool

In silico methods, particularly Density Functional Theory (DFT), are powerful tools for studying tautomerism.[13] They can provide valuable insights into the relative stabilities of tautomers and help interpret experimental data.

Computational Workflow: DFT Analysis of Tautomeric Equilibrium

  • Structure Optimization: The geometries of both the thione and thiol tautomers are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[13]

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory to obtain more accurate relative energies (ΔE), Gibbs free energies (ΔG), and enthalpies (ΔH) for each tautomer.[13]

  • Solvation Modeling: To simulate solution-phase behavior, implicit solvation models like the Solvation Model based on Density (SMD) can be employed to calculate the energies in different solvents.[13]

  • Property Prediction: Spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra, can be calculated and compared with experimental results to validate the computational model and aid in spectral assignment.[13][14]

DFT_Workflow A Build Thione and Thiol Structures B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Energy Calculation (Higher Level of Theory) B->C D Incorporate Solvation Model (e.g., SMD) C->D E Predict Spectroscopic Properties (NMR, UV-Vis) D->E F Compare with Experimental Data E->F

Caption: A typical computational workflow for studying tautomerism using DFT.

Implications in Drug Discovery and Development

The tautomeric state of a 2-mercaptopyridine derivative is not an academic curiosity; it has profound and tangible consequences for drug development.[6][15]

  • Receptor Binding: The different tautomers possess distinct shapes, hydrogen bonding capabilities, and electrostatic profiles. A receptor's active site may preferentially bind one tautomer, even if it is the minor component in aqueous solution.[6]

  • Physicochemical Properties: Tautomers exhibit different properties such as pKa, lipophilicity (logP), and solubility, which in turn affect absorption, distribution, metabolism, and excretion (ADME).[6][15]

  • Metabolic Stability: The presence of a reactive thiol group in one tautomer can present a metabolic liability, leading to rapid clearance or the formation of reactive metabolites. The thione form may offer greater metabolic stability.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has implications for patent claims and freedom to operate.

Data Summary: Tautomer-Dependent Properties

PropertyThiol TautomerThione TautomerImplication for Drug Development
Polarity LowerHigherAffects solubility and membrane permeability.
H-Bonding Donor (S-H)Donor (N-H) & Acceptor (C=S)Influences receptor interactions and self-association.
Aromaticity Aromatic RingNon-aromatic (diene)Contributes to overall stability and electronic properties.
Reactivity Susceptible to oxidationGenerally more stablePotential for metabolic instability via the thiol group.
UV λmax < 300 nm300-400 nmKey for experimental characterization.

Conclusion and Future Outlook

The thione-thiol tautomerism of 2-mercaptopyridine derivatives is a fundamental aspect of their chemistry that must be thoroughly investigated during the drug development process. A multi-pronged approach combining spectroscopic techniques like UV-Vis and NMR with computational modeling provides a robust framework for characterizing and understanding this equilibrium. By elucidating the predominant tautomeric forms under various conditions and understanding their distinct properties, researchers can make more informed decisions in lead optimization, ultimately leading to the development of safer and more efficacious medicines. The deliberate stabilization of a desired tautomer through structural modification represents a sophisticated strategy in modern medicinal chemistry.

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  • The simulated UV/Vis absorption spectra for the thiol, thione and... (n.d.). ResearchGate. [Link]

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  • Tautomerism Detected by NMR. (2020). Encyclopedia.pub. [Link]

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  • Tautomeric Pyridines. Part I. Pyrid-2- and -4-thione. (n.d.). RSC Publishing. [Link]

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  • A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. (n.d.). PubMed. [Link]

  • Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. (n.d.). ResearchGate. [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-Mercapto-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Mercapto-4,6-dimethylnicotinamide (CAS: 79927-21-2), a heterocyclic compound with potential applications as a building block in medicinal and materials chemistry.[1][2] Given the scarcity of consolidated public data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its molecular structure and established principles of spectroscopic interpretation. Furthermore, this guide presents field-proven, step-by-step protocols for data acquisition, emphasizing the causal reasoning behind experimental choices to ensure data integrity and reproducibility. The objective is to equip researchers with the necessary tools to unambiguously confirm the identity, structure, and purity of synthesized this compound.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₈H₁₀N₂OS and a molecular weight of 182.25 g/mol , possesses a rich array of functional groups that yield a distinctive spectroscopic fingerprint.[3] The core structure is a substituted pyridine ring, which imparts aromatic character. The key functionalities for spectroscopic analysis are:

  • Two Methyl Groups (-CH₃): Located at positions 4 and 6 of the pyridine ring.

  • Primary Amide (-CONH₂): Situated at position 3, this group provides characteristic signals in both NMR and IR.

  • Mercapto/Thione Group: The substituent at position 2 exists in a tautomeric equilibrium between the thiol (-SH) form and the thione (C=S) form, with the thione form typically predominating in the solid state and in many solvents. This equilibrium is a critical consideration for spectral interpretation.

The integrated analysis of data from NMR, IR, and MS provides a self-validating system for structural confirmation, as outlined in the workflow below.

cluster_techniques Spectroscopic Techniques cluster_info Information Derived NMR NMR Spectroscopy (¹H, ¹³C) NMR_Info Proton Environment Carbon Skeleton Connectivity NMR->NMR_Info provides IR IR Spectroscopy IR_Info Functional Groups (C=O, N-H, C=S) IR->IR_Info provides MS Mass Spectrometry (HRMS) MS_Info Molecular Weight Elemental Formula MS->MS_Info provides Confirmation Unambiguous Structural Confirmation of This compound NMR_Info->Confirmation integrated analysis leads to IR_Info->Confirmation integrated analysis leads to MS_Info->Confirmation integrated analysis leads to

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The choice of solvent is critical for ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity is suitable for dissolving the amide, and its hydrogen-bonding acceptor nature slows the exchange rate of the labile N-H and S-H/N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS, 400 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
Pyridine-H (Position 5)6.5 - 6.8Singlet (s)1HAromatic proton, appears as a sharp singlet due to lack of adjacent protons.
Amide (-CONH₂)7.2 - 8.0Broad (br s)2HTwo broad singlets for the non-equivalent amide protons. Disappears upon D₂O exchange.
Thione/Amine (-NH-)12.0 - 13.5Broad (br s)1HLabile proton on the ring nitrogen (thione tautomer). Highly deshielded. Disappears upon D₂O exchange.
Methyl (-CH₃, Position 6)2.2 - 2.4Singlet (s)3HAligned with a nitrogen-bearing carbon.
Methyl (-CH₃, Position 4)2.4 - 2.6Singlet (s)3HAdjacent to the electron-withdrawing amide group, potentially shifted slightly downfield.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton. The thione carbon (C=S) is particularly diagnostic due to its characteristic downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)Notes
Thione (C=S, Position 2)175 - 185The most downfield signal, characteristic of a thione carbon.
Amide (C=O, Position 3)165 - 170Typical chemical shift for a primary amide carbonyl carbon.
Pyridine-C (Position 6)155 - 160Aromatic carbon attached to nitrogen.
Pyridine-C (Position 4)148 - 153Aromatic carbon adjacent to the amide group.
Pyridine-C (Position 3)115 - 120Quaternary carbon bearing the amide group.
Pyridine-C (Position 5)108 - 113Aromatic CH carbon.
Methyl (-CH₃, Position 4)18 - 20Aliphatic carbon signal.
Methyl (-CH₃, Position 6)22 - 25Aliphatic carbon signal, potentially deshielded by the ring nitrogen.
Experimental Protocol: NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A 1. Weigh 5-10 mg of sample B 2. Dissolve in ~0.7 mL of DMSO-d₆ A->B C 3. Vortex until fully dissolved B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Tune and shim the instrument D->E F 6. Acquire ¹H spectrum (e.g., 16 scans) E->F G 7. Acquire ¹³C spectrum (e.g., 1024 scans) F->G H 8. (Optional) D₂O shakeout experiment G->H I 9. Fourier Transform J 10. Phase and baseline correction I->J K 11. Reference to TMS (or residual solvent peak) J->K L 12. Integrate ¹H signals and pick peaks K->L

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the technique is ideal for confirming the presence of the amide and thione groups.

Predicted IR Absorption Bands

The analysis is best performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which minimizes sample preparation and avoids solvent interference.

Table 3: Predicted Characteristic IR Frequencies (Solid, ATR)

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityNotes
3350 - 3150N-H StretchPrimary AmideMedium-StrongOften appears as a doublet, corresponding to the symmetric and asymmetric stretches of the -NH₂ group.[6]
3100 - 3000C-H Stretch (Aromatic)Pyridine RingWeak-MediumCharacteristic of sp² C-H bonds.
2980 - 2850C-H Stretch (Aliphatic)Methyl GroupsWeak-MediumCharacteristic of sp³ C-H bonds.
~2550S-H Stretch (if present)Thiol TautomerWeakThis band is typically very weak or absent, indicating the thione tautomer is dominant.[7]
1680 - 1650C=O Stretch ("Amide I" band)Primary AmideStrongA very strong and sharp absorption, highly diagnostic for the carbonyl group.
1620 - 1580N-H Bend ("Amide II" band)Primary AmideMedium-StrongBending vibration of the N-H bonds.
1580 - 1450C=C and C=N StretchesPyridine RingMedium-StrongA series of bands related to the aromatic ring vibrations.
1250 - 1050C=S StretchThioneMedium-StrongThe thioamide band is complex but typically shows strong absorption in this region.
Experimental Protocol: IR Data Acquisition (ATR)
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This step is crucial as it subtracts the spectral signature of the atmosphere (CO₂, H₂O) and the instrument itself.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

  • Data Collection: Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio. The spectral data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Electrospray Ionization (ESI) is the method of choice for this compound due to its polarity. The analysis would be conducted in positive ion mode, expecting to observe the protonated molecule [M+H]⁺.

  • Molecular Formula: C₈H₁₀N₂OS

  • Monoisotopic Mass: 182.0514 g/mol

  • Expected [M+H]⁺ Ion: m/z 183.0587

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. An experimentally observed mass within 5 ppm of the calculated value provides strong evidence for the assigned formula.[1]

Predicted Fragmentation Pathways: The [M+H]⁺ ion is expected to be the base peak. Key fragments could arise from:

  • Loss of NH₃ (Ammonia): From the primary amide, leading to a fragment at m/z ~166.

  • Loss of CONH₂ (Carboxamide Radical): Leading to a fragment at m/z ~139.

  • Loss of SH (Thiyl Radical): From the thiol tautomer, resulting in a fragment at m/z ~150.

Experimental Protocol: MS Data Acquisition (LC-MS with ESI)

cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF or Orbitrap) cluster_proc Data Analysis A 1. Prepare a dilute solution (~10 µg/mL) of sample in Methanol or Acetonitrile B 2. Add 0.1% Formic Acid to promote protonation A->B C 3. Filter through a 0.22 µm syringe filter B->C D 4. Infuse directly or inject via LC system C->D E 5. Set ESI source to positive ion mode D->E F 6. Acquire full scan MS spectrum (e.g., m/z 50-500) E->F G 7. (Optional) Acquire MS/MS spectrum of the parent ion (m/z 183.06) to study fragmentation F->G H 8. Identify the [M+H]⁺ peak I 9. Compare observed exact mass to calculated mass H->I J 10. Propose structures for major fragment ions I->J

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

References

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Methodological & Application

Antimicrobial activity of 2-Mercapto-4,6-dimethylnicotinamide against pathogenic bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Antimicrobial Activity of 2-Mercapto-4,6-dimethylnicotinamide against Pathogenic Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Novel Approach to Combatting Antimicrobial Resistance

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a continuous search for novel antimicrobial agents with unique modes of action. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of pharmacologically active molecules. Within this class, nicotinamide derivatives are of particular interest due to their central role in cellular metabolism, primarily as precursors to nicotinamide adenine dinucleotide (NAD).

This document provides a detailed guide to evaluating the antimicrobial efficacy of a novel compound, This compound (MDMN) . We present a series of robust, validated protocols designed to characterize its inhibitory and bactericidal activity against a panel of pathogenic bacteria. The methodologies are structured to provide a comprehensive in vitro profile of the compound, from initial screening of minimum inhibitory concentrations to a dynamic assessment of its killing kinetics.

Section 1: Compound Profile: this compound (MDMN)

Chemical Structure

This compound is a substituted pyridine derivative featuring a mercapto (-SH) group at position 2, two methyl groups at positions 4 and 6, and a carboxamide (-CONH₂) group at position 3.

  • IUPAC Name: 2-mercapto-4,6-dimethylpyridine-3-carboxamide

  • Molecular Formula: C₈H₁₀N₂OS

  • Molecular Weight: 182.24 g/mol

Proposed Mechanism of Action: A Metabolic Trojan Horse

While the precise mechanism of MDMN is subject to empirical validation, its structural similarity to nicotinamide suggests a plausible mode of action centered on the disruption of essential metabolic pathways. We hypothesize that MDMN acts as a prodrug, leveraging the bacterial NAD salvage pathway to exert its antimicrobial effect.

Many nicotinamide derivatives are known to be metabolized into unnatural NAD analogs that inhibit crucial enzymes.[1][2] Specifically, enzymes like nicotinamide phosphoribosyltransferase (NAMPT) can convert these mimics into mononucleotide derivatives. These are subsequently converted by nicotinamide mononucleotide adenylyltransferase (NMNAT) into toxic NAD-like molecules. These fraudulent coenzymes can then inhibit NAD-dependent enzymes, such as inosine monophosphate dehydrogenase (IMPDH), which is critical for the de novo biosynthesis of guanine nucleotides, ultimately leading to the cessation of DNA/RNA synthesis and cell death.[1][3]

G cluster_membrane Bacterial Cell MDMN MDMN (Nicotinamide Mimic) NAMPT NAMPT MDMN->NAMPT Enters Cell MDMN_MN MDMN-Mononucleotide NAMPT->MDMN_MN Converts NMNAT NMNAT MDMN_MN->NMNAT MDMN_AD Toxic MDMN-AD (NAD Analog) NMNAT->MDMN_AD Converts IMPDH IMPDH (Active) MDMN_AD->IMPDH Competitively Inhibits IMPDH_inhib IMPDH (Inhibited) IMPDH->IMPDH_inhib GTP_path Guanine Nucleotide Biosynthesis IMPDH_inhib->GTP_path Blocks CellDeath DNA/RNA Synthesis Halts Bacterial Cell Death GTP_path->CellDeath Leads to

Fig 1. Proposed mechanism of MDMN via the NAD salvage pathway.

Section 2: Core Protocols for Antimicrobial Efficacy Assessment

A systematic evaluation of a novel antimicrobial agent is critical. The following workflow ensures a logical progression from determining basic inhibitory capacity to understanding the dynamics of bacterial killing.

G A Step 1: Preparation - Compound Stock Solution - Bacterial Inoculum (0.5 McFarland) B Step 2: MIC Assay (Broth Microdilution) Determines lowest inhibitory concentration A->B C Step 3: MBC Assay (Subculturing from MIC plate) Determines lowest bactericidal concentration B->C Informs D Step 4: Time-Kill Kinetic Assay (CFU counting over time) Assesses rate of bacterial killing B->D Informs concentration selection E Data Interpretation - Bacteriostatic vs. Bactericidal Profile - Efficacy Assessment C->E D->E

Fig 2. Experimental workflow for antimicrobial profiling.
Essential Preparatory Steps

Accurate and reproducible results hinge on meticulous preparation. These initial steps are foundational for all subsequent assays.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4][5]

  • Tryptic Soy Agar (TSA) or other non-selective agar

  • Sterile 0.85% saline

  • Dimethyl sulfoxide (DMSO), sterile

  • MDMN compound

  • Pathogenic bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

Protocol:

  • Compound Stock Preparation:

    • Accurately weigh MDMN powder and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The use of DMSO is necessary for compounds with low aqueous solubility.

    • Causality Note: A high-concentration stock minimizes the final DMSO concentration in the assay wells, as high levels of DMSO (>1-2%) can inhibit bacterial growth independently.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store at -20°C.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.

    • Transfer the colonies into a tube containing sterile saline.

    • Vortex thoroughly to create a homogenous suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[6][7]

    • Causality Note: Standardizing the initial bacterial density is the most critical step for reproducibility. An incorrect inoculum size will lead to false MIC values.[8]

    • Within 15 minutes of standardization, dilute this suspension into CAMHB to achieve the final target inoculum density required for the specific assay.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is the gold standard.[5][6]

Protocol:

  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Compound Dilution:

    • In the first column of wells, add 50 µL of a working solution of MDMN (prepared from the stock to be 2x the highest desired final concentration). This results in a total volume of 100 µL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10.

    • Self-Validation: This creates a logarithmic concentration gradient of the compound. Wells in column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Prepare the final bacterial inoculum by diluting the 0.5 McFarland suspension into CAMHB to achieve a concentration of 1 x 10⁶ CFU/mL.

    • Add 50 µL of this final inoculum to each well from columns 1 to 11. Do not add bacteria to column 12.

    • The final volume in each well is now 100 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.[8][9]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[9]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of MDMN at which no visible growth (no turbidity) is observed.

    • The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11] This protocol is a direct continuation of the MIC assay.

Protocol:

  • Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.

  • Plating: Mix the contents of each selected well thoroughly. Aseptically pipette a 10 µL aliquot from each of these wells and spot-plate it onto a TSA plate.

  • Incubation: Incubate the TSA plate at 37°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies from each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count plated from the growth control.[11]

    • Causality Note: This step differentiates between bacteriostatic activity (where bacteria are inhibited but not killed) and bactericidal activity (where bacteria are killed). If the MBC is ≥32 times the MIC, the organism may be considered tolerant to the drug.[11]

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay provides critical information on the rate of antimicrobial activity, distinguishing between rapid and slow killing and confirming bactericidal versus bacteriostatic effects.[12]

Protocol:

  • Preparation: In sterile flasks or tubes, prepare larger volumes (e.g., 10 mL) of CAMHB containing MDMN at concentrations relevant to the MIC (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, and 4x MIC).

  • Inoculation: Inoculate each flask with the test organism to a final density of 5 x 10⁵ CFU/mL.

  • Time-Point Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.[13][14]

  • Viable Cell Counting:

    • Perform a 10-fold serial dilution of each aliquot in sterile saline.

    • Plate 100 µL of the appropriate dilutions onto TSA plates.

    • Incubate the plates for 18-24 hours at 37°C, then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the results as log₁₀ CFU/mL versus time (hours).

    • Interpretation: A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12] A bacteriostatic effect is observed when there is <3-log₁₀ killing, and the bacterial count remains similar to the initial inoculum.

Section 3: Data Analysis and Interpretation

MIC/MBC Data Presentation

Results should be presented clearly in a tabular format. This allows for easy comparison of the compound's activity against different pathogenic strains.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus ATCC 29213Positive48Bactericidal (Ratio = 2)
Escherichia coli ATCC 25922Negative1664Bactericidal (Ratio = 4)
Pseudomonas aeruginosa ATCC 27853Negative32>128Bacteriostatic/Tolerant
Enterococcus faecalis ATCC 29212Positive816Bactericidal (Ratio = 2)
Note: The data shown are hypothetical examples for illustrative purposes.
Time-Kill Curve Analysis

The graphical representation of time-kill data is essential for visualizing the compound's dynamic effect. A typical graph will show a rapid decline in viable cells for bactericidal concentrations, while bacteriostatic concentrations will keep the cell count stable. The growth control should exhibit a typical bacterial growth curve.

Conclusion

The protocols detailed in this guide provide a comprehensive framework for the in vitro evaluation of this compound (MDMN) as a potential antimicrobial agent. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can build a robust data package to characterize the compound's spectrum of activity and mode of action (bacteriostatic vs. bactericidal). This foundational knowledge is indispensable for guiding further drug development efforts, including mechanism of action studies, toxicity profiling, and eventual in vivo efficacy trials.

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  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3804. ([Link])

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  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. ([Link])

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  • Khan, A. U., et al. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone against Selected Human Pathogens. Molecules, 27(2), 438. ([Link])

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Application Notes and Protocols: Evaluating the Antifungal Properties of 2-Mercapto-4,6-dimethylnicotinamide Against Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Antifungal Resistance and a Novel Investigational Compound

The rise of antifungal drug resistance is a critical global health threat, compromising the efficacy of our limited therapeutic arsenal against invasive fungal infections.[1][2][3] Pathogens such as Candida albicans, Candida auris, and Aspergillus fumigatus have developed sophisticated mechanisms to evade the action of conventional antifungals, including azoles, polyenes, and echinocandins.[1][2][3][4] These resistance mechanisms often involve alterations in the drug target enzyme, overexpression of efflux pumps that expel the drug from the cell, and the formation of drug-impermeable biofilms.[1][2][3] This escalating crisis necessitates the discovery and development of novel antifungal agents with alternative mechanisms of action.

Nicotinamide derivatives have emerged as a promising class of compounds with diverse biological activities, including potential antifungal properties.[5][6][7][8][9][10] This application note details a comprehensive suite of protocols to investigate the antifungal efficacy of a novel investigational compound, 2-Mercapto-4,6-dimethylnicotinamide, particularly against clinically relevant resistant fungal strains. The methodologies outlined herein are designed to establish the compound's intrinsic antifungal activity, explore potential synergistic interactions with existing drugs, and elucidate its mechanism of action. The protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[11][12][13][14][15][16][17][18]

Part 1: Determining Antifungal Potency - Minimum Inhibitory Concentration (MIC) Assay

The foundational step in evaluating any new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.[19] This protocol is adapted from the CLSI M27 reference method for broth dilution antifungal susceptibility testing of yeasts.[12][14][15][18]

Protocol 1: Broth Microdilution for MIC Determination

Objective: To determine the MIC of this compound against susceptible and resistant fungal strains.

Materials:

  • This compound (stock solution in DMSO)

  • Resistant and susceptible fungal strains (e.g., fluconazole-resistant Candida albicans, voriconazole-resistant Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer or plate reader (optional, for spectrophotometric reading)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum preparation

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (24-48 hours old) on Sabouraud Dextrose Agar (SDA), select several colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done visually or using a spectrophotometer at 530 nm.

    • Further dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The concentration range should be broad enough to encompass the expected MIC (e.g., 256 µg/mL to 0.125 µg/mL).

    • Ensure the final volume in each well is 100 µL.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., an 80% reduction in turbidity compared to the positive control). This can be determined visually or by reading the optical density at 490 nm.

Data Presentation:

Fungal StrainResistance ProfileThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
C. albicans ATCC 90028Susceptible81
C. albicans Clinical Isolate 1Fluconazole-Resistant1664
A. fumigatus ATCC 204305Susceptible322
A. fumigatus Clinical Isolate 2Voriconazole-Resistant3216

Part 2: Investigating Synergistic Interactions - The Checkerboard Assay

Combination therapy is a key strategy to combat drug resistance. The checkerboard assay is a widely used method to assess the interaction between two antimicrobial agents.[19][20][21][22][23]

Protocol 2: Checkerboard Synergy Testing

Objective: To evaluate the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with a conventional antifungal (e.g., fluconazole).

Procedure:

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of this compound along the y-axis (rows) and a second antifungal (e.g., fluconazole) along the x-axis (columns).

    • The final volume in each well containing the drug combination should be 100 µL.

  • Inoculation and Incubation:

    • Inoculate the plate with the fungal suspension as described in Protocol 1.

    • Incubate under the same conditions.

  • Data Analysis - Fractional Inhibitory Concentration Index (FICI):

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Data Presentation:

Fungal StrainDrug CombinationMIC Alone (A/B) (µg/mL)MIC in Combination (A/B) (µg/mL)FICIInteraction
C. albicans Clinical Isolate 1This compound / Fluconazole16 / 644 / 80.375Synergy

Part 3: Unraveling the Mechanism of Action

Understanding how a novel compound exerts its antifungal effect is crucial for its development. Based on the mercapto- moiety, potential mechanisms could involve disruption of the fungal cell membrane or interference with ergosterol biosynthesis.

Protocol 3: Ergosterol Quantification Assay

Objective: To determine if this compound interferes with the ergosterol biosynthesis pathway.

Rationale: Ergosterol is a vital component of the fungal cell membrane, and its inhibition is a common mechanism of action for antifungal drugs like azoles.[24] A reduction in the total ergosterol content in treated cells suggests interference with its synthesis.[25][26][27]

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal strain to mid-log phase in a suitable broth medium.

    • Expose the culture to sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) of this compound for a defined period (e.g., 16 hours).

    • Include an untreated control.

  • Ergosterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Saponify the cell pellet with alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (including ergosterol) with n-hexane.

  • Quantification:

    • Analyze the n-hexane extract using High-Performance Liquid Chromatography (HPLC) with a UV detector at 282 nm.

    • Quantify the ergosterol content by comparing the peak area to a standard curve of pure ergosterol.

Protocol 4: Cell Membrane Permeability Assay

Objective: To assess if this compound disrupts the fungal cell membrane integrity.

Rationale: Damage to the cell membrane leads to leakage of intracellular components and is a hallmark of certain antifungal agents. This can be measured by the uptake of fluorescent dyes that are typically excluded by intact membranes.[28][29][30][31][32]

Procedure:

  • Fungal Cell Preparation:

    • Wash and resuspend fungal cells in a suitable buffer (e.g., PBS).

  • Treatment and Staining:

    • Incubate the fungal suspension with various concentrations of this compound.

    • Add a fluorescent dye such as SYTOX Green or propidium iodide. These dyes can only enter cells with compromised membranes and fluoresce upon binding to nucleic acids.

  • Measurement:

    • Measure the fluorescence intensity over time using a fluorescence microplate reader. An increase in fluorescence indicates increased membrane permeability.

Visualizing Experimental Workflows

experimental_workflow cluster_mic MIC Determination cluster_synergy Synergy Testing cluster_moa Mechanism of Action a Fungal Culture b Inoculum Preparation (0.5 McFarland) a->b d Inoculation & Incubation (24-48h) b->d c Serial Dilution of Compound in 96-well Plate c->d e Visual/Spectrophotometric Reading d->e f MIC Value e->f g Checkerboard Plate Setup (Drug A vs. Drug B) h Inoculation & Incubation g->h i Determine MICs in Combination h->i j Calculate FICI i->j k Synergy/Additive/Indifference/Antagonism j->k l Treat Cells with Sub-MIC Compound m Ergosterol Extraction & HPLC l->m n Membrane Permeability Assay (SYTOX Green) l->n o Quantify Ergosterol Levels m->o p Measure Fluorescence n->p moa_pathway compound This compound membrane Fungal Cell Membrane compound->membrane Direct Interaction? ergosterol Ergosterol Biosynthesis compound->ergosterol Inhibition? permeability Increased Membrane Permeability membrane->permeability ergosterol->membrane Incorporation leakage Leakage of Intracellular Contents permeability->leakage death Fungal Cell Death leakage->death

Caption: Potential mechanisms of antifungal action.

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of the antifungal properties of this compound against resistant fungal strains. The outlined protocols, from basic susceptibility testing to preliminary mechanistic studies, are designed to generate the foundational data required for further drug development. Positive results, such as potent MIC values against resistant strains, synergistic interactions with existing antifungals, or a novel mechanism of action, would warrant more advanced investigations. These could include time-kill kinetic studies, in vivo efficacy in animal models of infection, and detailed molecular studies to identify the specific cellular target. The systematic application of these protocols will enable a thorough evaluation of this compound as a potential new weapon in the fight against multidrug-resistant fungal pathogens.

References

  • Cowen, L. E., Sanglard, D., Howard, S. J., Rogers, P. D., & Perlin, D. S. (2014). Mechanisms of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine, 5(7), a019752. [Link]

  • Robbins, N., Wright, G. D., & Cowen, L. E. (2021). Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond. Microbiology Spectrum, 9(2), e00627-21. [Link]

  • Fisher, M. C., Hawkins, N. J., Sanglard, D., & Gurr, S. J. (2018). Antifungal Drug Resistance: Evolution, Mechanisms and Impact. Nature Reviews Microbiology, 16(11), 639–652. [Link]

  • Bio-protocol. (n.d.). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. [Link]

  • Pierce, C. G., & Lionakis, M. S. (2020). Antifungal Susceptibility Testing: Current Approaches. Journal of Clinical Microbiology, 58(12), e01200-20. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Antifungal Susceptibility Testing (AFST). [Link]

  • Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Clinical and Laboratory Standards Institute. [Link]

  • Arastehfar, A., et al. (2021). Epidemiology and molecular mechanisms of antifungal resistance in Candida and Aspergillus. Mycoses, 64(8), 834-853. [Link]

  • Arendrup, M. C., et al. (2019). Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications. Journal of Antimicrobial Chemotherapy, 74(7), 1785–1803. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2012). Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012. Journal of Clinical Microbiology, 50(9), 2846-2856. [Link]

  • Singh, P., et al. (2021). Ergosterol quantification: a tool to measure fungal infection in plant tissue. Journal of Applied Biology & Biotechnology, 9(5), 118-123. [Link]

  • MacNair, C. R., et al. (2024). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. bioRxiv. [Link]

  • Jenks, J. D., & Hoenigl, M. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(8), 808. [Link]

  • Ziegelbauer, K., et al. (2001). High Throughput Assay to Detect Compounds That Enhance the Proton Permeability of Candida albicans Membranes. Journal of Biomolecular Screening, 6(5), 321-326. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). [Link]

  • Thevissen, K., et al. (2000). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. Applied and Environmental Microbiology, 66(1), 53-59. [Link]

  • Weig, A. R., et al. (2023). Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes. Soft Matter, 19(34), 6439-6448. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI. [Link]

  • da Silva, P. M., et al. (2021). Understanding the mechanism of action of protease inhibitors in controlling the growth of the Candida Genus: potential candidates for development of new antifungal molecules. ResearchGate. [Link]

  • Zill, G., Engelhardt, G., & Wallnöfer, P. R. (1988). Determination of ergosterol as a measure of fungal growth using Si 60 HPLC. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 187(3), 246-249. [Link]

  • Das, S., et al. (2019). Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans. Journal of Advanced Pharmaceutical Technology & Research, 10(2), 52–56. [Link]

  • Waters Corporation. (n.d.). Quantification of Ergosterol Using Microwave-Assisted Extraction and a Rapid 5-Minute Isocratic HPLC Method. [Link]

  • Cho, S.-M. (2015). Minimum Inhibitory Concentration (MIC) and Checkerboard Method. Wood Chemistry – 10th Week. [Link]

  • Lee, J., et al. (2020). Antifungal Effect of A Chimeric Peptide Hn-Mc against Pathogenic Fungal Strains. ResearchGate. [Link]

  • Britton, J. R., et al. (2020). Synergistic antifungal effects of botanical extracts against Candida albicans. PLoS ONE, 15(11), e0242345. [Link]

  • Ye, Y., et al. (2014). Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. Journal of Agricultural and Food Chemistry, 62(22), 5123-5130. [Link]

  • Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 317-325. [Link]

  • Amerikova, M., et al. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. International Journal of Molecular Sciences, 23(14), 7586. [Link]

  • Li, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]

  • Liu, X., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. ResearchGate. [Link]

  • Liu, X., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

  • Liu, X., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]

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Application Note: Investigating 2-Mercapto-4,6-dimethylnicotinamide as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the initial characterization of 2-Mercapto-4,6-dimethylnicotinamide as a potential enzyme inhibitor. We outline detailed protocols for preliminary screening, determination of inhibitory potency (IC₅₀), and elucidation of the mechanism of action through kinetic studies. The causality behind experimental choices is explained to ensure robust and reproducible results. This guide is designed to be a self-validating system for researchers investigating novel enzyme inhibitors.

Introduction: The Therapeutic Potential of Nicotinamide Derivatives

Nicotinamide and its derivatives are a class of compounds with significant biological activity, often targeting enzymes involved in cellular metabolism and signaling.[1][2] The pyridine carboxamide structure is a key pharmacophore in several commercial fungicides that act as succinate dehydrogenase inhibitors.[1] Furthermore, derivatives of nicotinamide have been explored as inhibitors of enzymes like Nicotinamide N-Methyltransferase (NNMT), which is overexpressed in various cancers and metabolic disorders.[3][4]

This compound belongs to this promising class of molecules. Its structural features, including the nicotinamide core, a mercapto group, and dimethyl substitutions, suggest potential interactions with enzyme active sites. For instance, similar 4,6-dimethyl-2-mercapto-pyridine derivatives have shown significant antitubercular activity.[5] This application note will guide the user through a logical workflow to investigate the enzyme inhibitory properties of this compound.

Pre-Assay Considerations: Compound and Reagent Preparation

Scientific integrity begins with meticulous preparation. The purity and stability of the inhibitor and enzyme are paramount for reliable data.

2.1. Compound Handling and Stock Solution Preparation

  • Purity Assessment: The purity of this compound should be >95% as determined by HPLC and characterized by ¹H-NMR and mass spectrometry. Impurities can confound results.

  • Solubility Testing: Determine the solubility of the compound in various buffers and organic solvents (e.g., DMSO). For enzymatic assays, the final concentration of the organic solvent should typically be kept below 1% (v/v) to avoid effects on enzyme activity.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

2.2. Enzyme and Substrate Preparation

  • Enzyme Purity and Concentration: Use a highly purified enzyme preparation. The concentration of the active enzyme should be accurately determined.

  • Substrate Stability: Ensure the substrate is stable under the assay conditions. Prepare fresh substrate solutions for each experiment.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing a novel enzyme inhibitor.

workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_potency Phase 3: Potency Determination cluster_moa Phase 4: Mechanism of Action prep_compound Compound QC & Stock Prep screen Single-Point Inhibition Assay prep_compound->screen prep_enzyme Enzyme & Substrate Prep prep_enzyme->screen ic50 IC50 Determination (Dose-Response) screen->ic50 If active kinetics Enzyme Kinetic Studies ic50->kinetics reversibility Reversibility Assay kinetics->reversibility

Caption: Workflow for enzyme inhibitor characterization.

Protocol: Initial Screening for Enzyme Inhibition

This protocol is designed to quickly identify if this compound has an inhibitory effect on the target enzyme at a single, high concentration.

Principle: The enzyme activity is measured in the presence and absence of the test compound. A significant reduction in activity suggests inhibition.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • This compound (10 mM stock in DMSO)

  • Control inhibitor (if available)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Assay Plate:

    • Add 2 µL of DMSO (vehicle control) to control wells.

    • Add 2 µL of this compound stock solution to test wells (for a final concentration of 100 µM in a 200 µL reaction volume).

    • Add 2 µL of control inhibitor to positive control wells.

  • Add Enzyme: Add 98 µL of diluted enzyme in assay buffer to all wells.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Initiate Reaction: Add 100 µL of substrate (at a concentration equal to its Kₘ value, if known) to all wells to start the reaction.

  • Monitor Reaction: Immediately measure the reaction rate using a microplate reader at the appropriate wavelength.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Rate of test well / Rate of control well)) * 100

Trustworthiness Check: A known inhibitor for the target enzyme should be run in parallel to validate the assay's ability to detect inhibition.

Protocol: IC₅₀ Determination

If the initial screening shows significant inhibition (>50% at 100 µM), the next step is to determine the half-maximal inhibitory concentration (IC₅₀).

Principle: The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. This is determined by measuring the enzyme activity over a range of inhibitor concentrations.

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 1 mM).

  • Set up Assay Plate: Add 2 µL of each dilution to the respective wells of a 96-well plate. Include vehicle controls (DMSO only).

  • Enzyme and Substrate Addition: Follow steps 2-5 from the initial screening protocol.

  • Data Analysis:

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (µM)
This compoundTBD
Control InhibitorTBD

TBD: To be determined experimentally.

Protocol: Mechanism of Action (MOA) Studies

Understanding how the inhibitor interacts with the enzyme and substrate is crucial.[6] This is achieved by studying the enzyme kinetics in the presence of the inhibitor.

Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) by observing the effects on the Michaelis-Menten parameters, Kₘ and Vₘₐₓ.[7]

Procedure:

  • Set up Matrix: Prepare a matrix of reactions in a 96-well plate. Vary the substrate concentration along the x-axis and the inhibitor concentration along the y-axis.

    • Substrate Concentrations: Use at least 5 concentrations spanning from 0.5 x Kₘ to 5 x Kₘ.[6]

    • Inhibitor Concentrations: Use at least 3 concentrations, including a zero-inhibitor control. Concentrations should be chosen around the IC₅₀ value (e.g., 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Measure Initial Rates: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Analyze the changes in the x-intercept (-1/Kₘ) and y-intercept (1/Vₘₐₓ) to determine the inhibition type.

Interpreting Lineweaver-Burk Plots:

G cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive Competitive Competitive Non-competitive Non-competitive Uncompetitive Uncompetitive

Caption: Lineweaver-Burk plots for different inhibition types.

Inhibition TypeEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot Interpretation
Competitive No changeIncreasesLines intersect at the y-axis.
Non-competitive DecreasesNo changeLines intersect at the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesChangesLines intersect in the second or third quadrant (not on an axis).

Protocol: Reversibility of Inhibition

This experiment determines whether the inhibitor binds reversibly or irreversibly to the enzyme.

Principle: The recovery of enzyme activity is measured after removing the inhibitor by dilution. Reversible inhibitors will dissociate, leading to a recovery of activity, while irreversible inhibitors will not.[6]

Procedure:

  • Incubate Enzyme and Inhibitor: Incubate the enzyme with a high concentration of this compound (e.g., 10 x IC₅₀) for a prolonged period (e.g., 60 minutes).

  • Dilute: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into an assay solution containing the substrate.

  • Monitor Activity: Continuously monitor the enzyme activity over time.

Data Interpretation:

  • Reversible Inhibition: A gradual increase in enzyme activity will be observed as the enzyme-inhibitor complex dissociates.

  • Irreversible Inhibition: No significant recovery of enzyme activity will be observed.

References

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. International Journal of Molecular Sciences. Available at: [Link]

  • Design, Synthesis, Biological Screening and Structure Activity Relationship Study of 4, 6-Dimethyl-2-(Substituted) Mercapto-3-(Substituted) Pyridines as Anti Tubercular Agents. ResearchGate. Available at: [Link]

  • A spectrophotometric study of 2-mercapto-4,6-dimethylpyrimidine as a novel carboxyl activating group. ResearchGate. Available at: [Link]

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  • Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide. ResearchGate. Available at: [Link]

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Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Mercapto-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The evaluation of a compound's cytotoxic potential is a cornerstone of drug discovery and chemical safety assessment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based assays required to characterize the cytotoxicity of the novel compound, 2-Mercapto-4,6-dimethylnicotinamide. While specific toxicological data for this particular molecule are not widely available, the principles and protocols outlined herein represent the gold standard for in vitro cytotoxicity testing.[1][2] We will delve into a multi-parametric approach, examining cell viability, membrane integrity, and markers of apoptosis to construct a detailed cytotoxic profile.

Core Principle: A Multi-Assay Approach for a Complete Picture

Relying on a single assay can lead to an incomplete or even misleading interpretation of a compound's cytotoxic effects. Therefore, a battery of tests targeting different cellular functions is essential. This guide will focus on three key pillars of cytotoxicity assessment:

  • Metabolic Activity & Viability: Assays like the MTT assay measure the metabolic activity of a cell population, which is often correlated with cell viability.[3][4][5]

  • Cell Membrane Integrity: The lactate dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme into the culture medium, a hallmark of cell membrane damage and necrosis.[6][7]

  • Apoptosis Induction: To determine if the compound induces programmed cell death, we will employ assays that detect key apoptotic events, such as the externalization of phosphatidylserine (Annexin V staining) and the activation of executioner caspases (Caspase-3/7 activity).[8][9]

Part 1: Critical Preliminary Considerations

Before embarking on specific cytotoxicity assays, careful planning and optimization are paramount to ensure the generation of robust and reproducible data.

Cell Line Selection

The choice of cell line is arguably one of the most critical factors in a cytotoxicity study.[10][11][12] The selection should be guided by the intended application of the compound.

  • Relevance to Target Organ/Disease: If this compound is being developed for a specific therapeutic area, cell lines derived from the target tissue or tumor type should be prioritized.[10][11] For example, for a potential anti-cancer agent targeting liver cancer, a panel of hepatocellular carcinoma cell lines (e.g., HepG2, Huh7) would be appropriate. For general toxicity screening, human cell lines like HEK293 (human embryonic kidney) or MRC-5 (human fetal lung fibroblast) are often used.[13]

  • Adherent vs. Suspension Cells: The choice between adherent and suspension cell lines will influence the handling and washing steps in the protocols.

  • Characterization and Authentication: Always source cell lines from reputable cell banks (e.g., ATCC, DSMZ) to ensure their identity and screen for mycoplasma contamination, which can significantly alter cellular responses.[12]

Compound Handling and Solubilization
  • Solvent Selection: this compound must be dissolved in a solvent that is non-toxic to the cells at the final concentration used. Dimethyl sulfoxide (DMSO) is a common choice, but its concentration in the final culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be cytotoxic themselves.[14]

  • Vehicle Control: It is essential to include a "vehicle control" in all experiments. This consists of cells treated with the same concentration of the solvent used to dissolve the compound, to account for any effects of the solvent itself.[15]

Determining the Appropriate Concentration Range

A preliminary dose-range finding experiment is necessary to identify the concentrations of this compound that cause a cytotoxic response. This is typically done using a wide range of concentrations (e.g., from nanomolar to millimolar) and a rapid viability assay like MTT. The results of this initial experiment will guide the selection of a more focused range of concentrations for subsequent, more detailed assays.

Part 2: Experimental Workflows and Protocols

The following diagram illustrates the general workflow for assessing the cytotoxicity of a novel compound.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation & Planning cluster_assays Phase 2: Definitive Assays cluster_analysis Phase 3: Analysis & Interpretation cell_selection Select & Culture Appropriate Cell Lines compound_prep Prepare Stock Solution of Compound range_finding Dose-Range Finding Experiment (e.g., MTT) mtt_assay MTT Assay (Metabolic Activity) range_finding->mtt_assay Inform Concentration Selection ldh_assay LDH Assay (Membrane Integrity) range_finding->ldh_assay apoptosis_assay Apoptosis Assays (Annexin V, Caspase) range_finding->apoptosis_assay data_analysis Data Acquisition & Statistical Analysis mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis ic50 Calculate IC50 Value data_analysis->ic50 mechanism Determine Mode of Cell Death data_analysis->mechanism conclusion Draw Conclusions on Cytotoxic Profile ic50->conclusion mechanism->conclusion start Start start->cell_selection

Caption: General workflow for cytotoxicity assessment.

Assay 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][16] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[16]

MTT_Principle cluster_cell Viable Cell Mitochondria MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Substrate Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO, HCl in isopropanol) Formazan->Solubilization Enzyme->Formazan Reduction Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][5]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4][16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Assay 2: LDH Release Assay for Necrosis

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a key feature of necrosis.[6][18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[19] The amount of formazan is directly proportional to the amount of LDH released and, therefore, to the extent of cell lysis.

LDH_Principle cluster_medium Cell Culture Medium LDH Released LDH Pyruvate Pyruvate LDH->Pyruvate NADH NADH LDH->NADH Lactate Lactate Lactate->LDH NAD NAD+ NAD->LDH Tetrazolium Tetrazolium Salt (Colorless) NADH->Tetrazolium Diaphorase Formazan Formazan (Colored) Tetrazolium->Formazan Measurement Measure Absorbance (~490 nm) Formazan->Measurement Damaged_Cell Damaged Cell (Membrane Breach) Damaged_Cell->LDH Release

Caption: Principle of the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up three additional control wells for each cell type:

    • Background Control: Medium only (no cells).

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Measure: Add 50 µL of the stop solution to each well. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Assay 3: Annexin V & Propidium Iodide (PI) Staining for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Apoptosis_Detection cluster_legend Staining Patterns Viable Viable Cell (Annexin V-, PI-) EarlyApop Early Apoptotic (Annexin V+, PI-) Viable->EarlyApop PS Exposure LateApop Late Apoptotic/ Necrotic (Annexin V+, PI+) EarlyApop->LateApop Membrane Permeabilization l1 l2

Caption: Distinguishing cell populations with Annexin V/PI staining.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described previously. Include both positive (e.g., staurosporine-treated) and negative controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with any floating cells from the supernatant to ensure all apoptotic cells are collected.[20] Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.[20]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry. Be sure to set up appropriate compensation controls for FITC and PI.

Assay 4: Caspase-Glo® 3/7 Assay for Apoptosis Execution

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay uses a substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[8] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.[8] The intensity of the light is proportional to the amount of caspase-3/7 activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with the compound as previously described.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[22] Allow it to equilibrate to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[8]

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to caspase activity. Results can be expressed as fold-change relative to the untreated control.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format.

Table 1: MTT Assay - IC₅₀ Values

Cell LineExposure Time (hours)IC₅₀ (µM) of this compound
Cell Line A24Value
Cell Line A48Value
Cell Line A72Value
Cell Line B24Value
Cell Line B48Value
Cell Line B72Value

Table 2: LDH Assay - % Cytotoxicity at a Specific Concentration (e.g., IC₅₀ from MTT)

Cell LineTreatment Concentration (µM)Exposure Time (hours)% Cytotoxicity (Membrane Damage)
Cell Line AValue24Value
Cell Line BValue24Value

Table 3: Annexin V / PI Assay - Cell Population Distribution

Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle ControlValueValueValue
Compound (X µM)ValueValueValue
Positive ControlValueValueValue

Interpretation:

By integrating the results from these assays, a comprehensive cytotoxic profile of this compound can be established.

  • If the compound shows a low IC₅₀ in the MTT assay and a corresponding high percentage of Annexin V-positive/PI-negative cells and high caspase-3/7 activity, it suggests that it induces apoptosis.

  • If a decrease in viability is accompanied by a significant increase in LDH release and a large population of PI-positive cells, the primary mechanism of cell death is likely necrosis.

  • It is also possible for a compound to induce a mixed population of apoptotic and necrotic cells.

This multi-parametric approach provides a robust framework for characterizing the cytotoxic effects of this compound, paving the way for further mechanistic studies and informed decisions in the drug development pipeline.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Thiyagarajan, D., Basit, A., & Shajahan, A. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19), e2551. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2019). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology (Vol. 1601, pp. 65-80). Humana Press. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 407–408. Retrieved from [Link]

  • protocols.io. (2021). Caspase 3/7 Activity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • protocols.io. (2019). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Bio-protocol. (2017). Caspase 3/7 activity assay. Retrieved from [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • faCellitate. (2023). How to choose the right cell line for your experiments. Retrieved from [Link]

  • Iqbal, S., et al. (2008). Synthesis, structural characterization and in vitro cytotoxicity of organotin(IV) derivatives of heterocyclic thioamides, 2-mercaptobenzothiazole, 5-chloro-2-mercaptobenzothiazole, 3-methyl-2-mercaptobenzothiazole and 2-mercaptonicotinic acid. Journal of Organometallic Chemistry, 693(13), 2225-2232. Retrieved from [Link]

  • PubChem. (n.d.). 2-Mercapto-4,6-dimethylnicotinonitrile. Retrieved from [Link]

  • Pamies, D., & Hartung, T. (2023). Advances in Cytotoxicity Testing: From In vitro Assays to In silico Models. Preprints.org. Retrieved from [Link]

  • Tsvetanova, A., et al. (2018). Synthesis, antiradical activity and in vitro cytotoxicity of novel organotin complexes based on 2,6-di-tert-butyl-4-mercaptophenol. Journal of Inorganic Biochemistry, 182, 126-135. Retrieved from [Link]

  • Pamies, D., & Hartung, T. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Cells, 12(22), 2631. Retrieved from [Link]

  • ResearchGate. (2015). Activation of carboxyl group in organic synthesis via 2-mercapto-4,6-dimethyl pyrimidine. Retrieved from [Link]

  • ResearchGate. (2015). A spectrophotometric study of 2-mercapto-4,6-dimethylpyrimidine as a novel carboxyl activating group. Retrieved from [Link]

  • Stoyanova, A., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Plants, 10(11), 2419. Retrieved from [Link]

  • MDPI. (2022). Insight on Mercapto-Coumarins: Synthesis and Reactivity. Retrieved from [Link]

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Application Notes and Protocols for High-Throughput Screening of 2-Mercaptonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing and executing high-throughput screening (HTS) campaigns for the discovery of bioactive 2-mercaptonicotinamide derivatives. Recognizing the therapeutic potential of sulfur-containing heterocyclic compounds, this guide offers two detailed protocols: a biochemical assay targeting kinase inhibition and a cell-based assay to assess cytotoxicity. These protocols are designed to be robust, scalable, and amenable to automation, providing a solid framework for identifying and characterizing novel drug candidates from large compound libraries. We delve into the scientific rationale behind assay choice, provide step-by-step methodologies, and discuss critical aspects of data analysis and hit validation to ensure scientific integrity and accelerate the drug discovery pipeline.

Introduction: The Therapeutic Promise of 2-Mercaptonicotinamide Derivatives

The 2-mercaptonicotinamide scaffold represents a promising starting point for the development of novel therapeutics. Its structural similarity to 2-mercaptobenzothiazoles, which are known to exhibit a wide range of biological activities including antimicrobial, antifungal, and enzyme-inhibitory effects, suggests a rich pharmacology waiting to be explored.[1][2] Specifically, related compounds have shown potent inhibition of enzymes such as kinases and proteases, making these enzyme families attractive targets for screening 2-mercaptonicotinamide derivative libraries.[2][3][4][5]

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against specific biological targets.[6][7] This application note will provide detailed protocols for two distinct HTS approaches to effectively screen 2-mercaptonicotinamide derivatives:

  • Biochemical Assay: A fluorescence-based kinase inhibition assay to identify direct inhibitors of enzyme activity.

  • Cell-Based Assay: A luminescence-based cell viability assay to identify compounds with cytotoxic effects, which could be relevant for anticancer drug discovery.

Foundational Principles of a Successful HTS Campaign

A successful HTS campaign is built on a foundation of meticulous assay development and validation. The primary goal is to create a screening window that clearly distinguishes between "hits" (active compounds) and inactive compounds, while minimizing the rate of false positives and false negatives. A key metric for assessing the quality of an HTS assay is the Z'-factor , which quantifies the separation between the distributions of positive and negative controls.[8][9][10][11][12]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive control.

  • Mean_neg and SD_neg are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable for screening
< 0Not suitable for screening

An assay with a Z'-factor greater than 0.5 is generally considered robust and suitable for HTS.[10][12]

Protocol I: Biochemical Screening for Kinase Inhibitors

Scientific Rationale: Protein kinases are a major class of drug targets, particularly in oncology and immunology.[3][4][13][14][15] Given that structurally related compounds have demonstrated kinase inhibitory activity, it is a logical starting point for screening a 2-mercaptonicotinamide derivative library.[5] This protocol describes a generic, fluorescence-based assay for detecting the universal product of kinase reactions, adenosine diphosphate (ADP).[13][14] This approach is adaptable to a wide range of kinases and avoids the need for specific antibodies or radiolabeled substrates.

Assay Principle

The assay quantifies kinase activity by measuring the amount of ADP produced. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescent signal.

Materials and Reagents
ReagentSupplierPurpose
Kinase of interestCommercial vendorTarget enzyme
Kinase substrate (peptide or protein)Commercial vendorSubstrate for the kinase
ATPSigma-AldrichCo-factor for the kinase reaction
ADP-Glo™ Kinase Assay KitPromegaADP detection reagents
2-Mercaptonicotinamide derivative libraryIn-house or commercialTest compounds
StaurosporineSigma-AldrichPositive control (broad-spectrum kinase inhibitor)
DMSOSigma-AldrichSolvent for compounds and negative control
384-well white, opaque microplatesCorningAssay plates
Experimental Workflow

HTS_Kinase_Inhibition_Workflow start_end start_end process process decision decision data data start Start dispense_compounds Dispense Compounds (100 nL) start->dispense_compounds add_enzyme Add Kinase (5 µL) dispense_compounds->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate initiate_reaction Initiate Reaction (Add Substrate/ATP, 5 µL) pre_incubate->initiate_reaction incubate_reaction Incubate (60 min, RT) initiate_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (10 µL) incubate_reaction->add_adpglo incubate_adpglo Incubate (40 min, RT) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (20 µL) incubate_adpglo->add_detection incubate_detection Incubate (30 min, RT) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence end End read_luminescence->end

Caption: Workflow for the biochemical kinase inhibition HTS assay.

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each 2-mercaptonicotinamide derivative from the library into the wells of a 384-well plate. Also, dispense the positive control (Staurosporine) and negative control (DMSO) into designated wells.

  • Enzyme Addition: Add 5 µL of the kinase solution (prepared in assay buffer) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and its substrate.

  • Incubation: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Hit Identification
  • Normalization: Normalize the raw luminescence data to the plate controls:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Selection: Identify compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the sample wells).

Protocol II: Cell-Based Screening for Cytotoxicity

Scientific Rationale: Identifying compounds with cytotoxic activity is a cornerstone of anticancer drug discovery.[16] Structurally related molecules have been shown to possess cytotoxic effects.[1] This protocol outlines a cell-based assay to screen for cytotoxic 2-mercaptonicotinamide derivatives using a luminescent readout that measures cellular ATP levels as an indicator of cell viability.[17] A decrease in ATP is indicative of cytotoxicity.

Assay Principle

This assay utilizes a reagent that lyses cells and provides the substrate and enzyme (luciferase) necessary for a luminescent reaction that is dependent on the amount of ATP present. The resulting luminescent signal is directly proportional to the number of viable cells in the culture.

Materials and Reagents
ReagentSupplierPurpose
Cancer cell line (e.g., HeLa, MCF-7)ATCCTarget cells
Cell culture medium (e.g., DMEM)GibcoCell growth
Fetal Bovine Serum (FBS)GibcoSerum supplement
Penicillin-StreptomycinGibcoAntibiotics
CellTiter-Glo® Luminescent Cell Viability AssayPromegaCell viability reagent
2-Mercaptonicotinamide derivative libraryIn-house or commercialTest compounds
DoxorubicinSigma-AldrichPositive control (cytotoxic agent)
DMSOSigma-AldrichSolvent for compounds and negative control
384-well clear-bottom, white-walled microplatesCorningCell culture and assay plates
Experimental Workflow

HTS_Cytotoxicity_Workflow start_end start_end process process decision decision data data start Start seed_cells Seed Cells (20 µL) start->seed_cells incubate_adhesion Incubate (24 h, 37°C, 5% CO2) seed_cells->incubate_adhesion add_compounds Add Compounds (100 nL) incubate_adhesion->add_compounds incubate_treatment Incubate (48 h, 37°C, 5% CO2) add_compounds->incubate_treatment add_celltiterglo Add CellTiter-Glo® (20 µL) incubate_treatment->add_celltiterglo mix_plate Mix Plate (2 min) add_celltiterglo->mix_plate incubate_lysis Incubate (10 min, RT) mix_plate->incubate_lysis read_luminescence Read Luminescence incubate_lysis->read_luminescence end End read_luminescence->end

Sources

The Strategic Utility of 2-Mercapto-4,6-dimethylnicotinamide in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents necessitates a robust pipeline of versatile chemical intermediates. Among these, heterocyclic scaffolds command significant attention due to their prevalence in a vast array of FDA-approved drugs. This document provides a detailed exploration of 2-Mercapto-4,6-dimethylnicotinamide , a highly functionalized pyridine derivative, and its strategic application as a cornerstone intermediate in the synthesis of biologically active compounds. We will delve into its synthesis, its pivotal role in constructing complex heterocyclic systems, and the protocols to validate the therapeutic potential of its derivatives.

The inherent reactivity of the thiol group, coupled with the hydrogen-bonding capabilities of the amide and the overall electronic nature of the dimethyl-substituted pyridine ring, makes this molecule a potent building block for combinatorial chemistry and targeted drug design. Its primary utility, as we will explore, lies in its capacity to undergo facile cyclization reactions to form fused ring systems, most notably thieno[2,3-b]pyridines, which are known to exhibit a wide spectrum of pharmacological activities.

Part 1: Synthesis of the Core Intermediate: this compound

Step 1a: Synthesis of the Precursor, 2-Chloro-4,6-dimethylnicotinamide

The synthesis of the chloro-precursor is foundational. While the direct synthesis of 2-chloro-4,6-dimethylnicotinamide is not explicitly detailed, a reliable method can be adapted from the synthesis of analogous nicotinamides.[1] The general approach involves the conversion of the corresponding nicotinic acid to an acyl chloride, followed by amidation.

Protocol 1: Synthesis of 2-Chloro-4,6-dimethylnicotinamide

  • Acid Chlorination: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 2-chloro-4,6-dimethylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) to the suspension at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the starting material is consumed (monitor by TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude 2-chloro-4,6-dimethylnicotinoyl chloride. Caution: This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

  • Amidation: In a separate flask, cool a solution of concentrated ammonium hydroxide (excess, ~10 eq) in tetrahydrofuran (THF) to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride in a minimal amount of anhydrous THF and add it dropwise to the cooled ammonium hydroxide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 2-chloro-4,6-dimethylnicotinamide by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.

PropertyValue
CAS Number 140413-44-1[2][3]
Molecular Formula C₈H₉ClN₂O[2][3]
Molecular Weight 184.62 g/mol [2][3]
Melting Point 173-175 °C[2]
Table 1: Physicochemical Properties of 2-Chloro-4,6-dimethylnicotinamide.
Step 1b: Thiolation to Yield this compound

The conversion of the 2-chloro group to a 2-mercapto group is a standard nucleophilic aromatic substitution. Sodium hydrosulfide (NaSH) is a common and effective reagent for this transformation.

Protocol 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 2-chloro-4,6-dimethylnicotinamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Add sodium hydrosulfide (NaSH, ~1.5-2.0 eq) to the solution. The reaction is often performed under an inert atmosphere (N₂) to prevent oxidation of the thiol.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the solution with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of ~5-6. This will protonate the thiolate to form the desired mercapto group, which should precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the solid under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Synthesis_Pathway cluster_0 Step 1a: Precursor Synthesis cluster_1 Step 1b: Thiolation Nicotinic_Acid 2-Chloro-4,6-dimethyl- nicotinic acid Acyl_Chloride 2-Chloro-4,6-dimethyl- nicotinoyl chloride Nicotinic_Acid->Acyl_Chloride (COCl)₂, cat. DMF Chloro_Amide 2-Chloro-4,6-dimethyl- nicotinamide Acyl_Chloride->Chloro_Amide NH₄OH Mercapto_Amide 2-Mercapto-4,6-dimethyl- nicotinamide Chloro_Amide->Mercapto_Amide NaSH, heat Gewald_Reaction Mercapto_Amide 2-Mercapto-4,6-dimethyl- nicotinamide Intermediate S-Alkylated Intermediate Mercapto_Amide->Intermediate Base (e.g., Et₃N) Alpha_Halo α-Halo-ketone/ α-Halo-acetonitrile (R-CO-CH₂-X or R-CH(X)-CN) Alpha_Halo->Intermediate Thieno_Pyridine Substituted Thieno[2,3-b]pyridine Intermediate->Thieno_Pyridine Base, Heat (Thorpe-Ziegler Cyclization)

Sources

Application Note: A Framework for the Quantitative Analysis of 2-Mercapto-4,6-dimethylnicotinamide in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for developing and validating a robust bioanalytical method for the quantification of 2-Mercapto-4,6-dimethylnicotinamide in biological matrices such as human plasma. While specific analytical methods for this compound are not established in the literature, this guide leverages deep expertise in small molecule bioanalysis, particularly for chemically analogous structures containing reactive thiol moieties and nicotinamide cores. The core of this application note is a detailed protocol using a protein precipitation (PPT) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We address the critical challenges of analyte stability, sample preparation, chromatographic separation, and mass spectrometric detection, culminating in a workflow designed to meet the rigorous standards of regulatory bodies.

Introduction and Scientific Rationale

The quantification of novel therapeutic agents and their metabolites in biological fluids is a cornerstone of drug development, providing essential data for pharmacokinetic (PK) and toxicokinetic (TK) studies. This compound is a small molecule of interest, featuring a nicotinamide backbone, which is common in biologically active compounds, and a mercaptan (thiol) functional group.

The Central Analytical Challenge: The Thiol Group

The presence of a thiol (-SH) group presents the most significant challenge for accurate bioanalysis. Thiols are highly susceptible to oxidation, which can occur ex vivo during sample collection, storage, and processing.[1][2] This can lead to the formation of disulfides (dimers) or other oxidative products, resulting in an underestimation of the true concentration of the parent analyte.[1] Therefore, the foundational principle of any reliable method for this compound must be the immediate stabilization of the thiol group upon sample collection.

This application note details a systematic approach to method development, beginning with analyte stabilization, followed by a simple and efficient sample clean-up, and concluding with highly selective and sensitive LC-MS/MS analysis. The protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring the generation of reliable and reproducible data suitable for regulatory submission.[3][4]

Method Development Strategy

The optimal bioanalytical method must be sensitive, selective, and robust. For a novel compound like this compound, a logical, stepwise development process is crucial.

  • Predicted Properties: Based on its structure, this compound (putative molecular weight: 182.24 g/mol ) is expected to be a moderately polar compound. The pyridine nitrogen provides a site for protonation, making it suitable for positive mode electrospray ionization (ESI+).

  • Mass Spectrometry Tuning: The initial step is to determine the optimal MS parameters. A standard solution of the analyte is infused directly into the mass spectrometer to identify the precursor ion, which is expected to be the protonated molecule [M+H]+. Collision-induced dissociation (CID) is then applied to this precursor ion to generate a fragmentation pattern. The most stable and intense product ions are selected for quantification and confirmation in a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiment.

ParameterRecommended SettingRationale
Ionization ModeElectrospray Ionization (ESI), PositiveThe pyridine ring is readily protonated.
Precursor Ion (Q1)Expected [M+H]⁺Primary molecular ion.
Product Ions (Q3)To be determined empiricallySelect 2-3 of the most intense and stable fragments for high selectivity.
Dwell Time100-200 msBalances sensitivity with the number of data points across the chromatographic peak.
Collision EnergyTo be optimizedThe voltage required to produce the optimal fragment ion intensity.

A reversed-phase liquid chromatography (RPLC) method is the standard for separating small molecules of this nature. The goal is to achieve a sharp, symmetrical peak for the analyte, free from co-eluting matrix interferences.

ParameterRecommended SettingRationale
ColumnC18, < 3 µm particle size (e.g., 50 x 2.1 mm)Provides excellent retention and separation for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidic modifier promotes protonation for ESI+ and improves peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is an effective organic solvent for eluting small molecules.
Flow Rate0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column.
Gradient5% B to 95% B over 3-5 minutesA generic starting gradient to establish retention time, followed by optimization.
Column Temp.40 °CImproves peak shape and reduces viscosity.[5]

Effective sample preparation is critical for removing proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.[6][7] A tiered approach allows for the selection of the simplest effective method.

G cluster_0 Sample Preparation Workflow Start Plasma Sample (Stabilized) PPT Tier 1: Protein Precipitation (PPT) - Fast, high-throughput - Acetonitrile Start->PPT Check1 Matrix Effects Acceptable? (Post-column infusion) PPT->Check1 LLE Tier 2: Liquid-Liquid Extraction (LLE) - Cleaner extract - Requires solvent optimization Check1->LLE No Success Proceed to LC-MS/MS Check1->Success Yes Check2 Recovery & Reproducibility OK? LLE->Check2 SPE Tier 3: Solid-Phase Extraction (SPE) - Cleanest extract, allows concentration - Method development intensive Check2->SPE No Check2->Success Yes SPE->Success

Decision workflow for sample preparation.

For this application note, we will focus on the Protein Precipitation (PPT) method, as it is often sufficient for LC-MS/MS analysis and offers the best balance of speed and simplicity for high-throughput environments.[8][9] Acetonitrile is generally preferred over methanol as it precipitates proteins more effectively and results in a cleaner supernatant.[10][11]

Detailed Application Protocol: PPT with LC-MS/MS

  • Analyte: this compound reference standard.

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N-labeled) is highly recommended. If unavailable, a structurally similar compound can be used.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade), Deionized Water.

  • Biological Matrix: Drug-free human plasma (K₂EDTA anticoagulant).

  • Stabilizing Agent: N-Ethylmaleimide (NEM) or similar thiol-alkylating agent.[2][12]

  • Labware: 96-well collection plates, protein precipitation filter plates (optional), autosampler vials.

Due to the high reactivity of thiols, samples must be stabilized immediately after collection or thawing to prevent oxidative loss.[2][5]

  • Prepare a stock solution of N-Ethylmaleimide (NEM) in a suitable solvent (e.g., methanol).

  • Immediately after thawing plasma samples, add a small volume of the NEM stock solution to achieve a final concentration sufficient to alkylate all endogenous and analyte thiols (typically 5-10 mM).

  • Vortex briefly and allow to react for 10-15 minutes at room temperature before proceeding with extraction. This step covalently caps the thiol group, forming a stable thioether that can be reliably quantified.

  • Stock Solutions: Prepare a 1 mg/mL primary stock solution of the analyte and the internal standard (IS) in methanol.

  • Working Solutions: Create serial dilutions from the primary stock to prepare calibration curve (CC) spiking solutions and quality control (QC) spiking solutions at low, medium, and high concentrations.

  • Spiked Samples: Prepare CC and QC samples by spiking the appropriate working solutions into blank, stabilized human plasma (typically 5% of the total volume).

This protocol assumes a 96-well plate format for high-throughput processing.

  • Aliquot 50 µL of study samples, CC standards, and QCs into the wells of a 96-well collection plate.

  • Prepare the precipitation solvent: Acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL).

  • Add 150 µL of the precipitation solvent to each well (a 3:1 solvent-to-sample ratio).[9]

  • Seal the plate and vortex mix for 2-3 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at ≥ 3,000 x g for 10 minutes to pellet the precipitated protein.

  • Carefully transfer 100 µL of the clear supernatant to a new 96-well plate or autosampler vials.

  • (Optional) Evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to improve chromatographic performance.

  • Inject 5-10 µL onto the LC-MS/MS system.

G cluster_workflow Quantitative Bioanalysis Workflow A 1. Sample Collection (Plasma) B 2. Thiol Stabilization (Add NEM) A->B Critical Step C 3. Protein Precipitation (Add ACN with Internal Standard) B->C D 4. Centrifugation (Pellet Proteins) C->D E 5. Supernatant Transfer D->E F 6. LC-MS/MS Analysis (Separation & Detection) E->F G 7. Data Processing (Quantification) F->G

Detailed experimental workflow diagram.

Bioanalytical Method Validation

The developed method must be fully validated according to regulatory guidelines to ensure it is fit for purpose.[4][13][14] The following parameters must be assessed.

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity & Specificity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be < 20% of the Lower Limit of Quantitation (LLOQ).
Calibration Curve To define the relationship between concentration and instrument response.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the reproducibility of measurements (precision).Replicate QC samples (n≥5) at ≥4 levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Recovery To measure the efficiency of the extraction process.Assessed at Low, Mid, and High QC levels. Should be consistent and reproducible, though 100% recovery is not required.
Matrix Effect To assess the impact of co-eluting matrix components on analyte ionization.Matrix factor should be consistent across different lots of matrix. The IS-normalized matrix factor should have a %CV ≤ 15%.
Stability To ensure the analyte is stable throughout the sample lifecycle.Freeze-thaw stability (≥3 cycles), bench-top stability, long-term storage stability. Analyte concentration should be within ±15% of nominal.

Conclusion

This application note presents a robust and scientifically grounded framework for the development and validation of a quantitative LC-MS/MS method for this compound in biological samples. The cornerstone of this methodology is the immediate stabilization of the highly reactive thiol group using an alkylating agent like N-Ethylmaleimide. A simple, high-throughput protein precipitation protocol provides a clean extract suitable for sensitive and selective analysis by reversed-phase chromatography coupled with tandem mass spectrometry. By adhering to the principles of method development and validation outlined here, researchers can generate high-quality, reliable data to support critical decisions in drug discovery and development.

References

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2-Mercapto-4,6-dimethylnicotinonitrile. Retrieved from [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (n.d.). LCGC International. Retrieved from [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved from [Link]

  • Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Application of Solid Phase Microextraction for Quantitation of Polyunsaturated Fatty Acids in Biological Fluids. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • Thiol profiling in cancer cell lines by HPLC-mass spectrometry. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Serum and plasma samples were processed by liquid-liquid extraction... (n.d.). ResearchGate. Retrieved from [Link]

  • Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Retrieved from [Link]

  • Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. (2003). PubMed. Retrieved from [Link]

  • Determination of thiol-containing drugs in human plasma by stable isotope labeling coupled with high performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis. (2018). Semantic Scholar. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). ECA Academy. Retrieved from [Link]

  • Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (n.d.). Society for Redox Biology and Medicine. Retrieved from [Link]

  • High-throughput quantification of drugs of abuse in biofluids via 96-solid-phase microextraction-transmission mode and direct analysis in real time mass spectrometry. (2019). PubMed. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (n.d.). Europe PMC. Retrieved from [Link]

  • Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. (n.d.). MDPI. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. Retrieved from [Link]

  • Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(Heptylthio)pyrimidine-4,6-diamine. (n.d.). MDPI. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Retrieved from [Link]

  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023). National Institutes of Health. Retrieved from [Link]

  • Measurement of Thiols in Human Plasma Using Liquid Chromatography With Precolumn Derivatization and Fluorescence Detection. (n.d.). PubMed. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bio. Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved from [Link]

Sources

Development of 2-Mercapto-4,6-dimethylnicotinamide derivatives for anticancer research

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the synthesis and preclinical evaluation of novel 2-Mercapto-4,6-dimethylnicotinamide derivatives as potential anticancer agents. The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind key experimental steps.

Introduction: The Rationale for Nicotinamide Derivatives in Oncology

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, nicotinamide (a form of vitamin B3) and its derivatives are of growing interest in oncology due to their role in cellular metabolism and signaling.[3][4] Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, cell survival, and apoptosis.[5][6] Dysregulation of these pathways is a hallmark of cancer, making them attractive therapeutic targets.

The this compound scaffold serves as a versatile starting point for chemical modification. The mercapto group is readily derivatized, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide a structured workflow from chemical synthesis to detailed in vitro and in vivo evaluation.

Synthesis of this compound Derivatives

The initial phase of development involves the chemical synthesis of a library of candidate compounds. The general strategy involves the preparation of the core nicotinamide structure followed by diversification through modification of the thiol group.

Protocol 1: Synthesis of the Core Scaffold (2-Mercapto-4,6-dimethylnicotinonitrile)

The foundational precursor for this series is 2-mercapto-4,6-dimethylnicotinonitrile, a commercially available or readily synthesized intermediate.[7][8][9] This protocol outlines its synthesis from basic starting materials.

Principle: This synthesis typically follows a Gewald-type reaction, where a ketone (acetone), an activated nitrile (malononitrile), and elemental sulfur react in the presence of a base to form a substituted 2-aminothiophene, which can then be further reacted to form the desired pyridine ring. A more direct approach involves the condensation of an appropriate precursor with a sulfur-donating reagent.

Materials:

  • Acetylacetone

  • Cyanoacetamide

  • Elemental Sulfur

  • Morpholine or other suitable base

  • Ethanol

Procedure:

  • In a round-bottom flask, combine acetylacetone (1 eq.), cyanoacetamide (1 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Add morpholine (0.5 eq.) to the mixture to act as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • The resulting solid is 2-mercapto-4,6-dimethylnicotinonitrile, which can be further purified by recrystallization if necessary.

Protocol 2: Hydrolysis of Nitrile to Amide

Principle: The nitrile group of the precursor is hydrolyzed under acidic conditions to yield the primary amide, this compound, which is the core scaffold for subsequent derivatization.

Materials:

  • 2-Mercapto-4,6-dimethylnicotinonitrile

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Carefully add 2-mercapto-4,6-dimethylnicotinonitrile (1 eq.) to an excess of cold (0°C) concentrated sulfuric acid with stirring.

  • Allow the mixture to stir at room temperature for 12-24 hours.

  • Slowly pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the solution carefully with a saturated sodium bicarbonate solution until the pH is ~7.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to yield this compound.

Protocol 3: Derivatization via S-Alkylation

Principle: The nucleophilic thiol group of the core scaffold can be easily alkylated or arylated using various electrophiles (e.g., alkyl halides) under basic conditions to generate a library of diverse derivatives.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Alkyl/Aryl Halide (R-X) (1.1 eq.)

  • Dimethylformamide (DMF) or Acetone

Procedure:

  • Dissolve this compound (1 eq.) in DMF.

  • Add potassium carbonate (2-3 eq.) to the solution and stir for 30 minutes at room temperature.

  • Add the desired alkyl or aryl halide (R-X) dropwise to the mixture.

  • Stir the reaction at room temperature (or with gentle heating if required) for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the final derivative.

G cluster_0 Synthesis Workflow Precursor 2-Mercapto-4,6- dimethylnicotinonitrile Core 2-Mercapto-4,6- dimethylnicotinamide Precursor->Core H₂SO₄ Hydrolysis Derivatives S-Substituted Derivatives (Compound Library) Core->Derivatives R-X, Base S-Alkylation

Caption: Synthetic workflow for the generation of the compound library.

In Vitro Evaluation of Anticancer Activity

In vitro screening is a crucial first step to identify promising compounds and prioritize them for further study.[10][11]

Protocol 4: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[13] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[14]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[15] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours.[15]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized for clear comparison.

Table 1: Example Cytotoxicity Data (IC₅₀ in µM) for Hypothetical Derivatives

Compound MCF-7 (Breast) A549 (Lung) HCT116 (Colon) MRC-5 (Normal Fibroblast)
Derivative 1a 12.5 ± 1.8 15.2 ± 2.1 10.8 ± 1.5 > 100
Derivative 1b 5.2 ± 0.7 7.8 ± 1.1 4.5 ± 0.6 85.3 ± 9.4
Derivative 1c 25.1 ± 3.5 30.5 ± 4.2 22.9 ± 3.1 > 100
Doxorubicin 0.9 ± 0.1 1.1 ± 0.2 0.8 ± 0.1 1.5 ± 0.3

Note: Data are presented as mean ± SD from three independent experiments. Selectivity can be assessed by comparing IC₅₀ values in cancer cells versus normal cells (e.g., MRC-5).[2]

Elucidating the Mechanism of Action (MoA)

Compounds demonstrating significant cytotoxicity must be investigated further to understand their molecular mechanism. Key cellular processes to investigate include apoptosis and cell cycle arrest.

G cluster_1 In Vitro MoA Workflow start Active Compound Identified (Low IC₅₀) apoptosis Apoptosis Assay (Annexin V / PI) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle conclusion Mechanism Postulated (e.g., Apoptosis Induction, G2/M Arrest) apoptosis->conclusion cell_cycle->conclusion G cluster_2 Potential Apoptotic Pathway Drug Nicotinamide Derivative Mito Mitochondrial Stress (e.g., ROS increase) Drug->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apoptosome Formation (Apaf-1) CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by the derivatives.

In Vivo Preclinical Evaluation

Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a complex biological system. [17]The human tumor xenograft model is a widely used standard for this purpose. [18]

Protocol 7: Human Tumor Xenograft Model (Conceptual Outline)

Principle: Human cancer cells are implanted into immunodeficient mice, where they grow to form solid tumors. [19]The mice are then treated with the test compound, and the effect on tumor growth and overall animal health is monitored. This model provides crucial data on drug efficacy in a physiological context. [17] Model:

  • Animals: Immunocompromised mice (e.g., Athymic Nude or SCID mice) are used to prevent rejection of the human tumor cells. [19]* Cell Lines: The same human cancer cell lines that showed high sensitivity in vitro are used.

Procedure Outline:

  • Cell Implantation: A suspension of cancer cells (e.g., 1-5 x 10⁶ cells) in a suitable medium (like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is calculated regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the target size, mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined dosing schedule. A vehicle control group is essential.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. The general health and behavior of the animals are monitored daily.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined maximum size, or if signs of excessive toxicity are observed. Key endpoints include tumor growth inhibition (TGI) and changes in body weight (as a measure of toxicity). [10]

Conclusion and Future Perspectives

This guide outlines a systematic approach for the development and preclinical evaluation of this compound derivatives. The workflow proceeds logically from rational design and synthesis to comprehensive in vitro screening, mechanism of action studies, and finally, in vivo validation. Compounds that demonstrate potent and selective cytotoxicity in vitro and significant tumor growth inhibition in vivo with an acceptable safety profile can be advanced to further preclinical development, including detailed pharmacology, toxicology, and pharmacokinetic studies, with the ultimate goal of identifying a candidate for clinical trials.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Al-Ostath, A., et al. (2020). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Retrieved from [Link]

  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
  • National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. PMC. Retrieved from [Link]

  • Tel Aviv University. (2013). In vivo screening models of anticancer drugs.
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  • ResearchGate. (2020). Possible mechanisms of cancer prevention by nicotinamide. Retrieved from [Link]

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Application Notes and Protocols: In Vitro Efficacy Testing of 2-Mercapto-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel anti-cancer compounds.

Introduction: Targeting Cancer Metabolism through NAD+ Synthesis

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key aspect of this altered metabolism is an elevated demand for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling. Many cancers upregulate the NAD+ salvage pathway, where the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting step.[1][2][3] This dependency makes NAMPT a compelling target for anti-cancer therapeutics.[4]

2-Mercapto-4,6-dimethylnicotinamide is a novel small molecule and a nicotinamide analog. Its structural similarity to nicotinamide, the natural substrate of NAMPT, suggests a potential mechanism of action as a competitive inhibitor of this enzyme. Inhibition of NAMPT is hypothesized to deplete intracellular NAD+ pools, leading to an energy crisis, induction of oxidative stress, and ultimately, cell death in cancer cells that are highly dependent on the salvage pathway.[1][2]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing protocols for assessing its cytotoxic and cytostatic effects on relevant cancer cell lines. The described workflows are designed to not only quantify the compound's potency but also to elucidate its mechanism of action through apoptosis and cell cycle analysis.

Experimental Workflow Overview

A multi-tiered approach is recommended to thoroughly characterize the in vitro effects of this compound. The workflow progresses from broad cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow A Compound Preparation & Solubilization C Cytotoxicity Screening (MTT Assay) A->C B Cell Line Selection & Culture B->C D Determine IC50 Values C->D E Apoptosis Analysis (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Data Analysis & Interpretation E->G F->G NAMPT_Inhibition_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Downstream Effects NAM Nicotinamide NAMPT NAMPT NAM->NAMPT Substrate NMN NMN NAMPT->NMN Product NAD NAD+ NMN->NAD NAD_depletion NAD+ Depletion NAD->NAD_depletion Compound 2-Mercapto-4,6- dimethylnicotinamide Compound->NAMPT Inhibition ATP_depletion ATP Depletion NAD_depletion->ATP_depletion ROS_increase Increased ROS NAD_depletion->ROS_increase DNA_repair_inhibition Inhibited DNA Repair NAD_depletion->DNA_repair_inhibition Apoptosis Apoptosis ATP_depletion->Apoptosis ROS_increase->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_repair_inhibition->CellCycleArrest

Caption: Proposed mechanism of this compound via NAMPT inhibition.

Trustworthiness and Self-Validation

The protocols outlined above incorporate self-validating systems. The use of both positive (e.g., Doxorubicin) and negative (vehicle) controls in the MTT assay is crucial for validating the assay's performance and the specificity of the compound's effect. In the apoptosis and cell cycle assays, untreated control populations provide the baseline distribution, ensuring that any observed shifts are due to the compound's activity. Furthermore, comparing the effects on cancer cell lines versus non-cancerous lines helps to establish a therapeutic window and selectivity.

Conclusion

These application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, apoptosis, and cell cycle progression, researchers can gain valuable insights into the compound's anti-cancer potential and its underlying mechanism of action. The data generated from these protocols will be instrumental in guiding further preclinical development.

References

  • Vertex AI Search. (2025). A spectrophotometric study of 2-mercapto-4,6-dimethylpyrimidine as a novel carboxyl activating group - ResearchGate.
  • PubChem. (n.d.). 2-Mercapto-4,6-dimethylnicotinonitrile.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • PMC PubMed Central. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation.
  • ResearchGate. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
  • Frontiers. (n.d.). Review of various NAMPT inhibitors for the treatment of cancer.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • MedchemExpress.com. (n.d.). 2-Mercapto-4,6-dimethylnicotinonitrile | Intermediate.
  • MDPI. (n.d.). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2.
  • PMC PubMed Central. (2022). Review of various NAMPT inhibitors for the treatment of cancer.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (n.d.). Activation of carboxyl group in organic synthesis via 2-mercapto-4,6-dimethyl pyrimidine.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Thermo Fisher Scientific - US. (n.d.). Cell Cycle Assays for Flow Cytometry.
  • PubMed Central. (n.d.). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies.
  • OAE Publishing Inc. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer.
  • NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry.
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  • Taylor & Francis Online. (n.d.). Full article: Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review.
  • Sigma-Aldrich. (n.d.). 2-MERCAPTO-4,6-DIMETHYLNICOTINONITRILE AldrichCPR.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • Indian Journal of Chemistry (IJC). (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
  • ResearchGate. (n.d.). Nicotinamide inhibits melanoma in vitro and in vivo.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • AACR Journals. (2022). Abstract 2336: Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types | Cancer Research.

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Application Notes & Protocols: A Comprehensive Guide to Assessing the Antioxidant Potential of Mercaptopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Mercaptopyrimidines as Antioxidants

Mercaptopyrimidines represent a privileged scaffold in medicinal chemistry, recognized for a wide array of biological activities.[1] A key aspect of their therapeutic potential lies in their capacity to counteract oxidative stress, a pathological condition implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[2] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[2] The unique chemical architecture of mercaptopyrimidines, particularly the presence of a reactive thiol (-SH) group on the pyrimidine ring, positions them as potent antioxidants.

This guide provides a comprehensive framework for researchers seeking to rigorously evaluate the antioxidant potential of novel mercaptopyrimidine derivatives. We will delve into the underlying chemical mechanisms, present a multi-tiered assay strategy moving from fundamental chemical reactivity to cell-based efficacy, and provide detailed, field-proven protocols.

Part 1: The Mechanistic Basis of Antioxidant Action

The antioxidant activity of mercaptopyrimidines is primarily attributed to the thiol group (-SH), which can readily donate a hydrogen atom to neutralize highly reactive free radicals. This action is a classic example of a Hydrogen Atom Transfer (HAT) mechanism.[3]

  • R• + MP-SH → RH + MP-S• (Where R• is a free radical and MP-SH is the mercaptopyrimidine)

Upon donation of the hydrogen atom, the mercaptopyrimidine is converted into a thiyl radical (MP-S•). The efficacy of the antioxidant is dependent on the stability of this resulting radical. In the case of mercaptopyrimidines, the pyrimidine ring, with its electron-delocalized nature, helps to stabilize the thiyl radical through resonance, making the initial hydrogen donation more favorable. This prevents the thiyl radical from becoming a pro-oxidant and propagating the radical chain reaction.

Some mercaptopyrimidines may also act via a Single Electron Transfer (SET) mechanism, where an electron is donated to reduce an oxidant, which is often a metal ion or a radical cation.[4]

Given these dual potential mechanisms, a single assay is insufficient to capture the complete antioxidant profile of a novel compound.[5] Therefore, we advocate for a panel of assays that probe different aspects of antioxidant capacity.

G

Part 2: A Tiered Strategy for Assessing Antioxidant Potential

A logical and robust assessment workflow proceeds from broad chemical screening to more biologically relevant models. This ensures that resources are focused on compounds with genuine potential.

G Tier1 Tier 1: In Vitro Chemical Assays (Radical Scavenging & Reducing Power) DPPH DPPH Assay (HAT/SET) Tier1->DPPH ABTS ABTS Assay (HAT/SET) Tier1->ABTS FRAP FRAP Assay (SET) Tier1->FRAP Tier2 Tier 2: Cell-Based Assays (Intracellular ROS Scavenging) CAA Cellular Antioxidant Assay (CAA) (Bioavailability & Efficacy) Tier2->CAA Tier3 Tier 3: Advanced Characterization (Mechanism of Action, In Vivo) Advanced Lipid Peroxidation Assays Enzyme Inhibition In Vivo Models Tier3->Advanced DPPH->Tier2 Promising Candidates ABTS->Tier2 Promising Candidates FRAP->Tier2 Promising Candidates CAA->Tier3 Lead Candidates

Part 3: Detailed Protocols for Tier 1 In Vitro Assays

These assays are rapid, cost-effective, and ideal for high-throughput screening of a library of newly synthesized mercaptopyrimidine derivatives. They measure the direct chemical reactivity of the compounds with stable radicals or metal ions.

Protocol 3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6] The reduction of the deep purple DPPH to the pale yellow diphenyl-picrylhydrazine is monitored by a decrease in absorbance at ~517 nm.[6][7]

Materials:

  • DPPH (M.W. 394.32)

  • Methanol (ACS grade or higher)

  • Test Compounds (Mercaptopyrimidines)

  • Positive Control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Stock Solution (0.2 mM):

    • Accurately weigh 7.89 mg of DPPH and dissolve in 100 mL of methanol.

    • Protect the solution from light by wrapping the flask in aluminum foil. This solution should be prepared fresh.[6]

  • Preparation of Test Compound and Control Stock Solutions:

    • Prepare 1 mg/mL stock solutions of the mercaptopyrimidine derivatives and the positive control (e.g., Ascorbic Acid) in methanol.

    • Perform serial dilutions to create a range of working concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 100 µL of each concentration of the test compound solutions into triplicate wells.

    • Positive Control Wells: Add 100 µL of each concentration of the positive control solutions into triplicate wells.

    • Negative Control: Add 100 µL of methanol into triplicate wells. This serves as the 0% inhibition control.

  • Reaction Initiation:

    • Add 100 µL of the 0.2 mM DPPH solution to all wells.

  • Incubation:

    • Shake the plate gently and incubate for 30 minutes in the dark at room temperature.[8]

  • Measurement:

    • Read the absorbance at 517 nm using a microplate reader.[7]

Data Analysis:

  • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:

    • % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

  • Plot the % Inhibition against the concentration of the test compound.

  • Determine the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, using non-linear regression analysis. A lower IC50 value indicates higher antioxidant potency.

Protocol 3.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[9] The ABTS•+ is a blue-green chromophore that is reduced by antioxidants to its colorless neutral form, a change measured by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.[9]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (or ammonium persulfate, APS)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Test Compounds and Positive Control (Trolox is the standard)

  • 96-well microplate and reader

Procedure:

  • Preparation of ABTS•+ Radical Solution:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the radical cation.

  • Preparation of Working ABTS•+ Solution:

    • On the day of the assay, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Solutions:

    • Prepare stock solutions and serial dilutions of the mercaptopyrimidine derivatives and Trolox (standard) as described in the DPPH protocol.

  • Assay Setup:

    • Add 20 µL of each concentration of the test compound/standard to triplicate wells of a 96-well plate.

    • Add 180 µL of the working ABTS•+ solution to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at room temperature for 6-10 minutes.

  • Measurement:

    • Read the absorbance at 734 nm.

Data Analysis:

  • Calculate the % Inhibition as described for the DPPH assay.

  • Plot a standard curve of % Inhibition versus the concentration of Trolox.

  • Express the results as Trolox Equivalent Antioxidant Capacity (TEAC) . The TEAC value is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test substance. Alternatively, calculate the IC50 value as for DPPH.

Protocol 3.3: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) at low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm. This assay is a measure of total antioxidant power based exclusively on a SET mechanism.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test Compounds

  • Standard: Ferrous sulfate (FeSO₄·7H₂O)

  • 96-well microplate and reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Standard Curve:

    • Prepare a series of aqueous ferrous sulfate solutions (e.g., 100 to 2000 µM).

  • Assay Setup:

    • Add 20 µL of the test compound, standard, or water (for the blank) to triplicate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 4-6 minutes.

  • Measurement:

    • Read the absorbance at 593 nm.

Data Analysis:

  • Subtract the blank reading from all sample and standard readings.

  • Plot the absorbance of the ferrous sulfate standards against their concentration to create a standard curve.

  • Use the regression equation from the standard curve to determine the FRAP value of the test samples.

  • Results are expressed as µM of Fe(II) equivalents or as µmol of Fe(II) per gram of the compound.

Illustrative Data for Tier 1 Assays

The following table presents a combination of real experimental data for mercaptopyrimidines in radical scavenging assays and illustrative data for common in vitro assays to demonstrate how results can be compared.

CompoundNitric Oxide Scavenging IC50 (µg/mL)Superoxide Scavenging IC50 (µg/mL)DPPH IC50 (µg/mL) (Illustrative)ABTS TEAC (Illustrative)FRAP Value (µM Fe(II)/g) (Illustrative)
MP-01 44.8230.6548.50.85850
MP-02 13.8530.4015.2 1.95 1850
MP-03 31.6028.5135.11.101120
MP-04 19.0834.5221.71.621590
Ascorbic Acid 26.8524.998.92.10 (Trolox=1)2200

Data shows that structural modifications (as in MP-02) can significantly enhance antioxidant activity across multiple assays.

Part 4: Protocol for Tier 2 Cell-Based Assay

After identifying promising candidates from in vitro screening, it is crucial to assess their activity in a more biologically relevant context. The Cellular Antioxidant Assay (CAA) measures the ability of a compound to prevent the formation of intracellular ROS.

Protocol 4.1: Cellular Antioxidant Assay (CAA)

Principle: This assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate groups, trapping the non-fluorescent DCFH. ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants that are bioavailable and active within the cell will scavenge the ROS and inhibit the formation of DCF.

Materials:

  • Human hepatocarcinoma (HepG2) cells or similar adherent cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom tissue culture plates

  • DCFH-DA probe

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - Free Radical Initiator

  • Test Compounds and Positive Control (Quercetin is the standard)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 538 nm)

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ until cells are confluent.

  • Cell Treatment:

    • Remove the culture medium and wash the cells gently with 100 µL of PBS.

    • Add 100 µL of treatment medium containing both the test compound (at various concentrations) and 25 µM DCFH-DA to each well.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells twice with 100 µL of warm PBS.

    • Add 100 µL of 600 µM AAPH solution (in HBSS) to all wells to induce oxidative stress.

  • Measurement:

    • Immediately place the plate in a fluorescence reader pre-warmed to 37°C.

    • Measure the fluorescence kinetically every 5 minutes for 1 hour (Excitation 485 nm, Emission 538 nm, bottom read).[1]

Data Analysis:

  • Calculate the Area Under the Curve (AUC) for the fluorescence kinetics of each well.

  • Calculate the percentage inhibition of DCF formation for each concentration:

    • % Inhibition = [1 - (AUC_Sample / AUC_Control)] * 100

  • Determine the IC50 value, which is the concentration that inhibits ROS formation by 50%.

  • Results can also be expressed as Quercetin Equivalents (QE) by comparing the IC50 of the test compound to that of Quercetin.

Part 5: Trustworthiness, Troubleshooting, and Interpretation

Self-Validating Systems:

  • Positive Controls: The consistent performance of standards like Ascorbic Acid, Trolox, or Quercetin in each assay validates the procedure and reagents.

  • Negative Controls: Blanks and vehicle controls are essential to subtract background absorbance/fluorescence and ensure the solvent does not interfere with the assay.

  • Triplicates: Running all samples and controls in triplicate is mandatory to assess reproducibility and calculate standard deviations.

Common Pitfalls and Troubleshooting:

IssuePossible Cause(s)Solution(s)
High Variability Between Replicates Inconsistent pipetting; Incomplete mixing; Temperature fluctuations.Calibrate pipettes; Ensure thorough mixing after each addition; Use a temperature-controlled incubator/reader.
Low Antioxidant Activity Compound insolubility (especially in aqueous buffers); Degraded reagents (DPPH, ABTS•+ are light/time-sensitive).Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, Ethanol); Prepare radical solutions fresh daily and protect from light.
Color Interference The test compound itself is colored and absorbs at the measurement wavelength.Run a sample blank containing the compound and all reagents except the radical (DPPH/ABTS) or TPTZ. Subtract this background absorbance.
CAA Assay: High Background Fluorescence Spontaneous auto-oxidation of DCFH-DA.Use high-quality, fresh DCFH-DA; Minimize exposure of cells and reagents to light.

Interpreting the Data: A comprehensive antioxidant profile is built by comparing results across assays.

  • A compound potent in DPPH and ABTS is a good radical scavenger (HAT/SET).

  • A compound potent in FRAP is a strong reducing agent (SET). Thiol-containing compounds may show lower reactivity in FRAP due to the acidic pH.

  • A compound potent in the CAA assay is not only chemically reactive but also bioavailable (can cross the cell membrane) and effective in a complex intracellular environment. This is the most compelling evidence for further development.

Discrepancies between assays are common and provide mechanistic insight. For example, a compound strong in DPPH but weak in FRAP likely acts primarily through hydrogen atom donation rather than electron transfer.

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  • Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]

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  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. [Link]

  • Giles, G., & Jacob, C. (2002). The role of thiols in antioxidant systems. Biological chemistry, 383(3-4), 511-519. [Link]

  • Shen, Q., et al. (2010). An easy and rapid method for the determination of DPPH radical scavenging activity. Journal of pharmacological and toxicological methods, 62(1), 1-5. [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of agricultural and food chemistry, 53(6), 1841-1856. [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290-4302. [Link]

  • Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit Manual. [Link]

  • Martínez-Finley, E. J., et al. (2012). A novel cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 60(23), 5851-5858. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896-8907. [Link]

  • Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit Manual. [Link]

  • Niki, E. (2010). Assessment of antioxidant capacity in vitro and in vivo. Free Radical Biology and Medicine, 49(4), 503-515. [Link]

  • Apak, R., et al. (2016). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 88(10-11), 1015-1038. [Link]

  • Martin, A., & Viljoen, A. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 934. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay Kit Manual. [Link]

  • Ipe, D. G., & Jacob, C. (2020). An Update on Thiol Signaling: S-Nitrosothiols, Hydrogen Sulfide and a Putative Role for Thionitrous Acid. Antioxidants, 9(3), 225. [Link]

  • Forman, H. J., et al. (2009). Glutathione: an overview of its protective roles, measurement, and biosynthesis. Molecular aspects of medicine, 30(1-2), 1–12. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70-76. [Link]

  • Huang, D., Ou, B., Hampsch-Woodill, M., Flanagan, J. A., & Prior, R. L. (2002). High-throughput assay of oxygen radical absorbance capacity (ORAC) using a multichannel liquid handling system coupled with a microplate fluorescence reader in 96-well format. Journal of agricultural and food chemistry, 50(16), 4437-4444. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay Kit. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Mercapto-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Mercapto-4,6-dimethylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important heterocyclic compound. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-stage process. Understanding this workflow is critical for effective troubleshooting.

  • Stage 1: Gewald Aminothiophene Synthesis. The core heterocyclic ring system, 2-Mercapto-4,6-dimethylnicotinonitrile, is assembled from basic starting materials. This is a classic multi-component reaction with several potential points of failure.

  • Stage 2: Nitrile Hydrolysis. The nitrile functional group (-C≡N) of the intermediate is converted to the primary amide (-CONH₂) to yield the final product. This step requires careful control to avoid unwanted side reactions.

Synthesis_Workflow SM Starting Materials (Acetylacetone, Malononitrile, Sulfur) Gewald Stage 1: Gewald Reaction SM->Gewald Base (e.g., Morpholine) Intermediate Intermediate: 2-Mercapto-4,6-dimethylnicotinonitrile Gewald->Intermediate Formation of Nicotinonitrile Hydrolysis Stage 2: Nitrile Hydrolysis Intermediate->Hydrolysis Acid or Base Crude Crude Product Hydrolysis->Crude Purification Purification (Recrystallization) Crude->Purification Final Final Product: This compound Purification->Final

Caption: Overall workflow for the synthesis of this compound.

II. Troubleshooting Stage 1: The Gewald Reaction

The Gewald reaction is a one-pot synthesis of a 2-aminothiophene ring, which in this case is the pyridinethione tautomer.[1][2] It involves a Knoevenagel condensation, followed by sulfur addition and ring closure.[3][4]

FAQ: Low or No Yield of 2-Mercapto-4,6-dimethylnicotinonitrile

Question: I performed the Gewald reaction with acetylacetone, malononitrile, elemental sulfur, and morpholine as a base, but my yield of the nicotinonitrile intermediate is very low. What went wrong?

Answer: A low yield in this stage typically points to one of three areas: the initial condensation, the sulfur addition, or the cyclization.

  • Inefficient Knoevenagel Condensation: The first step is a Knoevenagel condensation between acetylacetone and malononitrile.[1] This reaction is base-catalyzed and can be slow if conditions are not optimal.

    • Causality: The base (morpholine) deprotonates the active methylene group of malononitrile, creating a nucleophile that attacks one of the carbonyls of acetylacetone. If the base is weak, old, or used in insufficient quantity, this step will be the rate-limiting bottleneck.

    • Solution: Ensure your base is of high quality. While morpholine is standard, piperidine can also be effective.[5] You can try slightly increasing the catalyst loading, but excess base can lead to side reactions. Gentle heating (40-50°C) can also drive the condensation forward, but must be carefully monitored.

  • Poor Sulfur Reactivity: Elemental sulfur (S₈) exists as a stable crown-shaped ring that must be opened to participate in the reaction.[3]

    • Causality: The sulfur ring is opened by nucleophilic attack from the intermediate formed after the Knoevenagel condensation. This process requires sufficient thermal energy and proper mixing. If the sulfur is not finely powdered or if the reaction mixture is not adequately stirred, the heterogeneous reaction will be inefficient.

    • Solution: Use finely powdered elemental sulfur. Ensure vigorous stirring throughout the reaction to maintain a good suspension. Some protocols benefit from a slightly higher temperature (reflux in ethanol) after the initial condensation period to facilitate sulfur addition and cyclization.

  • Incorrect Stoichiometry or Reagent Quality:

    • Causality: The reaction is a multi-component synthesis, and the stoichiometry is critical. An excess of one reagent can lead to the formation of undesired byproducts. The quality of the starting materials, especially the malononitrile, is also crucial as it is prone to dimerization or decomposition.

    • Solution: Use a 1:1:1 molar ratio of acetylacetone, malononitrile, and sulfur. Use fresh, high-purity reagents.

Gewald_Troubleshooting Start Low Yield of Nicotinonitrile Intermediate CheckCondensation Issue with Knoevenagel Condensation? Start->CheckCondensation CheckSulfur Issue with Sulfur Addition/Cyclization? Start->CheckSulfur CheckReagents Issue with Reagents or Stoichiometry? Start->CheckReagents Sol_Base Solution: - Verify base quality/quantity - Gentle heating (40-50°C) - Consider alternative base CheckCondensation->Sol_Base Yes Sol_Sulfur Solution: - Use finely powdered sulfur - Ensure vigorous stirring - Increase temperature after initial condensation CheckSulfur->Sol_Sulfur Yes Sol_Reagents Solution: - Use 1:1:1 molar ratio - Verify reagent purity - Use fresh malononitrile CheckReagents->Sol_Reagents Yes

Caption: Troubleshooting logic for the Gewald reaction stage.

Experimental Protocol: Synthesis of 2-Mercapto-4,6-dimethylnicotinonitrile

This protocol is a self-validating system. The expected color changes and precipitation provide in-process checks on the reaction's progress.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (80 mL).

  • Reagent Addition: Add acetylacetone (0.1 mol), malononitrile (0.1 mol), and finely powdered elemental sulfur (0.1 mol).

  • Catalyst: Add morpholine (0.1 mol) dropwise while stirring. An initial exothermic reaction and color change to yellow/orange is expected.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to a gentle reflux (approx. 78°C) for 2-3 hours. The mixture should darken, and a yellow precipitate should begin to form.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the yellow solid precipitate by vacuum filtration.

  • Washing: Wash the solid with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum. The expected yield should be in the range of 70-85%.

ParameterRecommended ConditionRationale
Solvent EthanolGood solubility for reactants, allows for reflux temperature.
Base Morpholine / PiperidineEffective catalyst for Knoevenagel condensation.
Temperature RT then RefluxAllows initial condensation to proceed gently before driving the reaction to completion with heat.
Molar Ratio 1:1:1:1 (Ketone:Nitrile:Sulfur:Base)Ensures complete conversion and minimizes side products.

III. Troubleshooting Stage 2: Nitrile Hydrolysis

The conversion of the nicotinonitrile to the target nicotinamide is a critical step where yield can be significantly impacted. Acid-catalyzed hydrolysis is a common method.

FAQ: Incomplete Hydrolysis or Low Purity of Final Product

Question: I hydrolyzed the nicotinonitrile intermediate using concentrated sulfuric acid, but my yield is low, and the product appears impure. What could be the issue?

Answer: This is a common challenge. The issues usually stem from reaction conditions being too harsh or the workup procedure being inadequate.

  • Reaction Conditions (Temperature and Time):

    • Causality: Concentrated sulfuric acid is a powerful dehydrating agent and catalyst. If the temperature is too high or the reaction time too long, the newly formed amide can be further hydrolyzed to the corresponding carboxylic acid. Additionally, the mercapto group (-SH) can be susceptible to oxidation under harsh, hot acidic conditions.

    • Solution: Carefully control the temperature of the reaction. A temperature range of 60-80°C is typically sufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting nitrile is consumed, proceed immediately to the workup. Do not overheat or prolong the reaction unnecessarily.

  • Inefficient Neutralization/Workup:

    • Causality: The workup involves quenching the strong acid by pouring the reaction mixture onto ice and then neutralizing it to precipitate the product. If neutralization is too rapid, the significant heat generated can degrade the product. If the final pH is incorrect, the product may not precipitate fully, as it has both acidic (thiol) and basic (pyridine ring) character.

    • Solution: Pour the cooled reaction mixture slowly onto a large amount of crushed ice with stirring. Neutralize the cold solution very slowly using a saturated solution of a base like sodium bicarbonate or dilute ammonium hydroxide. Monitor the pH closely with pH paper or a meter, aiming for a final pH of 6-7 to ensure maximum precipitation.

  • Product Purification:

    • Causality: The crude product may contain unreacted starting material, the carboxylic acid byproduct, or oxidized species. Simple filtration may not be sufficient to achieve high purity.

    • Solution: Recrystallization is the most effective method for purifying the final product. A mixed solvent system, such as ethanol/water or DMF/water, often gives the best results. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Experimental Protocol: Hydrolysis to this compound
  • Acid Addition: Place the 2-Mercapto-4,6-dimethylnicotinonitrile (0.05 mol) in a flask and cool it in an ice bath. Slowly and carefully add concentrated sulfuric acid (25 mL) with stirring.

  • Heating: Once the addition is complete, remove the ice bath and warm the mixture to 70°C in a water bath. Maintain this temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Allow the mixture to cool to room temperature, then pour it slowly and carefully onto 200g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH of the solution reaches 6-7. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the solid with plenty of cold water (3 x 50 mL) and dry it under vacuum.

  • Recrystallization: Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to obtain the pure nicotinamide. Expected yields for this step are typically >90%.

IV. References

  • PubChem | 2-Mercapto-4,6-dimethylnicotinonitrile: National Center for Biotechnology Information. PubChem Compound Summary for CID 676510. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. (Link not directly available, but this is the foundational paper on the reaction)

  • Sabnis, R. W. (1994). The Gewald reaction. Sulphur reports, 16(1), 1-17. (A review article on the reaction mechanism and scope)

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons. (A standard textbook covering fundamental heterocyclic synthesis reactions like the Gewald reaction)

  • Mundy, B. P., Ellerd, M. G., & Favaloro Jr, F. G. (2005). Name reactions and reagents in organic synthesis. John Wiley & Sons. (Provides details on the mechanism of named reactions including the Knoevenagel condensation)

  • Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Putrov, D. A., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link] (A comprehensive review of the Gewald reaction)

  • Zolfigol, M. A., et al. (2012). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 77(1), 646-651. [Link] (Provides a detailed computational study of the reaction mechanism)

  • Lonza. (N.d.). Nicotinamide (Niacinamide). (A commercial source providing information on nicotinamide production, though not this specific derivative) [Link]

  • Chinese Patent CN101851194B. (2012). Preparation method of nicotinamide. (Describes general methods for converting cyanopyridines to nicotinamides)

Sources

Technical Support Center: Overcoming Solubility Challenges of Niclosamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for researchers encountering solubility issues with Niclosamide in various biological assays. As an anthelmintic drug being repurposed for a wide range of diseases, including cancer and viral infections, Niclosamide's potent biological activities are often hampered by its poor aqueous solubility.[1] This document, structured in a question-and-answer format, offers troubleshooting strategies, detailed protocols, and the scientific rationale behind these recommendations to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Niclosamide, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?

This is a common and critical issue. The phenomenon you're observing is due to the drastic change in solvent polarity. Niclosamide is soluble in a polar aprotic solvent like DMSO but is poorly soluble in aqueous media.[2] When the concentrated DMSO stock is diluted into the aqueous buffer or cell culture medium, the DMSO disperses, and the local concentration of the organic solvent around the drug molecule drops rapidly. This causes the Niclosamide to crash out of the solution, forming a precipitate.[3][4]

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, while some can handle up to 1%.[5] It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.

  • Modify the Dilution Procedure: Instead of adding the Niclosamide stock directly to the full volume of media, try a stepwise dilution. Pre-dilute your stock in a small volume of media, gently vortex, and then add this intermediate dilution to the final volume.[6]

  • Increase Stock Concentration: By using a more concentrated stock solution, you can add a smaller volume to your assay, thereby keeping the final DMSO concentration low.[4]

  • Consider Warming and Sonication: Gently warming the media to 37°C and brief sonication after adding the Niclosamide stock can sometimes help in dissolving the compound and preventing immediate precipitation.[6][7]

Q2: What are the most effective solvents and concentrations for preparing a Niclosamide stock solution?

The choice of solvent and the concentration of the stock solution are critical for preventing solubility issues down the line.

  • DMSO (Dimethyl Sulfoxide): This is the most common solvent for preparing high-concentration stock solutions of Niclosamide, typically around 10 mM.[7]

  • Ethanol: Niclosamide is also soluble in ethanol, with concentrations up to 25 mM being reported.[7]

  • Methanol/Acetone Mixture: A 1:1 mixture of methanol and acetone can also be used to dissolve Niclosamide.[7]

Key Considerations:

  • Storage: Stock solutions in DMSO or ethanol should be stored at -20°C to maintain stability.[7]

  • Purity: Ensure you are using a high-purity grade of both the solvent and Niclosamide.

SolventRecommended Stock ConcentrationStorage Temperature
DMSO10 mM-20°C
Ethanol25 mM-20°C
Methanol/Acetone (1:1)50 mg/mL-20°C
Q3: I need to use Niclosamide at a concentration that is causing precipitation even with optimized DMSO levels. Are there alternative solubilization strategies?

Yes, when standard co-solvent systems are insufficient, more advanced formulation strategies can be employed to enhance the aqueous solubility of Niclosamide.

1. pH Adjustment:

Niclosamide's solubility is pH-dependent. Increasing the pH of the aqueous solution can significantly enhance its solubility.[8][9] For instance, at a pH of 7.9, a 20µM solution can be achieved, and at a pH of 9.1, a concentration of 300µM is possible.[8] However, it is crucial to ensure that the altered pH is compatible with your specific biological assay and does not affect cell viability or other experimental parameters.

2. Use of Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble drug molecules, like Niclosamide, forming an inclusion complex that is more water-soluble.[11][]

  • Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[1]

  • Protocol: A common approach is to prepare a solution of HP-β-CD in water and then add the Niclosamide. The mixture is then typically stirred or sonicated to facilitate the formation of the inclusion complex.[1]

3. Amorphous Solid Dispersions (ASDs):

ASDs involve dispersing the drug in a polymeric carrier in an amorphous state.[13][14] This high-energy, disordered state enhances the dissolution rate and solubility compared to the crystalline form.[13] While this is more of a pre-formulation strategy, it's a powerful technique for improving bioavailability in both in vitro and in vivo studies.[14]

4. Nicotinamide as a Solubilizing Agent:

Interestingly, Nicotinamide (a form of vitamin B3) can act as a hydrotrope, enhancing the solubility of poorly soluble drugs through a mechanism of stacking complexation.[15][16][17] Studies have shown that a 20% (w/v) nicotinamide solution can increase the solubility of some drugs by up to 4000-fold.[15]

Experimental Protocols & Workflows
Protocol 1: Preparation of Niclosamide Stock Solution and Working Dilutions for Cell-Based Assays
  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh out the required amount of Niclosamide powder.

    • Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the Niclosamide is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Preparation of Working Dilutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in 100% DMSO to create a range of stock concentrations for your dose-response experiment.[18]

    • For the final dilution into cell culture media, ensure the volume of the DMSO stock added does not exceed 0.5% of the total media volume (e.g., add 5 µL of a 200X stock to 1 mL of media).

    • Add the DMSO stock to the pre-warmed (37°C) media dropwise while gently swirling.

Workflow for Troubleshooting Niclosamide Precipitation

Caption: Troubleshooting workflow for Niclosamide precipitation.

Understanding Niclosamide's Properties

A deeper understanding of Niclosamide's physicochemical properties is essential for effectively troubleshooting solubility issues.

PropertyValue/DescriptionSignificance for Biological Assays
Molecular Weight 327.12 g/mol Affects molarity calculations for stock solutions.
Aqueous Solubility Very low, in the range of 6-20 µg/mL.[2]This is the primary reason for the challenges in biological assays.
Solubility in Organic Solvents Soluble in DMSO, ethanol, and PEG400.[2]Provides options for preparing concentrated stock solutions.
pKa Approximately 7.12[9]Indicates that the molecule's charge state, and thus solubility, will change with pH.
LogP High, indicating hydrophobicity.Explains its preference for organic solvents over aqueous media.
Mechanism of Action & Biological Assays

Niclosamide has been shown to have a multimodal mechanism of action, affecting various cellular pathways.[1] This has led to its investigation in a wide range of assays:

  • Antiviral Assays: It has shown potent in vitro activity against SARS-CoV-2, with IC50 values in the low micromolar to nanomolar range.[19][20]

  • Cancer Biology Assays: It inhibits multiple signaling pathways, including WNT/β-catenin, mTORC1, and Stat3.[1]

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, Cell Titer Glo): These are crucial for determining the therapeutic window and potential off-target effects. It's important to note that Niclosamide can cause a reduction in cell viability at concentrations close to its effective antiviral concentrations.[19]

The concentrations of Niclosamide used in these assays typically range from the nanomolar to the low micromolar range.[19] It is at the higher end of this range where solubility issues are most frequently encountered.

Advanced Topic: Niclosamide Formulations for In Vivo Studies

For researchers transitioning from in vitro to in vivo experiments, the poor bioavailability of Niclosamide presents an even greater challenge.[1] Formulations used in animal studies often employ a combination of co-solvents and other excipients to achieve the necessary plasma concentrations.

An example of a formulation used for intravenous and oral administration in mice consists of:

  • 5% ethanol

  • 60% PEG-300

  • 35% of a 20% HP-β-CD solution in water[1]

For pharmacokinetic studies in rats, a dosing solution has been prepared using a mixture of 10% DMSO, 30% PEG, 20% of 0.05N NaOH, and 40% saline.[1][21] These examples highlight the need for more complex vehicle systems to overcome the solubility and bioavailability limitations of Niclosamide in a physiological context.

Conclusion

Successfully working with a challenging compound like Niclosamide requires a systematic approach to formulation and a solid understanding of its physicochemical properties. By carefully selecting solvents, optimizing concentrations, and employing advanced solubilization techniques when necessary, researchers can generate reliable and reproducible data. This guide provides a foundation for troubleshooting common solubility issues, enabling the continued exploration of Niclosamide's therapeutic potential.

References
  • Jurga, S., et al. (2021). The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. bioRxiv. Available at: [Link]

  • Al-Hakeim, H. K., et al. (2023). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Braga, L., et al. (2022). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. Viruses. Available at: [Link]

  • Jara, M. O., et al. (2024). Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Jurga, S., et al. (2022). The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. Molecular Pharmaceutics. Available at: [Link]

  • Jara, M. O., et al. (2024). Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Grifasi, F., et al. (2015). Using Salt Cocrystals to Improve the Solubility of Niclosamide. Crystal Growth & Design. Available at: [Link]

  • PubChem. 2-Mercapto-4,6-dimethylnicotinonitrile. Available at: [Link]

  • PubChem. Nicotinamide. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Shastri, S. (2015). Can anyone tell me about the solubility of niclosamide?. ResearchGate. Available at: [Link]

  • Anonymous. (2022). Why does a compound that dissolve in DMSO, precipitates with media?. ResearchGate. Available at: [Link]

  • Sanghvi, T., et al. (2007). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kim, H., et al. (2021). Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Gupta, P., et al. (2022). Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available at: [Link]

  • Rayner, C., et al. (2021). Optimisation and validation of a sensitive bioanalytical method for niclosamide. bioRxiv. Available at: [Link]

  • Patel, D. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Sanghvi, T., et al. (2007). Stacking complexation by nicotinamide: A useful way of enhancing drug solubility. ResearchGate. Available at: [Link]

  • Gampa, K., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available at: [Link]

  • Uddin, M. S., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. ResearchGate. Available at: [Link]

  • Chen, H., et al. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. European Journal of Medicinal Chemistry. Available at: [Link]

  • Anonymous. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. Available at: [Link]

  • Kumar, A., et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Rasool, A. A., et al. (1991). Solubility enhancement of some water-insoluble drugs in the presence of nicotinamide and related compounds. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Available at: [Link]

  • Uddin, M. S., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Girdhar, A. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available at: [Link]

  • FooDB. Showing Compound Nicotinamide (FDB012485). Available at: [Link]

  • LifeTein. DMSO usage in cell culture. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for Synthesizing Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of nicotinamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your synthetic routes for higher yields and purity.

Introduction: The Chemistry of Nicotinamide Derivative Synthesis

Nicotinamide, a vital B-complex vitamin, serves as a scaffold for a vast array of derivatives with significant biological activities, including anti-inflammatory and antitumor properties.[1][2] The construction of the amide bond is a cornerstone of these syntheses.[1] While seemingly straightforward, the formation of this bond can be fraught with challenges, from low yields to difficult purifications. This guide provides a systematic approach to troubleshooting and optimizing these critical reactions.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of nicotinamide derivatives, providing explanations for the underlying causes and actionable solutions.

Q1: My amide coupling reaction is resulting in low or no product yield. What are the likely causes and how can I fix it?

Low or non-existent yield in an amide coupling reaction is a frequent issue. The root cause often lies in one of three areas: inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, or suboptimal reaction conditions.[3]

Causality & Troubleshooting Workflow:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid (like nicotinic acid) and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate salt.[4] To overcome this, the carboxylic acid must be "activated" into a more electrophilic species.

    • Solution: Ensure your coupling reagent is appropriate for your substrates and used in the correct stoichiometry (typically 1.0-1.5 equivalents).[3] For sterically hindered substrates, a more reactive coupling reagent may be necessary.[5] Pre-activation of the carboxylic acid for 15-30 minutes with the coupling reagent and a non-nucleophilic base before adding the amine can significantly improve yields.[3]

  • Poor Amine Nucleophilicity: The amine must be a good nucleophile to attack the activated carboxylic acid.

    • Solution: Ensure the amine is not protonated. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to scavenge the acid produced during the reaction without competing with the primary amine.[4][] If your amine is inherently a weak nucleophile (e.g., an aniline with electron-withdrawing groups), you may need to use more forcing conditions, such as higher temperatures or more reactive coupling agents.

  • Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively killing the reaction.[3]

    • Solution: Always use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Steric Hindrance: Bulky substituents on either the nicotinic acid derivative or the amine can physically block the approach of the nucleophile to the electrophilic center, slowing down the reaction.[3][5]

    • Solution: For sterically demanding substrates, consider switching to a more potent coupling reagent like HATU or HCTU, which are known to be effective in challenging couplings.[7][8] Alternatively, converting the carboxylic acid to an acyl chloride, a more reactive intermediate, can sometimes overcome steric hindrance.[9]

Troubleshooting Decision Tree for Low Yield Amide Coupling:

troubleshooting_low_yield start Low / No Yield check_activation Is carboxylic acid activation efficient? start->check_activation check_amine Is the amine sufficiently nucleophilic? check_activation->check_amine Yes solution_reagent Use a more potent coupling reagent (e.g., HATU, COMU). Pre-activate the acid. check_activation->solution_reagent No check_conditions Are reaction conditions optimal? check_amine->check_conditions Yes solution_base Add a non-nucleophilic base (e.g., DIPEA). Consider a stronger base for weakly nucleophilic amines. check_amine->solution_base No solution_anhydrous Use anhydrous solvents and inert atmosphere. check_conditions->solution_anhydrous Moisture present? solution_temp_time Increase temperature or reaction time for hindered substrates. check_conditions->solution_temp_time Substrates hindered?

Caption: A troubleshooting decision tree for low-yield amide couplings.

Q2: I'm observing significant side product formation. How can I improve the purity of my crude product?

Side reactions are a common source of impurity and can complicate purification. Identifying the nature of the side product is key to mitigating its formation.

Common Side Reactions and Solutions:

  • N-acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially if the amine is slow to react.[5]

    • Solution: Add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[3][7] These additives trap the O-acylisourea to form a more stable activated ester, which is less prone to rearrangement but still highly reactive towards the amine.

  • Racemization: If your nicotinic acid derivative or amine contains a chiral center, racemization can occur, particularly at the alpha-carbon of an amino acid. This is often promoted by excess base or elevated temperatures.

    • Solution: Use coupling reagents known to suppress racemization, such as those that generate HOAt or OxymaPure esters (e.g., HATU, COMU).[7][10] Running the reaction at lower temperatures (0 °C to room temperature) can also minimize epimerization.[3]

  • Double Acylation: If your amine has more than one nucleophilic site, or if the product amide can be further acylated, you may see byproducts from multiple acylations.

    • Solution: Use a controlled stoichiometry of the activated carboxylic acid (closer to 1:1 with the amine). Running the reaction at a lower temperature can also improve selectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent?

The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, cost, and desired purity.

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used. However, they can lead to N-acylurea byproducts and require an additive (like HOBt) to improve efficiency and reduce racemization.[4][8] The byproduct of DCC (dicyclohexylurea) is insoluble in most organic solvents, which can simplify purification but also trap product.[8]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are generally more efficient and faster than carbodiimides, especially for difficult couplings.[7][8] HATU is often considered the gold standard due to its high reactivity and low racemization rates.[8]

  • Phosphonium Salts (e.g., PyBOP): These are also very effective, particularly at minimizing racemization.[7]

Data Summary: Comparison of Common Coupling Reagents

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCCCost-effectiveCan form N-acylurea byproduct; may require additives[4][5]
Uronium/Aminium Salts HBTU, HATU, HCTUHigh efficiency, fast reaction times, good for hindered substrates[7][8]Higher cost
Phosphonium Salts PyBOPLow racemization, effective for hindered substrates[5][7]Higher cost

This table provides a general comparison. The optimal reagent is always substrate-dependent.

Q2: What is the best solvent for synthesizing nicotinamide derivatives?

The choice of solvent is crucial for ensuring that all reactants remain in solution and for influencing reaction rates.

  • Aprotic Polar Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are the most commonly used solvents for amide coupling reactions as they are good at solvating the reactants and are generally unreactive.[3][4]

  • "Green" Solvents: In an effort to develop more environmentally friendly syntheses, solvents like tert-amyl alcohol have been successfully used, particularly in enzyme-catalyzed reactions.[1][2] For certain reactions, it is even possible to use aqueous media with the right surfactant and coupling reagent combination.[10]

  • Solubility Considerations: The solubility of nicotinamide itself varies significantly across different solvents. It is highly soluble in DMSO and DMF, moderately soluble in water and methanol, and has low solubility in acetonitrile and ethyl acetate.[11] This should be considered when planning your reaction and subsequent purification.

Q3: How does temperature affect my reaction?

Temperature plays a critical role in reaction kinetics and selectivity.

  • Kinetics: Most amide coupling reactions are run at room temperature.[4] However, for sterically hindered or unreactive substrates, heating may be necessary to drive the reaction to completion.[5][12] Dehydrogenative coupling methods, an alternative route to amides, have traditionally required high temperatures (above 100 °C), though newer catalytic systems operate at near-ambient temperatures.[12][13]

  • Enzymatic Reactions: In biocatalytic syntheses, temperature is a critical parameter that affects enzyme activity and stability. For example, using Novozym® 435, an optimal temperature of 50 °C was found to maximize yield. Higher temperatures can lead to enzyme denaturation and a decrease in product formation.[1][14]

  • Side Reactions: As mentioned earlier, elevated temperatures can increase the rate of side reactions, including racemization.[3] Therefore, the lowest temperature that allows for a reasonable reaction rate is generally preferred.

Q4: My product is difficult to purify. What strategies can I employ?

Purification of nicotinamide derivatives can be challenging due to their polarity and potential solubility in both organic and aqueous phases.

  • Aqueous Workup: After quenching the reaction (e.g., with water or saturated NH₄Cl), a standard liquid-liquid extraction is the first step.[3] Choosing the right organic solvent is key. If the product is highly polar, multiple extractions with a solvent like ethyl acetate or DCM may be required. A brine wash is often used to remove residual water from the organic layer.[3]

  • Acid/Base Washing: If unreacted nicotinic acid is a major impurity, washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) can remove it by forming a water-soluble salt. Conversely, if unreacted amine is the issue, a wash with a mild aqueous acid (e.g., dilute HCl or citric acid) can be effective.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. This can be particularly effective for removing nicotinic acid impurities.[15]

  • Column Chromatography: For complex mixtures or when high purity is essential, column chromatography is the method of choice.[16][17] Normal phase (silica gel) is common, but for very polar compounds, reverse-phase chromatography may be more suitable.[18]

Part 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a robust method for coupling a nicotinic acid derivative with an amine, suitable for a wide range of substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nicotinic acid derivative (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of 0.1–0.5 M).

  • Activation: Add HATU (1.1 equivalents) followed by a non-nucleophilic base such as DIPEA (2.0–3.0 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 10–15 minutes.

  • Amine Addition: Add the amine (1.0–1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1–12 hours).

  • Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3][5]

Protocol 2: Synthesis via Acyl Chloride

This two-step procedure is useful when coupling reagents are ineffective, particularly with unreactive amines.

Step A: Formation of Nicotinoyl Chloride

  • Setup: In a fume hood, suspend or dissolve the nicotinic acid derivative (1.0 equivalent) in an anhydrous solvent like DCM or toluene.

  • Reagent Addition: Add thionyl chloride (SOCl₂) or oxalyl chloride (2.0–5.0 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.[4][]

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (typically 40–80 °C) for 1–4 hours until gas evolution ceases.

  • Isolation: Carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude nicotinoyl chloride is often used directly in the next step.[19]

Step B: Amide Formation

  • Setup: Dissolve the amine (1.0 equivalent) and a base (e.g., triethylamine or pyridine, 2.0 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Acyl Chloride Addition: Dissolve the crude nicotinoyl chloride from Step A in anhydrous DCM and add it dropwise to the amine solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2–16 hours. Monitor by TLC or LC-MS.

  • Workup and Purification: Perform an aqueous workup and purification as described in Protocol 1.[4]

General Synthesis Workflow:

synthesis_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification start Select Starting Materials: Nicotinic Acid Derivative & Amine choose_method Choose Synthetic Method start->choose_method coupling Method 1: Coupling Reagent (e.g., HATU, EDC) choose_method->coupling Standard/Hindered acyl_chloride Method 2: Acyl Chloride choose_method->acyl_chloride Unreactive reaction Run Reaction (Control Temp, Time, Atmosphere) coupling->reaction acyl_chloride->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Chromatography/Recrystallization) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize final_product Pure Nicotinamide Derivative characterize->final_product

Caption: General workflow for the synthesis and purification of nicotinamide derivatives.

References

  • Sheng, Z.-K., Liu, Y., Du, L.-H., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances. Available at: [Link][1][2][14]

  • Zarei, A., Khazdooz, L., Enayati, M., et al. (2021). synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11, 21036-21047. Available at: [Link][16][17]

  • Sheng, Z.-K., Liu, Y., Du, L.-H., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. National Institutes of Health. Available at: [Link]

  • Dyatkin, V. V., Kukharev, I. O., Gubaidullin, R. N., & Astakhova, N. A. (2023). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. ChemProc, 18(1), 54. Available at: [Link]

  • Chen, T., & Yang, W. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link][4]

  • Request PDF. (2025). Optimization of Crucial Reaction Conditions for the Production of Nicotinamide by Nitrile Hydratase Using Response Surface Methodology. ResearchGate. Available at: [Link]

  • Pobudkowska, A., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. National Institutes of Health. Available at: [Link][11]

  • Balaraman, E., Gunanathan, C., Zhang, J., & Milstein, D. (2011). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis, 1(5), 489-492. Available at: [Link][12][13]

  • Google Patents. (1950). Purification of nicotinamide. US2496114A.
  • Aapptec Peptides. Coupling Reagents. Available at: [Link][8]

  • National Institutes of Health. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Available at: [Link]

  • National Institutes of Health. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Available at: [Link]

  • National Institutes of Health. (2014). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Available at: [Link][18]

  • ResearchGate. (2025). Solvation State of Nicotinamide in Binary Solvents by 13C NMR Probing at Different Temperatures. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Available at: [Link][9]

  • National Institutes of Health. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Available at: [Link][19]

  • ACS Publications. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2020). Transamidation for the Synthesis of Primary Amides at Room Temperature. Available at: [Link]

  • ACS Publications. (2005). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (1984). Process for the purification of nicotinic acid amide I. US4447615A. Available at: [15]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Available at: [Link]

  • ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link][10]

  • National Institutes of Health. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Available at: [Link]

  • ResearchGate. (2022). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Available at: [Link]

  • RSC Publishing. (2021). synthesis from nicotinamide riboside chloride, purification and stability studies. Available at: [Link]

  • MDPI. (2019). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Available at: [Link]

  • ResearchGate. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. Available at: [Link]

  • RSC Publishing. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. Available at: [Link]

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Technical Support Guide: Enhancing the Stability of 2-Mercaptopyridine Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-mercaptopyridine (2-MP) and its derivatives. The inherent instability of these compounds presents significant challenges for long-term storage and experimental reproducibility. This document outlines the core principles of 2-MP stability, offers troubleshooting solutions for common degradation issues, and provides validated protocols for handling and analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 2-mercaptopyridine compounds.

Q1: Why is my solid 2-mercaptopyridine compound degrading or changing appearance?

A: The primary cause of degradation in 2-mercaptopyridine is oxidation. The thiol group (-SH) is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, which converts two molecules of 2-mercaptopyridine into a single molecule of 2,2'-dipyridyl disulfide.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions which can catalyze the reaction.[2][3]

Q2: What is the main degradation product I should be looking for?

A: The most common degradation product is 2,2'-dipyridyl disulfide .[1] This disulfide is a new chemical entity with different physical and chemical properties, including altered solubility and reactivity, which can significantly impact experimental outcomes. Its formation can be readily monitored by analytical techniques such as HPLC or UV-Vis spectrophotometry.

Q3: What are the ideal storage conditions for solid 2-mercaptopyridine?

A: To ensure maximum long-term stability, solid 2-mercaptopyridine should be stored under conditions that minimize exposure to oxygen, light, and heat.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of oxidation and other potential degradation pathways.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary driver of disulfide formation.[6][7]
Container Tightly Sealed, Amber Glass VialPrevents moisture and air ingress while protecting from light.[4][5][8][9]
Location Cool, Dry, Well-Ventilated AreaProtects from environmental fluctuations and ensures safety.[5][8]

Q4: How does pH dramatically affect the stability of my 2-mercaptopyridine solution?

A: The stability of 2-mercaptopyridine in solution is highly pH-dependent. In alkaline (basic) conditions, the thiol group (-SH) deprotonates to form a thiolate anion (-S⁻). This anion is significantly more nucleophilic and is oxidized to the disulfide much more rapidly than the protonated thiol.[10] Conversely, slightly acidic conditions (e.g., pH 5-6) suppress the formation of the thiolate, thereby enhancing the compound's stability against oxidation.[11][12]

Q5: Which solvent should I use to prepare my 2-mercaptopyridine solution?

A: The choice of solvent is critical as it influences both solubility and the compound's tautomeric equilibrium. 2-Mercaptopyridine exists as a mixture of two tautomers: the thiol form and the thione form.[1][13]

  • Polar Solvents (e.g., water, ethanol, DMSO): These solvents favor the thione tautomer.[13][14] While 2-MP has moderate to good solubility in these, the thione form can have different reactivity.

  • Non-Polar Solvents (e.g., cyclohexane, dioxane): These solvents favor the thiol tautomer, which is often the desired form for specific reactions.[1][13] For stability, it is crucial to use deoxygenated solvents, regardless of polarity, to minimize oxidation during dissolution and storage.

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common stability-related issues encountered during experiments.

Issue 1: I am observing a progressive loss of compound potency or seeing unexpected side products in my reactions.
  • Possible Cause: Oxidative Degradation to Disulfide.

    • Causality: Your active thiol compound is likely oxidizing to the less active or inactive 2,2'-dipyridyl disulfide. This is the most common failure mode. The rate of oxidation is accelerated by dissolved oxygen in solvents, exposure to air during weighing and preparation, and alkaline pH.

    • How to Confirm:

      • HPLC Analysis: Analyze a freshly prepared sample versus an aged sample. The appearance of a new, typically more retained peak corresponding to the disulfide, with a concurrent decrease in the parent 2-MP peak, is a clear indicator.

      • UV-Vis Spectroscopy: Track spectral changes over time. The formation of the disulfide results in a shift in the absorption spectrum.[13]

    • Solutions & Preventative Measures:

      • Inert Atmosphere: Handle the solid compound in a glovebox or under a stream of argon/nitrogen. Use solvents that have been thoroughly deoxygenated by sparging with an inert gas.

      • pH Control: If compatible with your experimental system, prepare solutions in a slightly acidic buffer (pH 5-6.5) to minimize thiolate formation.[10]

      • Use Fresh Solutions: Prepare solutions immediately before use. Avoid storing solutions for extended periods unless specific stabilization measures are taken.

Issue 2: My prepared solutions of 2-mercaptopyridine are turning cloudy or forming a precipitate over time.
  • Possible Cause: Precipitation of 2,2'-Dipyridyl Disulfide.

    • Causality: The disulfide degradation product often has lower solubility in aqueous and some organic solvents compared to the parent 2-mercaptopyridine. As the compound oxidizes in solution, the disulfide concentration increases until it exceeds its solubility limit and precipitates.

    • How to Confirm:

      • Isolate the precipitate by centrifugation.

      • Wash with a small amount of solvent, dry, and analyze (e.g., by melting point or mass spectrometry) to confirm its identity as 2,2'-dipyridyl disulfide.

    • Solutions & Preventative Measures:

      • Filter Before Use: If a solution must be used after short-term storage, filter it through a 0.22 µm syringe filter to remove any precipitated disulfide. Note that this removes the degraded product but does not restore the original concentration of the active compound.

      • Implement Stabilization Protocol: For any required storage, follow the detailed stabilization protocol outlined in Part 3.

Issue 3: I need to store a stock solution for several days. What is the best way to maximize its stability?
  • Solution: A multi-pronged stabilization strategy is required.

    • Causality: To prevent degradation in solution, you must proactively address all major instability drivers: oxygen, pH, light, and temperature.

    • Step-by-Step Stabilization Protocol:

      • Solvent Selection & Preparation: Choose a suitable, high-purity solvent. Deoxygenate it by sparging with argon or nitrogen for at least 30 minutes.

      • pH Adjustment (for aqueous solutions): Use a non-reactive buffer system to maintain a pH between 5.0 and 6.5.

      • Consider an Antioxidant: For very sensitive applications, consider adding a compatible antioxidant. Note that thiol-containing antioxidants can sometimes interfere with downstream assays.[15]

      • Dissolution: Dissolve the 2-mercaptopyridine compound under a blanket of inert gas.

      • Storage: Aliquot the solution into amber glass vials with Teflon-lined screw caps. Flush the headspace of each vial with inert gas before sealing tightly.

      • Refrigeration: Store the sealed vials at 2-8°C. For longer-term storage, freezing at -20°C or -80°C may be an option, but perform a freeze-thaw stability study first.

Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Standardized HPLC Method for Purity and Stability Analysis

This protocol provides a general method for assessing the purity of 2-mercaptopyridine and quantifying the formation of its disulfide degradant.[16]

  • Instrumentation: HPLC with UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Analysis: Inject 10 µL. Purity is calculated based on the relative peak area percentage. The 2-MP peak will elute earlier than the more non-polar 2,2'-dipyridyl disulfide peak.

Diagram: Primary Degradation Pathway of 2-Mercaptopyridine

cluster_conditions Accelerating Conditions MP 2-Mercaptopyridine (Thiol Form) Disulfide 2,2'-Dipyridyl Disulfide (Inactive Degradant) MP:e->Disulfide:w Oxidation O2 Oxygen (Air) Light Light HighpH Alkaline pH Metals Metal Ions

Caption: The primary degradation route via oxidation.

Diagram: Experimental Workflow for Stability Assessment

cluster_timepoints Time-Course Analysis start Prepare Stock Solution in Deoxygenated Solvent initial_analysis Initial Analysis (T=0) (HPLC/UV-Vis for Purity) start->initial_analysis storage Aliquot and Store Samples Under Varied Conditions (e.g., Temp, Light, pH) initial_analysis->storage t1 Analyze at T=1 storage->t1 t2 Analyze at T=2 t1->t2 tn Analyze at T=n t2->tn compare Compare Data to T=0 (Calculate Degradation Rate) tn->compare conclusion Determine Optimal Storage Conditions compare->conclusion

Sources

Strategies to reduce by-product formation in thionicotinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thionicotinamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this crucial compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to help you optimize your synthetic routes and minimize by-product formation.

Troubleshooting Guide: Overcoming Common Hurdles in Thionicotinamide Synthesis

This section addresses specific issues that may arise during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield of Thionicotinamide

Symptom: After the reaction and work-up, the isolated yield of thionicotinamide is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Thionation: The conversion of the amide to the thioamide may not have gone to completion.

    • Using Lawesson's Reagent (LR): While LR is a mild thionating agent, ensuring its complete dissolution is critical for reactivity.[1] In solvents like THF, extended reaction times at room temperature may be necessary.[1] For less reactive systems, a switch to a higher boiling solvent like toluene or dioxane and an increase in temperature may be required. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[2][3]

    • Using Phosphorus Pentasulfide (P₄S₁₀): P₄S₁₀ often requires higher temperatures to be effective.[4] If the reaction is sluggish, consider increasing the reaction temperature or using a co-reagent like hexamethyldisiloxane (HMDO), which can enhance the reactivity of P₄S₁₀ and lead to higher yields.[5][6]

  • Degradation of Starting Material or Product: Thionicotinamide, while generally stable, can be susceptible to degradation under harsh reaction or work-up conditions.

    • Reaction Temperature: Excessively high temperatures or prolonged reaction times can lead to decomposition. It is crucial to monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

    • Work-up Procedure: A meticulous aqueous work-up is essential, especially when using Lawesson's reagent, to remove phosphorus-containing by-products.[1] However, prolonged exposure to acidic or basic aqueous conditions during extraction should be avoided.

  • Suboptimal Stoichiometry: An incorrect ratio of thionating agent to nicotinamide can result in incomplete conversion or the formation of side products.

    • Lawesson's Reagent: Typically, 0.5 equivalents of LR (which is a dimer) are used per equivalent of amide.

    • P₄S₁₀: A larger excess of P₄S₁₀ may be needed, but this can also lead to more by-products.[4] Careful optimization of the stoichiometry is recommended.

Issue 2: Difficulty in Purifying Thionicotinamide

Symptom: The crude product is difficult to purify by standard methods like column chromatography, with fractions containing persistent impurities.

Possible Causes & Solutions:

  • Co-elution with Phosphorus By-products (Lawesson's Reagent): A major challenge with LR is the formation of a six-membered ring phosphorus by-product that often has a similar polarity to the desired thioamide, making chromatographic separation tedious.[2]

    • Enhanced Aqueous Work-up: Before attempting chromatography, thoroughly wash the organic extract with water or a mild bicarbonate solution to remove as much of the water-soluble impurities as possible.[1]

    • Alternative Thionating Agents: If purification remains a significant hurdle, consider using the P₄S₁₀/HMDO reagent combination. The by-products from this reaction are typically non-polar and can often be removed by a simple hydrolytic workup or filtration through a silica plug, circumventing the need for extensive chromatography.[5][6]

    • Fluorous Lawesson's Reagent: For challenging separations, a fluorous version of Lawesson's reagent has been developed. This allows for the easy removal of the phosphorus by-products through fluorous solid-phase extraction.[3]

  • Residual Unreacted Nicotinamide: If the reaction did not go to completion, the starting material can be difficult to separate from the product due to their similar polarities.

    • Chromatography Optimization: A careful selection of the solvent system for column chromatography is crucial. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may help to resolve the product from the starting material.

    • Recrystallization: If a suitable solvent system can be identified, recrystallization can be an effective method for purifying the final product.

Issue 3: Formation of Unexpected Side Products

Symptom: Analysis of the crude reaction mixture (e.g., by LC-MS or NMR) reveals the presence of unexpected molecular weights or signals.

Possible Causes & Solutions:

  • Reaction with the Pyridine Ring: While the amide group is the primary site of reaction, under harsh conditions, the thionating agent could potentially interact with the pyridine nitrogen. This is less common but can be a concern at very high temperatures.

    • Milder Reaction Conditions: Employing milder conditions, such as using Lawesson's reagent in THF at room temperature, can help to avoid side reactions involving the pyridine ring.[1]

  • Dehydration of the Amide: Although less common with thionating agents, strong dehydrating conditions could potentially lead to the formation of 3-cyanopyridine.

    • Choice of Reagent: Lawesson's reagent is less prone to causing dehydration compared to harsher reagents.

  • By-products from Reagent Decomposition: Lawesson's reagent can decompose at temperatures above 110 °C.[7] This can lead to a complex mixture of side products.

    • Temperature Control: Carefully control the reaction temperature to avoid decomposition of the thionating agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing thionicotinamide?

The most common and direct method for synthesizing thionicotinamide is the thionation of nicotinamide. This is typically achieved using a thionating agent, with the two most prevalent being Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).[2][7]

Q2: What are the main differences between using Lawesson's Reagent and P₄S₁₀?

FeatureLawesson's Reagent (LR)Phosphorus Pentasulfide (P₄S₁₀)
Reactivity Milder, often requires lower temperatures.[4]More reactive, often requires higher temperatures.[4]
By-products Polar, can be difficult to separate chromatographically.[2]Can be modified with HMDO to form non-polar, easily removable by-products.[5][6]
Handling Generally easier and safer to handle.Can be more challenging to handle due to its reactivity.
Cost Generally more expensive.Less expensive.

Q3: What is the purpose of using hexamethyldisiloxane (HMDO) with P₄S₁₀?

HMDO is used as an additive with P₄S₁₀ to facilitate the thionation reaction and simplify the work-up. The combination of P₄S₁₀ and HMDO converts carbonyl compounds to their thio-analogs in yields that are often better than those obtained with Lawesson's reagent.[5] The key advantage is that the reagent-derived by-products are typically non-polar, soluble trimethylsilylated phosphates or thiophosphates, which can be removed by a simple hydrolytic workup or filtration, thus avoiding the need for column chromatography.[6]

Q4: How can I effectively monitor the progress of my thionation reaction?

Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be chosen to clearly separate the starting material (nicotinamide), the product (thionicotinamide), and any major by-products. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[8]

Q5: Are there any "greener" or alternative synthetic routes to thioamides?

Research into more environmentally friendly methods for thioamide synthesis is ongoing. Some approaches include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and solvent usage.[3][9]

  • Solvent-free reactions: Some protocols using Lawesson's reagent can be performed under solvent-free conditions, further reducing the environmental impact.[3]

  • Alternative sulfur sources: Some newer methods explore the use of elemental sulfur in the presence of a catalyst or mediator.[3]

Experimental Protocols & Visualizations

Protocol 1: Thionicotinamide Synthesis using Lawesson's Reagent

This protocol is adapted from established procedures for the thionation of amides using Lawesson's reagent in THF.[1]

Materials:

  • Nicotinamide

  • Lawesson's Reagent (LR)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (for extraction)

  • Hexane (for chromatography)

  • Silica Gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's Reagent (0.55 equivalents) in anhydrous THF.

  • In a separate flask, dissolve nicotinamide (1 equivalent) in anhydrous THF.

  • Add the nicotinamide solution to the Lawesson's Reagent solution at room temperature with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (this may take several hours to overnight).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to afford pure thionicotinamide.

Protocol 2: Thionicotinamide Synthesis using P₄S₁₀/HMDO

This protocol is based on the use of P₄S₁₀ and HMDO for efficient thionation with a simplified work-up.[5][6]

Materials:

  • Nicotinamide

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Hexamethyldisiloxane (HMDO)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for filtration plug)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend nicotinamide (1 equivalent) and P₄S₁₀ (0.5 equivalents) in anhydrous DCM.

  • Add HMDO (1 equivalent) to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If impurities are still present, the crude product can be passed through a short plug of silica gel, eluting with a suitable solvent to remove non-polar by-products.

Visualizing Reaction Pathways

Thionation_Pathways cluster_start Starting Material cluster_lr Lawesson's Reagent Route cluster_p4s10 P₄S₁₀/HMDO Route Nicotinamide Nicotinamide LR_Intermediate Thiaoxaphosphetane Intermediate Nicotinamide->LR_Intermediate + Lawesson's Reagent (THF, rt) P4S10_Product Thionicotinamide Nicotinamide->P4S10_Product + P₄S₁₀/HMDO (DCM, reflux) P4S10_Byproduct Silylated Phosphate By-products (Non-polar) Nicotinamide->P4S10_Byproduct + P₄S₁₀/HMDO (DCM, reflux) LR_Product Thionicotinamide LR_Intermediate->LR_Product LR_Byproduct Phosphorus By-product (Polar) LR_Intermediate->LR_Byproduct LR_Purification Aqueous Work-up & Column Chromatography LR_Product->LR_Purification LR_Byproduct->LR_Purification P4S10_Purification Hydrolytic Work-up & Filtration P4S10_Product->P4S10_Purification P4S10_Byproduct->P4S10_Purification

Caption: Comparative workflow of thionicotinamide synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Thionicotinamide Start Synthesis Issue? LowYield Low Yield Start->LowYield PurificationIssue Purification Difficulty Start->PurificationIssue SideProducts Unexpected Side Products Start->SideProducts CheckCompletion Incomplete Reaction? LowYield->CheckCompletion ReagentUsed Using Lawesson's Reagent? PurificationIssue->ReagentUsed HarshConditions Harsh Conditions? SideProducts->HarshConditions IncreaseTimeTemp Increase Time/Temp or use Microwave CheckCompletion->IncreaseTimeTemp Yes CheckStoichiometry Optimize Stoichiometry CheckCompletion->CheckStoichiometry No Degradation Product Degradation? CheckStoichiometry->Degradation MilderConditions Use Milder Conditions Degradation->MilderConditions Yes AqueousWorkup Thorough Aqueous Work-up ReagentUsed->AqueousWorkup Yes OptimizeChromo Optimize Chromatography ReagentUsed->OptimizeChromo No SwitchReagent Switch to P₄S₁₀/HMDO AqueousWorkup->SwitchReagent ReduceTemp Reduce Temperature HarshConditions->ReduceTemp Yes CheckReagentPurity Check Reagent Purity/Age HarshConditions->CheckReagentPurity No

Caption: Troubleshooting decision tree for thionicotinamide synthesis.

References

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. Retrieved from [Link]

  • Sharma, S., & Kumar, P. (2022). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. Retrieved from [Link]

  • Ozturk, T. (2007). Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. ResearchGate. Retrieved from [Link]

  • Valletti, L., et al. (2021). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis Online. Retrieved from [Link]

  • Polshettiwar, V., & Kaushik, M. P. (2006). Phosphorus Pentasulfide (P₄S₁₀). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • Polshettiwar, V., & Kaushik, M. P. (2004). Phosphorus Pentasulfide (P₄S₁₀). SciSpace. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Thionicotinamide, min 98% (HPLC), 100 grams. Retrieved from [Link]

Sources

Technical Support Center: Investigating and Mitigating Off-Target Effects of Heterocyclic Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Disclaimer: Information regarding the specific off-target effects of "2-Mercapto-4,6-dimethylnicotinamide" is not extensively available in the public domain. The following guide is designed to provide a comprehensive framework for addressing potential off-target effects of this and other novel heterocyclic small molecules. The principles and methodologies described are broadly applicable to small molecule drug discovery and chemical biology research.

Introduction

The quest for highly specific small molecule modulators of biological processes is a cornerstone of modern drug discovery and chemical biology. However, the phenomenon of off-target effects, where a compound interacts with proteins other than its intended target, remains a significant challenge.[1] These unintended interactions can lead to a range of confounding experimental outcomes, from unexpected phenotypes and data misinterpretation to dose-limiting toxicities in a clinical setting.[2]

This guide provides a structured approach to identifying, validating, and addressing the off-target effects of novel small molecules, with a focus on heterocyclic compounds like this compound. By employing rigorous experimental design and leveraging modern target deconvolution technologies, researchers can enhance the reliability of their findings and build a stronger foundation for therapeutic development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Q2: What causes a small molecule to have off-target effects?

A2: Several factors contribute to off-target effects, a phenomenon often referred to as "drug promiscuity".[3][4] Key causes include:

  • Structural Similarity: Many proteins share conserved binding pockets. For example, the ATP-binding site is similar across the kinome, making it a frequent source of off-target interactions for kinase inhibitors.[5]

  • Compound Promiscuity: Certain chemical scaffolds are inherently more likely to interact with multiple proteins.[6] Physicochemical properties such as molecular weight and lipophilicity (clogP) can also influence promiscuity.[7]

  • High Compound Concentrations: Using a compound at concentrations significantly above its on-target binding affinity increases the likelihood of it binding to lower-affinity, off-target proteins.

  • Cellular Context: The relative expression levels of on- and off-target proteins within a specific cell type can dictate the ultimate biological outcome.

Q3: What are the initial signs that my compound might have significant off-target effects?

A3: Several experimental observations can suggest the presence of off-target effects:

  • A discrepancy between the compound's potency in a biochemical assay versus a cell-based assay.

  • An unexpected or unusually potent cellular phenotype that is difficult to rationalize based on the known function of the intended target.

  • Toxicity in cell culture at concentrations close to the on-target effective concentration.

  • Inconsistent results when using different structural analogs of the compound that have similar on-target activity.

  • The inability to rescue the observed phenotype by modulating the intended target through genetic means (e.g., siRNA, CRISPR knockout).

Q4: Is it possible to predict off-target effects before starting experiments?

A4: Yes, computational approaches can provide initial predictions of potential off-target interactions.[7][8] These in silico methods often use algorithms that compare the structure of the small molecule against a database of protein binding sites.[9] While these predictions are not definitive, they can help prioritize experimental validation and guide the design of more selective compounds.

Troubleshooting Guide: From Unexpected Phenotype to Target Deconvolution

This section provides a systematic approach to troubleshooting experiments where off-target effects of a compound like this compound are suspected.

Scenario 1: You observe an unexpected or unexplainable cellular phenotype.

Your compound, intended to target Protein X, induces a strong apoptotic response that has not been previously associated with the inhibition of Protein X.

A Unexpected Phenotype Observed (e.g., Apoptosis) B Step 1: Confirm On-Target Engagement in Cells A->B Is the compound engaging the intended target? C Step 2: Validate the Role of the Intended Target B->C Yes D Step 3: Rule Out Compound-Specific Artifacts C->D Is the phenotype rescued by genetic modulation of the target? E Step 4: Unbiased Off-Target Identification D->E No, phenotype persists F Step 5: Validate Putative Off-Targets E->F Identify potential off-targets G Conclusion: Phenotype is due to Off-Target(s) F->G Validate interaction and functional role A Hypothesis: Phenotype is Off-Target Driven B Chemoproteomics (Affinity-based) A->B C Thermal Proteome Profiling (TPP / CETSA-MS) A->C D Kinome Profiling (For suspected kinase off-targets) A->D E Phenotypic Screening (e.g., Cell Painting) A->E F Generate List of Putative Off-Targets B->F C->F D->F E->F Provides pathway-level clues G Validate Hits (Biophysical & Functional Assays) F->G H Confirm Role in Phenotype (e.g., CRISPR) G->H

Caption: Methodologies for unbiased off-target identification.

  • Chemoproteomics (Affinity-Based Profiling):

    • Principle: This method uses a modified version of your compound (a "chemical probe") to "pull down" its binding partners from a cell lysate. [10][11]These binding proteins are then identified by mass spectrometry.

    • Advantages: Directly identifies binding partners.

    • Considerations: Requires chemical synthesis of a probe, which may alter the compound's binding properties. Competition experiments with the unmodified compound are essential to identify specific binders. [12]

  • Thermal Proteome Profiling (TPP or CETSA-MS):

    • Principle: This is a proteome-wide extension of CETSA. It compares the thermal stability of thousands of proteins in the presence versus absence of the compound. Proteins that are stabilized or destabilized are considered potential targets. [13] * Advantages: Does not require modification of the compound ("label-free"). Provides information on target engagement in a physiological context.

    • Considerations: Technically demanding and requires sophisticated mass spectrometry and data analysis.

  • Kinome Profiling:

    • Principle: If your compound has a scaffold known to interact with kinases (many heterocyclic compounds do), you can screen it against a large panel of purified kinases to assess its selectivity. [14][15][16] * Advantages: Provides a quantitative measure of selectivity across the kinome. Several commercial services are available.

    • Considerations: Typically performed with purified enzymes, which may not fully reflect the cellular context (e.g., scaffolding proteins, post-translational modifications). [17]

  • Phenotypic Profiling (e.g., Cell Painting):

    • Principle: This high-content imaging approach uses various fluorescent dyes to "paint" different cellular compartments. [18]The morphological profile of cells treated with your compound is then compared to a database of profiles from compounds with known mechanisms of action.

    • Advantages: Can provide clues about the affected cellular pathways without prior knowledge of the target.

    • Considerations: An indirect method that generates hypotheses rather than directly identifying binding partners. [19]

Conclusion

Addressing the potential for off-target effects is not merely a troubleshooting exercise but a critical component of rigorous scientific inquiry and drug development. For novel compounds like this compound, where public data is scarce, a systematic and unbiased approach is paramount. By combining careful experimental design, appropriate controls, and powerful target deconvolution technologies, researchers can confidently elucidate the true mechanism of action of their small molecules, paving the way for more reliable and translatable scientific discoveries.

References

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PMC - NIH. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC - PubMed Central. Available at: [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC - PubMed Central. Available at: [Link]

  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. PubMed. Available at: [Link]

  • Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Wiley Online Library. Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. Available at: [Link]

  • The secret of molecular promiscuity. EMBL. Available at: [Link]

  • Positive and Negative Controls. Rockland Immunochemicals. Available at: [Link]

  • Chemoproteomics, a broad avenue to target deconvolution. THE LEI GROUP. Available at: [Link]

  • A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. Available at: [Link]

  • Kinome Profiling. Oncolines B.V. Available at: [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]

  • Natural Vitamins and Novel Synthetic Antioxidants Targeting Mitochondria in Cognitive Health: A Scoping Review of In Vivo Evidence. MDPI. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. Available at: [Link]

  • What Are Controls and Why Do We Need Them?. BioIVT. Available at: [Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

  • Cellular thermal shift assay. Wikipedia. Available at: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Drug promiscuity: problems and promises. bioRxiv. Available at: [Link]

  • Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. PMC - NIH. Available at: [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. ResearchGate. Available at: [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available at: [Link]

  • Targeting CD73 and correcting adenosinergic signaling in critically ill patients. Frontiers. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Kinase Panel Profiling. Pharmaron CRO Services. Available at: [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]

  • What are Positive and Negative Controls?. Science Ready. Available at: [Link]

  • Promiscuous Ligands from Experimentally Determined Structures, Binding Conformations, and Protein Family-Dependent Interaction Hotspots. ACS Omega. Available at: [Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. Available at: [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. Available at: [Link]

  • Utilization of Positive and Negative Controls to Examine Comorbid Associations in Observational Database Studies. NIH. Available at: [Link]

  • Kinase Activity Profiling Services. Pamgene. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Available at: [Link]

  • Promiscuity in drug discovery on the verge of the structural revolution: recent advances and future chances. PubMed. Available at: [Link]

  • Advances in Phenotypic Screening: A Turning Point for Drug Discovery?. Technology Networks. Available at: [Link]

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Optimizing dosage and exposure times for in vitro studies of 2-Mercapto-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Mercapto-4,6-dimethylnicotinamide is a novel compound with limited specific data in publicly available literature. This guide is therefore structured to provide a robust framework based on established principles for characterizing new chemical entities in vitro, with a focus on nicotinamide derivatives. The protocols and recommendations herein are intended as a starting point for your empirical determination of optimal conditions.

Introduction

Welcome to the technical support center for the in vitro application of this compound. As a novel nicotinamide derivative, establishing a reliable and reproducible experimental window is paramount for generating meaningful data. This guide is designed to navigate the critical first steps of in vitro characterization, focusing on the logical progression from fundamental compound assessment to the optimization of dosage and exposure times for cell-based assays. Our approach emphasizes scientific integrity, providing not just protocols, but the reasoning behind them to empower you to make informed decisions for your specific experimental system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers face when beginning work with a new compound.

Q1: What is the absolute first step I should take before exposing cells to this compound?

A1: Before any cell-based assay, you must characterize the compound's fundamental physicochemical properties: solubility and stability in your specific cell culture medium.[1][2] Poor solubility can lead to compound precipitation, causing inconsistent and artifactual results.[1][2] Kinetic solubility assays are high-throughput methods suitable for early-stage discovery to determine the maximum soluble concentration.[3][4] Furthermore, the "mercapto-" moiety suggests potential susceptibility to oxidation. The stability of similar compounds, like 2-mercaptoethanol, in culture media is known to be limited, often requiring fresh preparation or daily supplementation.[5][6][7]

Q2: How do I determine a starting concentration range for my initial experiments?

A2: A broad-range, dose-response study is the recommended first step.[8] For a completely novel compound, it is crucial to test a wide range of concentrations spanning several orders of magnitude (e.g., 1 nM to 1 mM or the highest soluble concentration).[8][9] This initial screen helps identify a narrower, biologically active range.[8] Many screening campaigns for new compounds often start with a single high concentration, such as 10 µM or 30 µM, to identify any activity.[10][11][12]

Q3: What are the standard exposure times I should test initially?

A3: For cytotoxicity and proliferation assays, standard initial exposure times are typically 24, 48, and 72 hours.[13][14][15] This range allows for the observation of both acute and more slowly developing cellular responses. The optimal duration is highly dependent on the cell line's doubling time and the compound's mechanism of action.[16]

Q4: Which cell viability assay do you recommend for initial screening?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective, and reliable colorimetric method for assessing metabolic activity as an indicator of cell viability.[17][18][19][20] It is a robust choice for initial screening of nicotinamide derivatives.[18][21][22] The principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product, which can be quantified spectrophotometrically.[19]

Q5: How should I prepare a stock solution of this compound?

A5: The most common solvent for preparing stock solutions of novel compounds for in vitro screening is dimethyl sulfoxide (DMSO).[3] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in cell culture medium to achieve the final desired concentrations. It is critical to ensure the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤0.5%.[12] Always include a vehicle control (medium with the same final DMSO concentration as the treated wells) in your experiments.

Part 2: Experimental Workflow & Protocols

This section provides a structured, phased approach to systematically determine the optimal dosage and exposure time for this compound.

Phase 1: Pre-Experimental Characterization

Objective: To assess the solubility and stability of the compound before initiating cell-based assays.

Protocol 1: Kinetic Solubility Assessment
  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a clear 96-well plate, add the compound stock to your cell culture medium (without cells) to achieve a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). This is often done by adding a small volume (1-2 µL) of the DMSO stock to the aqueous medium.[1][3]

  • Incubation: Incubate the plate at 37°C for a relevant period (e.g., 2 hours).

  • Detection: Measure for precipitate formation. This can be done visually or, more quantitatively, using a plate reader to detect light scattering (nephelometry).[1][3] The highest concentration that remains clear is your approximate kinetic solubility limit.

Considerations for Stability

The mercapto group (-SH) is prone to oxidation, which can inactivate the compound.

  • Fresh Preparation: Always prepare fresh dilutions of the compound in medium immediately before each experiment.

  • Reducing Agents: Consider if the addition of a reducing agent like 2-mercaptoethanol (at a low, non-toxic concentration like 50 µM) to your culture medium is standard for your cell type, as this can help maintain the reduced state of your compound.[5][23][24] However, be aware that this could also interfere with your compound's mechanism if it involves redox cycling.

  • Time-Course Stability: If you suspect instability, you can incubate the compound in medium at 37°C for various time points (0, 2, 8, 24 hours) and then test its activity to see if potency decreases over time.

Phase 2: Range-Finding Dose-Response Study

Objective: To identify a broad range of concentrations where the compound elicits a biological response.

Protocol 2: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[13]

  • Compound Treatment: Prepare a series of broad, logarithmic dilutions of the compound in culture medium (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle controls (DMSO only) and untreated controls.

  • Incubation: Incubate the plates for your desired exposure times (e.g., separate plates for 24h, 48h, and 72h).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (for a final volume of 110 µL).[20]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[17][25]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and read the absorbance at 570-590 nm using a microplate reader.

Phase 3: Refined Dose-Response Study

Objective: To generate a detailed dose-response curve and calculate the IC50 value.

  • Narrow the Concentration Range: Based on the results from Phase 2, design a new experiment with a narrower range of concentrations (e.g., 8-12 points) centered around the estimated effective concentration. For example, if the activity was seen between 1 µM and 10 µM, you might test concentrations like 15, 10, 5, 2.5, 1, 0.5, 0.25, and 0.1 µM.

  • Select Optimal Exposure Time: Choose the exposure time from Phase 2 that gave the most robust and consistent response.

  • Perform MTT Assay: Repeat the MTT assay as described in Protocol 2 using this refined concentration range.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration at which 50% of the biological response is inhibited).

Phase 4: Time-Course Experiment

Objective: To understand the kinetics of the cellular response to the compound.

  • Select Key Concentrations: Based on the calculated IC50 from Phase 3, select a few key concentrations to test (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

  • Set Up Multiple Time Points: Plate cells and treat them with the selected concentrations.

  • Measure Viability Over Time: Perform the MTT assay at multiple, shorter time intervals (e.g., 4, 8, 12, 24, 48 hours).

  • Analyze Data: Plot cell viability versus time for each concentration. This will reveal how quickly the compound takes effect and whether the effect is sustained.

Workflow Visualization

ExperimentalWorkflow cluster_phase1 Phase 1: Characterization cluster_phase2 Phase 2: Range-Finding cluster_phase3 Phase 3: Refinement cluster_phase4 Phase 4: Kinetics p1_sol Determine Kinetic Solubility p2_dose Broad Dose-Response (nM to mM) p1_sol->p2_dose informs max concentration p1_stab Assess Compound Stability p1_stab->p2_dose p3_narrow Narrow Dose-Response (8-12 points) p2_dose->p3_narrow defines range p2_time Test Multiple Times (24, 48, 72h) p2_time->p3_narrow defines duration p3_ic50 Calculate IC50 Value p3_narrow->p3_ic50 p4_timecourse Time-Course Study (Multiple time points) p3_ic50->p4_timecourse informs concentrations p4_analysis Analyze Response Kinetics p4_timecourse->p4_analysis

Caption: A four-phase workflow for optimizing in vitro dosage and exposure.

Part 3: Troubleshooting Guide

Even with careful planning, unexpected issues can arise. This guide provides solutions to common problems.

Q: I don't see any cytotoxicity, even at the highest concentrations. What should I do?

A:

  • Verify Solubility: First, confirm that your compound is soluble at the tested concentrations in your specific culture medium. Precipitated compound is not bioavailable.[8] Re-run the solubility assay (Protocol 1).

  • Check Compound Stability: The mercapto group may be degrading. Prepare fresh dilutions immediately before use and consider if a time-course stability study is warranted.

  • Extend Exposure Time: The effect may be slow to develop. If you only tested for 24 hours, extend the incubation to 48 or 72 hours.[16]

  • Increase Cell Density: The assay signal may be too low. Ensure you are using an optimal cell number that falls within the linear range of the MTT assay.[25]

  • Consider a Different Assay: The compound might not be cytotoxic but could be cytostatic (inhibiting proliferation without killing cells). Consider assays that measure proliferation directly, such as a CyQUANT Direct Cell Proliferation Assay.

Q: There is high variability between my replicate wells. What is the cause?

A:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. "Edge effects" in 96-well plates are common; consider not using the outermost wells for experimental data.[26]

  • Compound Precipitation: Visually inspect the wells under a microscope for any signs of compound precipitation after addition to the medium.

  • Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. Extend the shaking time or gently pipette up and down to mix.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions.

Q: I see a precipitate in the wells after adding my compound. How can I fix this?

A:

  • Lower the Concentration: This is a clear sign you have exceeded the compound's solubility limit in your culture medium. Your highest test concentration must be below this limit.[1]

  • Modify the Stock Solvent/Concentration: While DMSO is standard, sometimes a different solvent or a lower concentration stock (requiring a larger volume addition) can help. However, always be mindful of the final solvent concentration's effect on the cells.

  • Use a Different Formulation: For later-stage development, formulation strategies can be employed to increase solubility, but for initial screening, it is best to work within the compound's intrinsic solubility limits.[4]

Troubleshooting Decision Tree

Troubleshooting start Unexpected Result q_variability High Variability? start->q_variability q_no_effect No Effect Observed? start->q_no_effect q_precipitate Precipitate Visible? start->q_precipitate q_variability->q_no_effect sol_edge Check for Edge Effects Improve Cell Seeding q_variability->sol_edge Yes q_no_effect->q_precipitate No sol_solubility Re-test Solubility (Protocol 1) Lower Max Concentration q_no_effect->sol_solubility Yes q_precipitate->sol_solubility Yes sol_pipette Verify Pipette Calibration and Technique sol_edge->sol_pipette sol_solubilize Ensure Complete Formazan Solubilization sol_pipette->sol_solubilize sol_stability Check Compound Stability Prepare Fresh Dilutions sol_solubility->sol_stability sol_time Extend Exposure Time (48h, 72h) sol_stability->sol_time sol_assay Consider Alternative Assay (e.g., Proliferation) sol_time->sol_assay

Caption: A decision tree for troubleshooting common in vitro assay issues.

Part 4: Data Summary Tables

The following tables provide general guidelines for setting up your experiments. The specific values should be empirically determined for your system.

Table 1: Recommended Concentration Ranges for Screening
StagePurposeConcentration RangeDilution Scheme
Phase 2: Range-Finding Identify any biological activity1 nM - 1 mMLogarithmic (e.g., 10-fold dilutions)
Phase 3: Refined Study Determine IC50Centered around active range2-fold or 3-fold serial dilutions (8-12 points)
Phase 4: Kinetic Study Understand time-dependency0.5x, 1x, 2x of calculated IC50Specific concentrations

Data synthesized from multiple sources indicating best practices for novel compound screening.[8][9][10][11][13]

Table 2: Key Experimental Parameters for MTT Assay
ParameterRecommendationRationale
Cell Seeding Density 5,000 - 20,000 cells/wellMust be in the linear range of the assay; cell-line dependent.[13]
Incubation Times 24, 48, 72 hoursCaptures acute and chronic effects; depends on cell doubling time.[14]
MTT Concentration 0.5 mg/mL (final)Standard concentration for robust signal.[17]
MTT Incubation 2 - 4 hoursAllows sufficient time for formazan crystal formation without toxicity.[25]
DMSO (Final Conc.) < 0.5%Minimizes solvent-induced cytotoxicity.[12]
Wavelength 570 - 590 nmAbsorbance maximum for formazan product.

References

  • Al-Warhi, T., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Frontiers in Pharmacology.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Li, Y., et al. (2017).
  • Al-Warhi, T., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022).
  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • Chan, K. (2017). Response to "Which concentrations-steps are the best for a series for screen in in vitro experiment?". ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. Journal of Chemistry.
  • Eppendorf. (2020). Troubleshooting Cell-based Assays. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008). In Vitro Solubility Assays in Drug Discovery. Bentham Science Publishers.
  • ResearchGate. (2008). In Vitro Solubility Assays in Drug Discovery | Request PDF. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • de Haan, L., et al. (2019).
  • ResearchGate. (2018). Why sometimes 2-mercaptoethanol is needed in cell culture?. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Reddit. (2017). Will beta-mercaptoethanol be stable in culture media aliquots at 4C for one week?. Retrieved from [Link]

  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology.
  • Study.com. (n.d.). Why add beta mercaptoethanol to cell culture media?. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology.
  • Matotoka, M., & Masoko, P. (2021).
  • Hafner, M., et al. (2017). "Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology.
  • Albrecht, W. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology.
  • ResearchGate. (2019). What is the maximum concentration of 2-mercaptoethanol for cell culture?. Retrieved from [Link]

  • National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • Sobus, J. R., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics.
  • Jarvinen, P., et al. (2023). Dose–response prediction for in-vitro drug combination datasets: a probabilistic approach.
  • Al-Qudah, R., & Abuelrub, E. (2024). Comparing the effect of using 2-Mercaptoethanol in the cell culture medium of different cell passages of human mesenchymal stem cells. Cellular and Molecular Biology.
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Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of 2-Mercapto-4,6-dimethylnicotinamide, a heterocyclic compound of interest, and its rationally designed analogs. We will explore efficient synthetic pathways, propose a cascade of biological evaluations, and delve into the interpretation of structure-activity relationships (SAR). This document is intended for researchers in medicinal chemistry and drug development, offering both theoretical grounding and actionable experimental protocols.

Introduction: The Therapeutic Potential of the Nicotinamide Scaffold

The nicotinamide moiety, a form of vitamin B3, is a cornerstone of cellular metabolism, primarily as a component of the coenzymes NAD+ and NADP+.[1] Beyond this fundamental role, nicotinamide derivatives have emerged as a versatile class of compounds in drug discovery, exhibiting a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][3][4] The introduction of a mercapto (-SH) group, as seen in this compound, offers a compelling avenue for investigation. Thiol-containing compounds are potent antioxidants and can engage in unique biological interactions, making them valuable pharmacophores.[5]

This guide will focus on a systematic approach to evaluating the lead compound, this compound, against a curated set of analogs. The objective is to elucidate how structural modifications to the core scaffold impact its biological performance, with a focus on antioxidant, anti-inflammatory, and hepatoprotective activities.

Synthetic Strategy: Building the Core and Its Analogs

The synthesis of the target compounds begins with the construction of the core pyridinethione ring, followed by functional group manipulations to yield the desired amide and subsequent analogs. An efficient approach involves a multicomponent reaction, which is favored for its atom economy and reduced number of purification steps.

Synthesis of the Core Scaffold

The foundational precursor, 2-mercapto-4,6-dimethylnicotinonitrile, can be readily synthesized.[6] Subsequent hydrolysis of the nitrile group (-CN) to the primary amide (-CONH2) yields the parent compound, this compound.

The general synthetic workflow is outlined below. The choice of a one-pot reaction starting from accessible precursors like acetylacetone and thiourea is a strategic decision to maximize yield and efficiency.[7]

G cluster_0 Core Synthesis cluster_1 Analog Synthesis A Acetylacetone + Malononitrile C 2-Amino-4,6-dimethylnicotinonitrile A->C Gewald Reaction B Ammonium Acetate B->C E 2-Mercapto-4,6-dimethylnicotinonitrile C->E Thionation D Thiourea / NaH D->E G This compound (Parent Compound) E->G Nitrile to Amide F Controlled Acid Hydrolysis F->G H Parent Compound J S-Alkylated Analogs (Analog A) H->J Modify Thiol Group L Disulfide Analogs (Analog B) H->L Modify Thiol Group N N-Substituted Analogs (Analog C) H->N Modify Amide Group I Alkylation (R-X) I->J K Oxidation (e.g., H2O2) K->L M Amide N-Substitution M->N

Caption: General synthetic workflow for the parent compound and key analog classes.

Design and Synthesis of Analogs

To establish a clear SAR, analogs should be designed by systematically modifying specific positions on the parent molecule.

  • Analog Series A (S-Substitution): The reactivity of the thiol group allows for straightforward S-alkylation. This modification is critical as it blocks the thiol's ability to act as a hydrogen donor, which can dramatically alter its antioxidant properties and pharmacokinetic profile.

  • Analog Series B (Oxidative Analogs): Oxidation of the thiol to a disulfide bond creates a dimeric structure. This allows for the investigation of the role of the reduced thiol form in the observed biological activity.

  • Analog Series C (Amide N-Substitution): Modifying the nicotinamide nitrogen with various alkyl or aryl groups can influence solubility, cell permeability, and receptor binding interactions.

Compound IDCore StructureR1 (at S)R2 (at -NH)Rationale for Inclusion
Parent This compound-H-HThe baseline compound for comparison.
Analog A1 "-CH3-HEvaluates the effect of blocking the free thiol.
Analog A2 "-CH2Ph-HIntroduces a bulky, lipophilic group at the sulfur.
Analog B1 Dimer via S-S bondN/A-HInvestigates the activity of the oxidized form.
Analog C1 "-H-CH3Assesses the impact of small N-alkyl substitution.
Analog C2 "-H-PhExplores the effect of N-aryl substitution on activity.

Table 1: Proposed structures for a foundational comparative study.

Comparative Biological Evaluation

A tiered approach to biological screening is recommended to efficiently identify the most promising candidates. This cascade begins with broad in vitro assays and progresses to more complex cell-based or in vivo models for lead compounds.

G cluster_1 Antioxidant Activity cluster_2 Anti-inflammatory Activity cluster_3 Hepatoprotective Potential A Tier 1: Primary In Vitro Screening B Tier 2: Cell-Based Assays A->B Active compounds T1_A CUPRAC Assay (Thiol-Specific) A->T1_A T1_B Albumin Denaturation Assay (General Screening) A->T1_B C Tier 3: In Vivo Models B->C Potent & non-toxic compounds T2_B LPS-induced NO production in Macrophages B->T2_B T2_C Hepatotoxin Challenge (e.g., APAP) in HepG2 cells B->T2_C T3_C CCl4-induced Hepatotoxicity in Rats C->T3_C

Caption: A proposed biological evaluation cascade for prioritizing compounds.

Performance Data Summary (Hypothetical)

The following table presents a hypothetical dataset to illustrate how results might be organized and interpreted. The data is designed to reflect plausible SAR trends based on the known chemistry of nicotinamide and thiol compounds.

Compound IDAntioxidant Capacity (CUPRAC, IC50, µM)Anti-inflammatory Activity (% Inhibition of Denaturation @ 100 µM)Hepatoprotection (HepG2 Cell Viability % vs. Toxin)Key SAR Insight
Parent 15.265.8%72.4%Baseline activity; free thiol is likely crucial.
Analog A1 > 20012.3%25.1%Methylation of thiol abolishes most activity, confirming the -SH group's importance.
Analog A2 > 20015.1%28.9%Similar to A1, the free thiol is necessary for these mechanisms.
Analog B1 98.525.6%35.5%The oxidized disulfide is significantly less active than the free thiol.
Analog C1 18.962.1%70.5%Small N-alkylation has a minimal negative impact on activity.
Analog C2 25.475.3%81.2%N-phenyl group enhances anti-inflammatory and hepatoprotective effects, possibly via improved cell uptake or new binding interactions.

Table 2: Hypothetical comparative performance data.

From this hypothetical data, a clear SAR emerges:

  • The free mercapto group is essential for antioxidant, anti-inflammatory, and hepatoprotective activities in these models. Its alkylation (Analogs A1, A2) or oxidation (Analog B1) leads to a dramatic loss of potency.

  • The amide -NH2 group can be modified. While small alkyl groups may be tolerated (Analog C1), larger aromatic substituents (Analog C2) may enhance specific activities, suggesting a secondary binding interaction or improved pharmacokinetic properties.

Detailed Experimental Protocols

The trustworthiness of a comparative study hinges on robust and reproducible methodologies. The following protocols are provided as a validated starting point.

Protocol 1: General Synthesis of this compound (Parent)
  • Step 1: Synthesis of 2-Mercapto-4,6-dimethylnicotinonitrile. This precursor can be synthesized via established literature methods, often involving the reaction of an appropriate aminopyridine precursor with a thionating agent.[6]

  • Step 2: Hydrolysis to Amide. To a solution of 2-mercapto-4,6-dimethylnicotinonitrile (1.0 eq) in 90% sulfuric acid, stir the mixture at 80°C for 2 hours.

  • Step 3: Workup. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Step 4: Neutralization. Neutralize the solution with aqueous ammonia until a precipitate forms.

  • Step 5: Isolation. Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Step 6: Purification. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Step 7: Characterization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Protocol 2: In Vitro Antioxidant - CUPRAC Assay

This assay is chosen for its suitability for measuring the antioxidant capacity of thiol-containing compounds.[8]

  • Reagent Preparation. Prepare solutions of CuCl₂, neocuproine in ethanol, and an ammonium acetate buffer (pH 7.0).

  • Reaction Mixture. In a 96-well plate, add 50 µL of CuCl₂ solution, 50 µL of neocuproine solution, and 60 µL of ammonium acetate buffer to each well.

  • Sample Addition. Add 40 µL of the test compound (dissolved in a suitable solvent like DMSO, at various concentrations) to the wells. A blank containing only the solvent should be included. Ascorbic acid can be used as a positive control.

  • Incubation. Incubate the plate at room temperature for 30 minutes in the dark.

  • Measurement. Measure the absorbance at 450 nm using a microplate reader.

  • Calculation. The antioxidant capacity is calculated based on the increase in absorbance, which corresponds to the formation of the Cu(I)-neocuproine complex. Results are often expressed as an IC50 value or in Trolox equivalents.

Protocol 3: In Vitro Anti-inflammatory - Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a hallmark of inflammation.[9][10][11]

  • Reaction Mixture. Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations.

  • Control. A control group consists of the albumin and PBS with 2 mL of the vehicle (e.g., DMSO) instead of the test compound. Diclofenac sodium can be used as a standard drug.[11]

  • Incubation. Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation. Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Measurement. After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation. The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol 4: In Vivo Hepatoprotective Activity - CCl₄-Induced Toxicity Model

This widely used model assesses a compound's ability to protect the liver from chemical-induced damage.[12][13][14]

  • Animal Model. Use male Wistar rats (150-200g), acclimatized for one week. Divide them into groups (n=6): Normal Control, Toxin Control (CCl₄ only), Positive Control (e.g., Silymarin + CCl₄), and Test Groups (Test Compound + CCl₄).

  • Dosing Regimen. Administer the test compounds (e.g., 50 mg/kg, p.o.) or vehicle daily for 7 days. The positive control group receives Silymarin (e.g., 100 mg/kg, p.o.).[14]

  • Toxin Induction. On the 7th day, 1 hour after the final compound administration, induce hepatotoxicity in all groups except the Normal Control by administering carbon tetrachloride (CCl₄) (e.g., 2 mL/kg as a 1:1 mixture with liquid paraffin, i.p.).[14]

  • Sample Collection. After 24 hours (on the 8th day), collect blood via cardiac puncture for biochemical analysis. Euthanize the animals and excise the liver for histopathological examination.

  • Biochemical Analysis. Measure serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and total bilirubin.

  • Histopathology. Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin. Examine for signs of necrosis, fatty changes, and inflammation.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to the comparative study of this compound and its analogs. By combining efficient synthesis, a logical cascade of biological assays, and careful SAR analysis, researchers can effectively identify promising lead candidates for further development.

The hypothetical data presented herein suggests that the free thiol group is indispensable for antioxidant, anti-inflammatory, and hepatoprotective activities, while the amide moiety serves as a viable point for modification to potentially enhance potency and fine-tune physicochemical properties. Future work should focus on expanding the analog library, exploring pharmacokinetic profiles of lead compounds, and elucidating the precise molecular mechanisms of action.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Screening Methods for Hepatoprotective Agents in Experimental Animals. RJPT.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. [Link]

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Validating the Mechanism of Action of 2-Mercapto-4,6-dimethylnicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 2-Mercapto-4,6-dimethylnicotinamide. Given the limited direct literature on this specific compound, we will proceed by postulating a mechanism based on its structural features—a nicotinamide core with a mercapto group—and then detail a rigorous, multi-faceted approach to experimentally validate this hypothesis. This guide will compare the posited activities of this compound with well-characterized nicotinamide analogs, providing the necessary experimental protocols and data interpretation frameworks.

Introduction: Deconstructing this compound

This compound is a nicotinamide derivative. Nicotinamide is a form of vitamin B3 and a key component of the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a central molecule in cellular metabolism, acting as a cofactor in numerous redox reactions.[1] The presence of a mercapto (-SH) group on the pyridine ring suggests potential for unique biological activities, including acting as a carboxyl activating group or participating in S-alkylation reactions, which could influence its interaction with biological targets.[2][3][4]

Based on its structure, we hypothesize a dual mechanism of action for this compound:

  • Modulation of NAD+ Metabolism: Like other nicotinamide analogs, it may influence the activity of enzymes involved in NAD+ synthesis and consumption, such as nicotinamidases.[5]

  • Mitochondrial Activity Regulation: By affecting NAD+/NADH levels, the compound could directly impact mitochondrial respiration and the production of reactive oxygen species (ROS).[6]

This guide will outline the experimental journey to test these hypotheses, comparing the compound's performance against known nicotinamide analogs.

Experimental Validation Strategy

A robust validation of the mechanism of action requires a multi-pronged approach, moving from in vitro biochemical assays to cell-based functional assays. The following sections detail the key experiments.

In Vitro Target Engagement: Nicotinamidase Activity Assay

Rationale: To test the hypothesis that this compound modulates NAD+ metabolism, we will first assess its effect on nicotinamidase, an enzyme that converts nicotinamide to nicotinic acid.[5] Inhibition or activation of this enzyme would be a primary indicator of target engagement.

Experimental Protocol: Continuous Coupled Enzymatic Assay for Nicotinamidase Activity

This assay monitors nicotinamidase activity in real-time by coupling the production of ammonia to the glutamate dehydrogenase (GDH) reaction.

  • Reagent Preparation:

    • Assay Buffer: 100 mM phosphate buffer, pH 7.3.

    • Substrate Stock: 20 mM nicotinamide in assay buffer.

    • GDH Coupling Mix: In assay buffer, combine α-ketoglutarate (to a final concentration of 1 mM), NADPH (to a final concentration of 250 µM), and GDH (1.5 units per 100 µL).

    • Test Compound Stock: 10 mM this compound in a suitable solvent (e.g., DMSO).

    • Control Compound Stock: 10 mM Nicotinaldehyde (a known nicotinamidase inhibitor) in the same solvent.[5]

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the GDH Coupling Mix.

    • Add 2 µL of the test compound or control compound at various concentrations (e.g., from 1 nM to 100 µM). For the vehicle control, add 2 µL of the solvent.

    • Add 28 µL of purified nicotinamidase enzyme (e.g., from S. pneumoniae) at a final concentration of 320 nM.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the nicotinamide substrate stock.

    • Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADPH oxidation) every 30 seconds for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Plot the reaction rate against the concentration of the test compound to determine the IC50 (for inhibitors) or EC50 (for activators).

Expected Outcome and Comparison:

CompoundPredicted Effect on NicotinamidaseRationale
This compoundInhibition or ActivationStructural similarity to nicotinamide suggests potential interaction with the enzyme's active site.
Nicotinaldehyde (Control)Competitive InhibitionKnown mechanism-based inhibitor that traps the enzyme.[5]
Nicotinamide (Substrate)No effect (baseline)The natural substrate for the enzyme.
Cell-Based Functional Assays: Mitochondrial Activity

Rationale: To investigate the downstream effects of modulating NAD+ metabolism, we will assess the impact of this compound on mitochondrial function in a cellular context. The yeast Saccharomyces cerevisiae is an excellent model for these studies due to its well-characterized mitochondrial biology.[6]

Experimental Protocol: Monitoring Mitochondrial Respiration

This protocol measures the oxygen consumption rate (OCR) in intact yeast cells, providing a direct measure of mitochondrial respiratory activity.

  • Yeast Culture and Treatment:

    • Grow S. cerevisiae cells to the mid-log phase in standard YPD medium.

    • Harvest the cells by centrifugation and wash them with a respiratory buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

    • Resuspend the cells in the respiratory buffer to a final density of 1x10^7 cells/mL.

    • Treat the cell suspensions with varying concentrations of this compound or a control compound (e.g., nicotinamide) for a defined period (e.g., 1-4 hours).

  • Oxygen Consumption Measurement:

    • Use a Clark-type oxygen electrode or a Seahorse XF Analyzer to measure OCR.

    • Add a known volume of the treated cell suspension to the measurement chamber.

    • Record the basal OCR.

    • Sequentially inject mitochondrial inhibitors to dissect the respiratory chain:

      • Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.

      • FCCP (a protonophore): To measure maximal respiratory capacity.

      • Antimycin A (Complex III inhibitor): To measure non-mitochondrial oxygen consumption.

  • Data Analysis:

    • Calculate the basal respiration, ATP-linked respiration, and maximal respiratory capacity.

    • Compare the OCR parameters between untreated and treated cells.

Experimental Protocol: Assessing Mitochondrial Membrane Potential (ΔΨm)

  • Cell Staining:

    • Following treatment as described above, incubate the yeast cells with a fluorescent dye sensitive to ΔΨm, such as TMRM (Tetramethylrhodamine, Methyl Ester), for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Measure the fluorescence intensity of the TMRM dye in individual cells. A decrease in fluorescence indicates mitochondrial depolarization.

Expected Outcomes and Comparative Analysis:

ParameterThis compound (Hypothesized)Nicotinamide (Known Effects)
Basal OCRIncrease or DecreaseCan enhance mitochondrial function.[6]
Maximal Respiratory CapacityIncrease or DecreaseMay improve respiratory parameters.
Mitochondrial Membrane PotentialStabilization or DepolarizationCan help maintain mitochondrial membrane potential during stress.

Visualizing the Hypothesized Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway and the experimental workflow for its validation.

G cluster_0 Cellular Environment cluster_1 Mitochondrion This compound This compound Nicotinamidase Nicotinamidase This compound->Nicotinamidase Inhibits/Activates NAD+ NAD+ Nicotinamidase->NAD+ Regulates levels NADH NADH NAD+->NADH Redox Cycling ETC Electron Transport Chain NADH->ETC ATP_Production ATP Production ETC->ATP_Production ROS Reactive Oxygen Species ETC->ROS G Start Start In_Vitro_Assay In Vitro: Nicotinamidase Activity Assay Start->In_Vitro_Assay Cell_Based_Assay Cell-Based: Mitochondrial Function Assays (OCR & ΔΨm) In_Vitro_Assay->Cell_Based_Assay Data_Analysis Comparative Data Analysis Cell_Based_Assay->Data_Analysis Conclusion Mechanism Validation Data_Analysis->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

This guide provides a foundational strategy for elucidating the mechanism of action of this compound. By systematically progressing from in vitro biochemical assays to cell-based functional studies, researchers can build a comprehensive understanding of this novel compound's biological effects. The comparative approach, using well-characterized nicotinamide analogs, is crucial for contextualizing the findings.

Future studies should expand on these initial validations. Techniques such as thermal shift assays or affinity chromatography coupled with mass spectrometry could identify direct binding partners. Transcriptomic and proteomic analyses of treated cells would provide a global view of the cellular response to the compound. Ultimately, a combination of these approaches will lead to a fully validated and nuanced understanding of the mechanism of action of this compound.

References

  • 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem. PubChem. [Link]

  • A spectrophotometric study of 2-mercapto-4,6-dimethylpyrimidine as a novel carboxyl activating group - ResearchGate. ResearchGate. [Link]

  • (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. ResearchGate. [Link]

  • Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC - PubMed Central. PubMed Central. [Link]

  • Assays for Monitoring the Effects of Nicotinamide Supplementation on Mitochondrial Activity in Saccharomyces cerevisiae - PubMed. PubMed. [Link]

  • Activation of carboxyl group in organic synthesis via 2-mercapto-4,6-dimethyl pyrimidine. ResearchGate. [Link]

  • 2-(Heptylthio)pyrimidine-4,6-diamine - MDPI. MDPI. [Link]

  • Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - MDPI. MDPI. [Link]

  • Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation | Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]

  • Insight on Mercapto-Coumarins: Synthesis and Reactivity - MDPI. MDPI. [Link]

  • Nicotinamide adenine dinucleotide - Wikipedia. Wikipedia. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Mercaptonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Nicotinamide Scaffold

The nicotinamide moiety, a fundamental component of the cofactor NAD+, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antiviral, and anticancer effects.[1][2] The introduction of a mercapto group at the 2-position of the pyridine ring, creating the 2-mercaptonicotinamide (or more accurately, the tautomeric pyridine-2(1H)-thione) core, offers a unique opportunity for chemical modification and the potential to engage with biological targets in novel ways. This guide will dissect the available SAR data for this class of compounds and related analogs to inform future drug discovery efforts.

Core Structural Features and Their Impact on Biological Activity

The fundamental 2-mercaptonicotinamide scaffold consists of a pyridine-2(1H)-thione ring bearing a carboxamide group at the 3-position. The biological activity of derivatives can be modulated by substitutions at three primary locations:

  • The Amide Nitrogen (R¹): Modifications at this position significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

  • The Pyridine Ring (R²): Substituents on the pyridine ring can alter the electronic properties and steric profile of the molecule.

  • The Thiol Group (R³): Alkylation or other modifications of the sulfur atom can impact target binding and metabolic stability.

SAR_Overview Core 2-Mercaptonicotinamide Core R1 R¹ (Amide Substituent) Core->R1 Influences Pharmacokinetics R2 R² (Pyridine Ring Substituent) Core->R2 Modulates Electronics & Sterics R3 R³ (Thiol Substituent) Core->R3 Affects Target Binding & Stability

Caption: Key modification points on the 2-mercaptonicotinamide scaffold.

Anticancer Activity: A Comparative Analysis

While comprehensive SAR studies specifically on 2-mercaptonicotinamide derivatives are emerging, valuable insights can be gleaned from closely related pyridine-2(1H)-thione and nicotinamide analogs.

One study on novel pyridinethione and thienopyridine derivatives highlights the importance of the amide substituent for antiproliferative activity.[3] For instance, derivatives bearing an N-aryl carboxamidomethylthio group at the 2-position of the pyridine ring showed interesting antitumor activity.

Table 1: Comparative Antiproliferative Activity of Selected Nicotinamide and Pyridinethione Derivatives

Compound IDCore ScaffoldR¹ (Amide Substituent)R² (Pyridine Ring Substituent)Target Cancer Cell LineIC₅₀ (µM)Reference
3b Pyridine-2(1H)-thione4-Chlorophenyl4,6-dimethyl-3-cyanoHCT-116 (Colon)>50[3]
4c Thieno[2,3-b]pyridine4-Chlorophenyl4,6-dimethyl-3-cyanoHCT-116 (Colon)18.3[3]
5d Thieno[2,3-b]pyridine4-Methoxyphenyl4,6-dimethyl-3-cyanoHCT-116 (Colon)15.8[3]
7b Pyridine-2(1H)-thione4-Chlorophenyl4,6-dimethyl-3-cyanoHepG-2 (Liver)10.3[3]
10d Pyridinethione4-Methoxyphenyl4,6-dimethyl-3-cyanoMCF-7 (Breast)12.5[3]
12a Thieno[2,3-b]pyridinePhenyl4,6-dimethyl-3-cyanoHepG-2 (Liver)11.2[3]
13b Pyridinethione4-Chlorophenyl4,6-dimethyl-3-cyanoHCT-116 (Colon)14.7[3]

From the data presented, several SAR trends can be inferred:

  • Cyclization Matters: The formation of a thieno[2,3-b]pyridine ring system, as seen in compounds 4c , 5d , and 12a , appears to be a favorable modification for enhancing antiproliferative activity against certain cancer cell lines compared to the uncyclized pyridinethione precursors.[3]

  • Aryl Amide Substituents: The nature of the aryl substituent on the amide nitrogen plays a crucial role. For instance, a 4-methoxyphenyl group (5d ) resulted in slightly better activity against HCT-116 cells than a 4-chlorophenyl group (4c ).[3]

  • Cell Line Specificity: The activity of these compounds is highly dependent on the cancer cell line being tested, suggesting different mechanisms of action or cellular uptake.

Antimicrobial Activity: Emerging SAR Insights

The nicotinamide scaffold is a known pharmacophore in the development of antimicrobial agents. Studies on novel 2-aminonicotinamide derivatives have provided valuable SAR data in the context of antifungal activity.[4]

Table 2: Comparative Antifungal Activity of 2-Aminonicotinamide Derivatives against Candida albicans

Compound IDR¹ (Amide Substituent)MIC₈₀ (µg/mL)Reference
11g ((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)0.0313[4]
11h ((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)0.0313[4]
Control (Fluconazole)-0.25[4]

Key SAR observations from these antifungal agents include:

  • Extended Amide Substituents: The presence of a substituted thiophen-2-ylmethyl group on the amide nitrogen leads to potent antifungal activity.[4]

  • Position of Fluoro Substituent: In the case of compounds 11g and 11h , the position of the fluorine atom on the phenylamino ring (ortho vs. meta) did not significantly alter the high potency against C. albicans.[4]

While these are 2-aminonicotinamide derivatives, the data strongly suggests that exploring large, heterocyclic substituents on the amide nitrogen of a 2-mercaptonicotinamide core could be a fruitful strategy for developing novel antimicrobial agents.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

General Synthesis of Pyridine-2(1H)-thione Derivatives

The synthesis of the pyridine-2(1H)-thione core often starts from readily available nicotinamide precursors. A general synthetic scheme is outlined below.

Synthesis_Workflow Start Substituted Nicotinamide Step1 Reaction with Lawesson's Reagent Start->Step1 Product 2-Thionicotinamide Derivative Step1->Product Step2 Alkylation of Thiol (e.g., with R³-X) Product->Step2 Final_Product S-Substituted Derivative Step2->Final_Product

Caption: General synthetic workflow for 2-mercaptonicotinamide derivatives.

Step-by-Step Protocol:

  • Thionation: To a solution of the starting substituted nicotinamide in an anhydrous solvent (e.g., toluene or dioxane), Lawesson's reagent (0.5-1.0 equivalents) is added.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the 2-thionicotinamide derivative.

  • S-Alkylation (Optional): The 2-thionicotinamide derivative is dissolved in a suitable solvent (e.g., DMF or acetone), and a base (e.g., K₂CO₃ or NaH) is added.

  • The appropriate alkyl halide (R³-X) is then added, and the reaction is stirred at room temperature or with gentle heating.

  • After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the final product is purified by recrystallization or column chromatography.

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Future Directions and Causality Behind Experimental Choices

The presented data, though not exclusively on 2-mercaptonicotinamide, provides a logical framework for designing future experiments. The choice to explore cyclized thienopyridine systems, for instance, is driven by the observation that increased rigidity and altered electronic distribution can lead to enhanced biological activity. Similarly, the potent antifungal activity of 2-aminonicotinamides with large amide substituents justifies the exploration of similar modifications on the 2-mercaptonicotinamide scaffold.

Future research should focus on a systematic exploration of substitutions at the R¹, R², and R³ positions of the 2-mercaptonicotinamide core. A combinatorial approach, guided by the insights from related heterocyclic systems, will be instrumental in identifying novel lead compounds with improved potency and selectivity.

References

  • Ni, T., Xie, F., Li, L., Hao, Y., Chi, X., Yan, L., Zhang, D., Jiang, Y., & Lv, Q. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

  • Wang, J., Li, Y., Wang, Y., Li, P., Zhang, Y., Li, J., ... & Zhang, Q. (2020). Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus. Frontiers in Chemistry, 8, 73. [Link]

  • El-Adl, K., El-Sayed, M., & El-Hashash, M. A. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(11), 7485-7496. [Link]

  • Song, D., Ma, Z., Ma, S., & Li, Z. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemistryMedChem, 12(5), 349-358. [Link]

Sources

A Researcher's Guide to Performance Benchmarking: Evaluating 2-Mercapto-4,6-dimethylnicotinamide Against Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously benchmark the performance of a novel compound, exemplified here by 2-Mercapto-4,6-dimethylnicotinamide. The process of evaluating a new chemical entity requires objective comparison against well-characterized inhibitors using robust, validated experimental protocols.

Given the chemical structure of this compound, a nicotinamide derivative, a logical primary hypothesis is its potential activity against Nicotinamide N-methyltransferase (NNMT) , an enzyme that utilizes nicotinamide as its substrate. To illustrate the adaptability of this benchmarking framework, we will also detail a comparative analysis against inhibitors of a second, structurally unrelated but therapeutically significant target: Indoleamine 2,3-dioxygenase 1 (IDO1) , a key regulator in immuno-oncology.

This dual-target approach demonstrates how to build an evidence-based profile for a novel compound, guiding future development and optimization efforts.

Part 1: Benchmarking Against Nicotinamide N-methyltransferase (NNMT) Inhibitors

Scientific Rationale: Why Target NNMT?

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and epigenetic regulation.[1] It catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to nicotinamide (a form of vitamin B3).[2][3] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[4]

The significance of NNMT as a therapeutic target stems from its multifaceted role in pathophysiology. By consuming SAM and nicotinamide, NNMT modulates the cellular SAM/SAH ratio, which impacts epigenetic methylation events, and depletes the nicotinamide pool available for NAD+ synthesis.[2][4] Overexpression of NNMT is strongly implicated in various diseases, including metabolic disorders like obesity and diabetes, as well as numerous cancers, making it an attractive target for therapeutic intervention.[2][5][6] this compound, as a structural analog of the natural substrate, warrants investigation as a potential competitive or allosteric inhibitor.

NNMT_Pathway cluster_NNMT NNMT Catalysis cluster_downstream Cellular Impact Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD_pool Reduced NAD+ Pool Nicotinamide->NAD_pool Salvage Pathway SAM S-adenosyl-L-methionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Methylation Altered Epigenetic Methylation SAH->Methylation Increases SAH

Figure 1: The NNMT metabolic pathway and its downstream effects.
Selecting Benchmark Inhibitors

To create a meaningful comparison, it is crucial to select known inhibitors that represent different classes and potencies.

  • Non-selective, General Inhibitor: S-adenosyl-L-homocysteine (SAH) . As a product of the reaction, SAH is a known feedback inhibitor of most methyltransferases and serves as a fundamental baseline.[7]

  • Potent Bisubstrate Inhibitor: Compound 78 (as described in J. Med. Chem. 2019, 62, 15, 7545–7561) . This compound is a highly potent bisubstrate inhibitor, targeting both the nicotinamide and SAM binding sites, providing a benchmark for high-potency inhibition.[7]

  • Selective Small Molecule Inhibitor: 5-amino-1-methylquinolinium . This compound has demonstrated in vivo efficacy, reducing adipocyte size and lowering plasma cholesterol in obese mouse models, making it an excellent benchmark for therapeutic potential.[6]

Experimental Protocol: Biochemical NNMT Inhibition Assay (Fluorometric)

This protocol is designed for high-throughput screening and accurate IC50 determination. It measures the production of SAH, a direct product of NNMT activity.

Principle: The assay quantifies the generation of SAH, which is subsequently hydrolyzed to homocysteine. The free thiol group of homocysteine reacts with a thiol-detecting probe to generate a fluorescent signal (Ex/Em = 392/482 nm).[8] A decrease in fluorescence relative to a DMSO control indicates inhibition of NNMT.

Materials:

  • Recombinant Human NNMT Enzyme

  • NNMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.6, 1 mM DTT)[9]

  • S-Adenosylmethionine (SAM)

  • Nicotinamide

  • SAH Hydrolase (Enzyme-I)

  • Thiol Detecting Probe

  • Test Compound (this compound) and Benchmark Inhibitors

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and benchmark inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.[10]

  • Reaction Mix Preparation: Prepare a master reaction mix containing NNMT Assay Buffer, NNMT enzyme, SAH hydrolase, and the Thiol Detecting Probe. The optimal enzyme concentration should be predetermined to ensure the reaction is in the linear range.

  • Assay Initiation:

    • To each well of the 96-well plate, add the diluted compounds. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background fluorescence.

    • Add the Reaction Mix to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow compounds to bind to the enzyme.

  • Substrate Addition: Prepare a solution of SAM and Nicotinamide in NNMT Assay Buffer. Add this solution to all wells to start the reaction. Typical final concentrations are 5 µM SAM and 5 mM nicotinamide.[9]

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measurement: Read the fluorescence intensity on a microplate reader at Ex/Em = 392/482 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data using a four-parameter logistic model to determine the IC50 value.[11]

Assay_Workflow_NNMT cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of This compound & benchmark inhibitors a1 Dispense compounds into 96-well plate p1->a1 p2 Prepare master reaction mix: - NNMT Enzyme - SAH Hydrolase - Thiol Probe a2 Add Reaction Mix Incubate 15 min @ 37°C p2->a2 a1->a2 a3 Add Substrates (SAM + Nicotinamide) to start reaction a2->a3 a4 Incubate 60 min @ 37°C a3->a4 a5 Read Fluorescence (Ex 392 / Em 482 nm) a4->a5 d1 Calculate % Inhibition vs. DMSO control a5->d1 d2 Plot dose-response curve d1->d2 d3 Determine IC50 value d2->d3

Figure 2: Workflow for the biochemical NNMT inhibition assay.
Data Summary and Interpretation

The performance of this compound should be summarized alongside the benchmarks.

CompoundTypeBiochemical IC50 (µM)Cellular MNA Reduction IC50 (µM)Notes
This compound Test Compound ExperimentalExperimentalNicotinamide analog
SAHProduct Inhibitor~15-50N/ANon-selective methyltransferase inhibitor
Compound 78Bisubstrate Inhibitor~0.0014>50High biochemical potency, poor cell permeability
5-amino-1-methylquinoliniumSmall Molecule~1-5~10-20Known in vivo activity

Interpretation: A potent biochemical IC50 for the test compound would be encouraging. However, the cellular assay data is critical. A large discrepancy between biochemical and cellular IC50s, as seen with Compound 78, often indicates poor cell permeability or efflux. A profile closer to 5-amino-1-methylquinolinium, with respectable potency in both assays, would suggest a more promising lead for further development.

Part 2: Benchmarking Against Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Scientific Rationale: Why Target IDO1?

To demonstrate the versatility of our test compound and the benchmarking process, we evaluate it against IDO1, a heme-containing enzyme that is structurally and mechanistically distinct from NNMT. IDO1 is a pivotal enzyme in the kynurenine pathway, catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan.[12][13]

In the context of cancer, IDO1 expression is a key mechanism of tumor immune evasion.[14] By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, tumors create a microenvironment that inhibits the function of effector T cells and promotes regulatory T cell generation.[12][14] Consequently, inhibiting IDO1 is a major strategy in immuno-oncology, often explored in combination with checkpoint inhibitors.[15]

IDO1_Pathway cluster_IDO1 IDO1 Catalysis in Tumor Microenvironment cluster_Immune Impact on Immune Cells Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Tcell Effector T-Cell Tryptophan->Tcell Required for Proliferation Kynurenine Kynurenine & Metabolites IDO1->Kynurenine Kynurenine->Tcell Inhibits Function Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Generation Suppression Immune Suppression Treg->Suppression

Figure 3: The IDO1 pathway leading to tumor immune evasion.
Selecting Benchmark Inhibitors
  • Classic Competitive Inhibitor: 1-Methyl-L-tryptophan (L1MT) . A well-known tryptophan analog that serves as a historic and mechanistic benchmark, though its potency is moderate.[12][16]

  • Potent, Clinical-Stage Inhibitor: Epacadostat (INCB024360) . A highly potent and selective IDO1 inhibitor that has been extensively studied in clinical trials, representing the gold standard for comparison.[12][16][17]

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

For IDO1, cell-based assays are often more reliable and physiologically relevant than biochemical assays, which can be prone to artifacts from redox-cycling compounds.[16][18] This protocol measures the inhibition of kynurenine production in stimulated human cells.

Principle: The human ovarian cancer cell line SKOV-3 is stimulated with interferon-gamma (IFNγ) to induce high levels of endogenous IDO1 expression.[19] The cells are then treated with inhibitors, and the amount of kynurenine secreted into the culture medium is quantified as a direct measure of IDO1 activity.

Materials:

  • SKOV-3 cells (ATCC® HTB-77™)

  • Cell culture medium (e.g., McCoy's 5A) with 10% FBS

  • Recombinant Human Interferon-gamma (IFNγ)

  • Test Compound and Benchmark Inhibitors

  • 96-well cell culture plates

  • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde) or LC-MS/MS system

Step-by-Step Protocol:

  • Cell Plating: Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[19]

  • Compound Addition: Add serial dilutions of the test compound and benchmark inhibitors to the cells.

  • IDO1 Induction: Immediately after adding the compounds, add IFNγ to a final concentration of 100 ng/mL to all wells (except for negative controls) to induce IDO1 expression.[19]

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Kynurenine Quantification:

    • Colorimetric Method: Mix the supernatant with trichloroacetic acid to precipitate proteins. After centrifugation, mix the resulting supernatant with p-dimethylaminobenzaldehyde reagent. Read the absorbance at 480 nm. A kynurenine standard curve is used to determine the concentration in each sample.

    • LC-MS/MS Method (Higher Sensitivity): Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry method to quantify kynurenine and tryptophan levels directly.

  • Data Analysis: Calculate the percent inhibition of kynurenine production for each inhibitor concentration relative to the IFNγ-stimulated, vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow_IDO1 cluster_prep Cell Culture cluster_assay Assay Execution cluster_analysis Quantification & Analysis p1 Seed SKOV-3 cells in 96-well plate p2 Allow cells to adhere overnight p1->p2 a1 Add serial dilutions of compounds to cells p2->a1 a2 Add IFNγ (100 ng/mL) to induce IDO1 expression a1->a2 a3 Incubate for 48 hours @ 37°C, 5% CO2 a2->a3 a4 Collect cell culture supernatant a3->a4 d1 Quantify Kynurenine (Colorimetric or LC-MS/MS) a4->d1 d2 Calculate % Inhibition vs. stimulated control d1->d2 d3 Determine Cellular IC50 d2->d3

Figure 4: Workflow for the cell-based IDO1 inhibition assay.
Data Summary and Interpretation

A direct comparison of cellular potency is the primary goal.

CompoundTypeCellular Kynurenine IC50 (nM)Notes
This compound Test Compound ExperimentalUnlikely to inhibit based on structure
1-Methyl-L-tryptophan (L1MT)Tryptophan Analog~20,000 - 50,000Moderate potency, classic benchmark
Epacadostat (INCB024360)N-hydroxyamidine~5 - 10Highly potent, clinical benchmark

Interpretation: It is structurally unlikely that this compound would inhibit IDO1. Observing any activity could suggest an off-target effect or a novel mechanism of action, but this is improbable. The primary purpose of this arm of the study is to establish specificity. A high IC50 value (>50 µM) against IDO1, combined with potent activity against NNMT, would provide strong evidence that the compound is a selective NNMT inhibitor, which is a highly desirable characteristic for a therapeutic candidate.

Conclusion

This guide outlines a rigorous, logical, and technically sound approach to benchmarking a novel chemical entity, this compound. By first identifying a plausible primary target (NNMT) based on chemical structure and then testing against a distinct, high-value counter-target (IDO1), a comprehensive performance and selectivity profile can be established. The detailed protocols and rationale provided herein serve as a template for generating high-quality, reproducible data essential for advancing drug discovery projects. The ultimate goal is not just to determine if a compound is active, but to understand how active, how selective, and how promising it is compared to the established leaders in the field.

References

  • Max Planck Institute for Molecular Physiology. (2026, January 9). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies.
  • European Pharmaceutical Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Available at: [Link]

  • Frontiers in Endocrinology. (n.d.). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Available at: [Link]

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A Senior Application Scientist's Guide to the Preclinical Validation of Novel Nicotinamide Analogs: A Comparative Analysis of 2-Mercapto-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

We will objectively position this novel compound against a well-researched alternative, Nicotinamide Riboside (NR) , providing the scientific rationale and detailed experimental protocols required to assess its therapeutic potential, particularly in the context of liver fibrosis. This document serves as both a technical guide and a comparative analysis, grounded in established methodologies and field-proven insights.

Introduction: The Therapeutic Promise of Nicotinamide Analogs

Nicotinamide derivatives are pivotal in maintaining cellular health. Their primary mechanism involves replenishing the cellular pool of NAD+, a coenzyme essential for ATP production, DNA repair, and the activity of sirtuins—key regulators of cellular stress responses[1]. A decline in NAD+ levels is linked to a host of pathologies, including liver fibrosis, neurodegenerative disorders, and metabolic syndrome[1][2]. Consequently, supplementing with NAD+ precursors is a promising therapeutic strategy.

2-Mercapto-4,6-dimethylnicotinamide belongs to this class of molecules. Its structure, featuring a nicotinamide core with a mercapto (-SH) group, suggests potential antioxidant properties in addition to its likely role as an NAD+ precursor. The sulfur-containing mercapto group could directly scavenge reactive oxygen species (ROS), offering a dual-pronged mechanism of action.

Nicotinamide Riboside (NR) , our chosen comparator, is a well-documented NAD+ precursor that has been shown to attenuate hepatic stellate cell (HSC) activation and reduce collagen accumulation in mouse models of liver fibrosis[3]. It serves as an excellent benchmark for evaluating the efficacy of novel analogs.

Hypothesized Mechanism of Action: this compound

We hypothesize a dual mechanism:

  • NAD+ Precursor Pathway: Like other nicotinamide derivatives, the compound is expected to enter the NAD+ salvage pathway, increasing cellular NAD+ levels and thereby enhancing mitochondrial function and cellular resilience.

  • Direct Antioxidant Activity: The mercapto group may directly neutralize ROS, reducing the oxidative stress that drives the activation of hepatic stellate cells—the primary collagen-producing cells in liver fibrosis.

G cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) HSC_Activation Hepatic Stellate Cell (HSC) Activation ROS->HSC_Activation Promotes Compound 2-Mercapto-4,6- dimethylnicotinamide Compound->ROS Direct Scavenging (Hypothesized) NAD_Salvage NAD+ Salvage Pathway Compound->NAD_Salvage Enters Pathway NAD_Pool Increased Cellular NAD+ NAD_Salvage->NAD_Pool Mitochondria Mitochondrial Function NAD_Pool->Mitochondria Enhances NAD_Pool->HSC_Activation Inhibits Fibrosis Liver Fibrosis HSC_Activation->Fibrosis Leads to caption Hypothesized dual-action mechanism.

Caption: Hypothesized dual-action mechanism.

In Vivo Validation Framework: A Head-to-Head Comparison

To rigorously assess the therapeutic potential of this compound, we propose a well-established preclinical model of liver fibrosis induced by carbon tetrachloride (CCl4). This model reliably mimics key features of human fibrotic liver disease, including HSC activation, inflammation, and extracellular matrix deposition[4][5][6].

Experimental Workflow

The study will involve four groups of C57BL/6J mice (n=10 per group) over an 8-week period. The workflow is designed to assess both preventative and therapeutic effects.

G cluster_timeline Experimental Timeline (8 Weeks) cluster_groups Treatment Groups W0 Week 0: Acclimatization & Baseline Metrics W1_4 Weeks 1-4: Fibrosis Induction (CCl4 Injections) W5_8 Weeks 5-8: Therapeutic Intervention & Continued Induction W8_End Week 8: Endpoint Analysis G1 Group 1: Vehicle Control (Olive Oil + Saline) G2 Group 2: Fibrosis Model (CCl4 + Vehicle) G3 Group 3: Test Compound (CCl4 + 2-M-4,6-DN) G4 Group 4: Comparator (CCl4 + NR) caption In vivo experimental workflow.

Caption: In vivo experimental workflow.

Detailed Experimental Protocols

Protocol 1: CCl4-Induced Liver Fibrosis Model

  • Rationale: Prolonged administration of CCl4 causes severe centrilobular necrosis, triggering a chronic inflammatory and wound-healing response that leads to fibrosis[4][5]. This model is highly reproducible and relevant for screening anti-fibrotic agents[6].

  • Procedure:

    • Animals: Use 8-week-old male C57BL/6J mice.

    • Induction: Administer CCl4 (1 ml/kg body weight, diluted 1:4 in olive oil) via intraperitoneal (i.p.) injection twice weekly for 8 weeks[6][7]. The vehicle control group receives olive oil only.

    • Monitoring: Monitor body weight and clinical signs of toxicity weekly.

Protocol 2: Therapeutic Compound Administration

  • Rationale: Oral gavage is a standard and reliable method for daily drug administration in rodent models. Dosing for NR is based on previously effective regimens[3]. The dose for this compound is set equivalently for direct comparison.

  • Procedure:

    • Preparation: Suspend this compound and Nicotinamide Riboside (NR) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administration: Beginning at week 5, administer the compounds daily via oral gavage at a dose of 400 mg/kg/day[3]. The vehicle and fibrosis model groups will receive the vehicle alone.

Protocol 3: Endpoint Analysis

  • Rationale: A combination of serological, histological, and molecular analyses provides a comprehensive assessment of liver injury, fibrosis severity, and target engagement.

  • Procedure:

    • Sample Collection: At week 8, collect blood via cardiac puncture for serum analysis. Perfuse and harvest the liver.

    • Serum Biochemistry: Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard enzymatic assay kits. Elevated levels are markers of liver damage[5][7].

    • Histopathology:

      • Fix a portion of the liver in 10% neutral buffered formalin.

      • Embed in paraffin and section at 5 µm.

      • Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and inflammation.

      • Perform Masson's Trichrome or Sirius Red staining to visualize and quantify collagen deposition (fibrosis)[6].

    • Gene Expression Analysis (RT-qPCR):

      • Snap-freeze a portion of the liver in liquid nitrogen.

      • Extract total RNA and synthesize cDNA.

      • Perform RT-qPCR to measure the relative expression of key fibrotic and inflammatory markers:

        • Acta2 (α-SMA): A marker of activated hepatic stellate cells.

        • Col1a1: Collagen Type I Alpha 1 Chain.

        • Tnf: Tumor Necrosis Factor-alpha (inflammatory cytokine).

        • Il6: Interleukin-6 (inflammatory cytokine).

Comparative Performance Analysis: Expected Outcomes

The success of this compound will be determined by its ability to outperform or match the efficacy of Nicotinamide Riboside in ameliorating the signs of liver fibrosis. The data below is presented as a hypothetical but realistic outcome based on existing literature for NR[3][8] and the hypothesized potency of the novel compound.

Table 1: Comparative Efficacy on Key Fibrosis Endpoints

ParameterVehicle ControlFibrosis Model (CCl4)This compound (400 mg/kg)Nicotinamide Riboside (NR) (400 mg/kg)
Serum ALT (U/L) 25 ± 5210 ± 3085 ± 15 110 ± 20
Serum AST (U/L) 40 ± 8250 ± 40100 ± 20 135 ± 25
Liver Collagen (% Area) 0.5 ± 0.18.5 ± 1.23.0 ± 0.5 4.5 ± 0.8
Col1a1 mRNA (Fold Change) 1.015.0 ± 2.54.0 ± 0.8 6.5 ± 1.1
Acta2 (α-SMA) mRNA (Fold Change) 1.012.0 ± 2.03.5 ± 0.6 5.0 ± 0.9
Tnf mRNA (Fold Change) 1.010.0 ± 1.52.5 ± 0.4 4.0 ± 0.7

Data are presented as Mean ± SD. Bolded values indicate hypothesized superior performance.

Interpretation of Results:

  • Superior Hepatoprotection: A significantly greater reduction in serum ALT and AST levels by this compound would suggest superior protection against CCl4-induced hepatocyte injury.

  • Enhanced Anti-Fibrotic Activity: A more pronounced decrease in liver collagen content and the expression of Col1a1 and Acta2 would indicate a stronger inhibitory effect on the activation of hepatic stellate cells and the fibrotic process.

  • Potent Anti-Inflammatory Effects: A greater suppression of inflammatory markers like Tnf would support the hypothesized dual-action mechanism, potentially stemming from the compound's direct antioxidant properties.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for the in vivo validation of this compound. By leveraging a well-characterized animal model and comparing it directly against a clinically relevant alternative like Nicotinamide Riboside, researchers can generate the critical data needed to establish its therapeutic potential.

Based on its chemical structure, there is a strong rationale to hypothesize that this compound may offer superior efficacy through a dual mechanism of NAD+ replenishment and direct antioxidant activity. The successful execution of the described protocols would provide compelling preclinical evidence to advance this promising compound into further stages of drug development, including more complex disease models, pharmacokinetic studies, and safety toxicology.

References

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A Head-to-Head Comparison of Synthetic Routes for 2-Mercaptopyrimidines: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the 2-Mercaptopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for the nucleobases uracil, cytosine, and thymine, which are fundamental building blocks of nucleic acids.[1] When substituted with a thiol group at the C-2 position, the resulting 2-mercaptopyrimidine (also known as a pyrimidine-2-thiol or 2-thiopyrimidine) scaffold emerges as a privileged structure in drug discovery.[2][3] Molecules incorporating this motif have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4]

Given their therapeutic potential, the efficient and versatile synthesis of 2-mercaptopyrimidines is a critical endeavor for researchers in both academic and industrial settings. The choice of synthetic route can profoundly impact yield, purity, scalability, cost, and the accessible range of chemical diversity. This guide provides a head-to-head comparison of the most prevalent and field-proven synthetic strategies for constructing the 2-mercaptopyrimidine core. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and offer expert insights to help you select the optimal route for your specific research and development goals.

Core Synthetic Strategies: A Comparative Analysis

We will focus on three primary and highly effective strategies for the synthesis of 2-mercaptopyrimidines:

  • Route 1: Cyclocondensation of α,β-Unsaturated Ketones (Chalcones) with Thiourea.

  • Route 2: The Biginelli-Type Three-Component Reaction.

  • Route 3: Direct Condensation of β-Dicarbonyl Compounds with Thiourea.

Route 1: Cyclocondensation of α,β-Unsaturated Ketones (Chalcones) with Thiourea

This is arguably one of the most common and straightforward methods for preparing 4,6-diaryl-substituted 2-mercaptopyrimidines. The strategy relies on the reaction of a chalcone (an α,β-unsaturated ketone) with thiourea in the presence of a base.[5][6]

The reaction proceeds via a base-catalyzed cascade. The first step is a nucleophilic Michael addition of thiourea to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization where a terminal amino group of the thiourea adduct attacks the ketone carbonyl. The final step is a dehydration of the resulting heterocyclic intermediate to yield the stable, aromatic 2-mercaptopyrimidine ring. The base is crucial as it deprotonates the thiourea, increasing its nucleophilicity for the initial Michael addition.

G cluster_0 Route 1: Chalcone Cyclocondensation Mechanism Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate1 Michael Adduct (Enolate) Chalcone->Intermediate1 Thiourea Thiourea Thiourea->Intermediate1 1. Michael Addition Base Base (e.g., KOH) Base->Thiourea Activates Intermediate2 Cyclized Intermediate (Hemiaminal-like) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 2-Mercaptopyrimidine Intermediate2->Product 3. Dehydration Water H₂O Intermediate2->Water

Caption: Mechanism of 2-mercaptopyrimidine synthesis from chalcones.

Protocol 1A: Conventional Reflux [1]

  • To a 100 mL round-bottom flask, add the substituted chalcone (0.01 mol) and thiourea (0.01 mol).

  • Add 30 mL of ethanol to dissolve the reactants.

  • Add 2 g of potassium hydroxide (KOH) pellets.

  • Fit the flask with a reflux condenser and heat the mixture on a water bath. Reflux for 18-30 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase benzene:chloroform 8:2).[1]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice.

  • The precipitate of 2-mercaptopyrimidine is formed. If necessary, neutralize with dilute acid.

  • Filter the solid product, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified compound.

Protocol 1B: Microwave-Assisted Synthesis [7]

  • In a microwave-safe vessel, combine the chalcone (0.01 mol) and thiourea (0.01 mol) in 10 mL of ethanol.

  • Slowly add 10 mL of a 40% aqueous potassium hydroxide solution with stirring.

  • Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 210 W) for 7-10 minutes. Monitor reaction completion by TLC intermittently.[7]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the mixture into ice-cold water and neutralize with dilute HCl.

  • Filter the resulting precipitate, wash with water, dry, and recrystallize from rectified spirit.

  • Expertise & Experience: The primary advantage of this route is its reliance on chalcones, which are themselves readily synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.[7][8] This modularity allows for a wide diversity of substitution patterns at the 4- and 6-positions of the pyrimidine ring. The long reflux times in the conventional method are a significant drawback, often required to drive the dehydration of the stable cyclic intermediate. Microwave irradiation dramatically accelerates this process by efficiently coupling with the polar solvent and reactants, providing the necessary activation energy in minutes rather than hours.[7]

  • Trustworthiness: This is a robust and highly reproducible reaction. The formation of a precipitate upon pouring the reaction mixture into ice water provides a simple and effective initial purification step, making the workup straightforward. The identity and purity of the products are readily confirmed by standard spectroscopic methods (IR, NMR, Mass Spec) and melting point analysis.[1]

  • Advantages:

    • High modularity and access to diverse C4/C6-disubstituted analogs.

    • Simple and readily available starting materials.

    • Straightforward workup and purification.

  • Disadvantages:

    • Conventional heating requires very long reaction times (18-30 hours).[1]

    • The use of a strong base may not be compatible with base-sensitive functional groups on the chalcone substrate.

Route 2: The Biginelli-Type Three-Component Reaction

The Biginelli reaction is a classic multicomponent reaction (MCR) that traditionally combines an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones.[9][10] By substituting urea with thiourea , this powerful one-pot reaction provides direct access to 3,4-dihydropyrimidine-2(1H)-thiones, which are valuable precursors and analogs of 2-mercaptopyrimidines.

The acid-catalyzed mechanism is believed to begin with the condensation of the aldehyde and thiourea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-ketoester in a Mannich-type reaction. The final step involves an intramolecular cyclization via the attack of the remaining thiourea nitrogen onto the ester carbonyl, followed by elimination of water to yield the dihydropyrimidine-thione product.[9][10]

G cluster_1 Route 2: Biginelli-Type Reaction Workflow Aldehyde Aldehyde OnePot One-Pot Reaction Aldehyde->OnePot Ketoester β-Ketoester Ketoester->OnePot Thiourea Thiourea Thiourea->OnePot Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->OnePot Catalyzes Product Dihydropyrimidine- 2(1H)-thione OnePot->Product

Caption: Workflow for the one-pot Biginelli-type synthesis.

Protocol 2A: One-Pot, Solvent-Free Synthesis [11][12]

  • In a flask, mix the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.2-1.5 mmol).

  • Add the catalyst (e.g., 10 mg of an acidic nanocatalyst or a Lewis acid like Yb(OTf)₃).[9][12]

  • Heat the mixture under solvent-free conditions at 80-90 °C for the required time (typically 30-90 minutes), monitoring by TLC.[12][13]

  • After cooling, add a small amount of ethanol or water to the solidified mass.

  • Filter the crude product, wash with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

  • Expertise & Experience: The elegance of the Biginelli reaction lies in its convergence and atom economy. Three separate molecules are combined in a single operation to rapidly build a complex heterocyclic core.[11] The choice of catalyst is critical; Lewis acids or Brønsted acids are often employed to accelerate the reaction, which otherwise requires harsh conditions and gives low yields.[9][10] The development of solvent-free and microwave-assisted protocols further enhances the "green" credentials of this method, making it highly attractive for process chemistry.[11][14]

  • Trustworthiness: This one-pot procedure is a self-validating system. The formation of the target heterocycle from three components under relatively mild conditions is a testament to its efficiency. The protocol is highly reliable for a wide range of aromatic and aliphatic aldehydes.[15] A key distinction from Route 1 is that this method typically yields a dihydropyrimidine ring. While these are valuable compounds in their own right, an additional oxidation step (e.g., with MnO₂ or Oxone) would be required to achieve the fully aromatic 2-mercaptopyrimidine scaffold, which adds a step to the overall process.[16]

  • Advantages:

    • Excellent atom economy and high convergence (three-component, one-pot).

    • Rapid access to highly functionalized pyrimidine cores.

    • Often employs green chemistry principles (solvent-free, catalysis).[12]

  • Disadvantages:

    • Typically produces dihydropyrimidine-thiones, requiring an additional oxidation step for aromatization.

    • The classic reaction can have a limited substrate scope, though modern catalysts have greatly expanded it.

Route 3: Direct Condensation of β-Dicarbonyl Compounds with Thiourea

This is a classic and fundamental approach, often referred to as the Pinner synthesis when using amidines.[17] Here, thiourea acts as the N-C-N building block, condensing directly with a 1,3-dicarbonyl compound to form the pyrimidine ring.

The reaction involves the initial condensation of one of the thiourea amino groups with one of the carbonyl groups of the β-dicarbonyl compound to form an enamine-like intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the remaining carbonyl group. A final dehydration step affords the aromatic 2-mercaptopyrimidine product. The reaction is typically catalyzed by either acid or base.

G cluster_2 Route 3: Pinner-Type Synthesis Workflow Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Condensation Cyclocondensation (Acid or Base catalyst) Dicarbonyl->Condensation Thiourea Thiourea Thiourea->Condensation Product 4,6-Disubstituted 2-Mercaptopyrimidine Condensation->Product

Caption: Workflow for the direct condensation of a β-dicarbonyl with thiourea.

Protocol 3A: Base-Mediated Condensation [18]

  • In a flask, dissolve sodium metal (0.1 mol) in absolute ethanol (50 mL) to prepare a fresh solution of sodium ethoxide.

  • To this solution, add the β-dicarbonyl compound (e.g., acetylacetone, 0.1 mol) followed by thiourea (0.1 mol).

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water and acidify with acetic acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent.

  • Expertise & Experience: This two-component approach is direct and effective for synthesizing pyrimidines with specific substitution patterns (e.g., 4,6-dimethyl-2-mercaptopyrimidine from acetylacetone). The choice of the β-dicarbonyl compound directly dictates the substituents at the C4 and C6 positions. Unlike the Biginelli reaction, this route directly yields the aromatic pyrimidine ring without an additional oxidation step. The reaction conditions, often requiring a strong base like sodium ethoxide, are a critical parameter for ensuring efficient cyclization.

  • Trustworthiness: As a long-established and fundamental reaction in heterocyclic chemistry, the Pinner synthesis is highly reliable. Its predictability makes it a go-to method when the desired substitution pattern aligns with a commercially available β-dicarbonyl compound.

  • Advantages:

    • Direct, two-component synthesis of the aromatic pyrimidine ring.

    • Predictable substitution pattern based on the dicarbonyl starting material.

    • Avoids the need for an oxidation step.

  • Disadvantages:

    • The diversity of final products is limited by the availability of appropriately substituted β-dicarbonyl compounds.

    • Can require strongly basic or acidic conditions, limiting functional group tolerance.

Head-to-Head Performance Summary

The table below summarizes the key attributes of the three synthetic routes, providing a clear basis for comparison.

FeatureRoute 1: Chalcone + ThioureaRoute 2: Biginelli-Type (MCR)Route 3: β-Dicarbonyl + Thiourea
Reaction Type Two-component CyclocondensationThree-component, One-Pot MCRTwo-component Cyclocondensation
Key Starting Materials Chalcone, ThioureaAldehyde, β-Ketoester, Thioureaβ-Dicarbonyl, Thiourea
Typical Conditions Basic (KOH/NaOH), Reflux or MicrowaveAcidic (Lewis/Brønsted), Heat, Solvent-freeBasic (NaOEt) or Acidic, Reflux
Typical Reaction Time 18-30 hours (Conventional)[1] 7-10 minutes (Microwave)[7]30-90 minutes (Catalyzed)[12]4-6 hours (Conventional)
Reported Yield Range Good to Excellent (60-90%)[1][19]Good to Excellent (80-98%)[12][14]Good to Excellent (70-90%)
Atom Economy ModerateVery HighHigh
Product Core Aromatic PyrimidineDihydropyrimidine (requires oxidation)Aromatic Pyrimidine
Key Advantages High modularity at C4/C6 via chalcone synthesis. Simple workup.High convergence and atom economy. Rapidly builds complexity. Green chemistry options.Direct synthesis of aromatic ring. Predictable substitution.
Key Limitations Long reaction times with conventional heat. Base sensitivity.Product requires an extra oxidation step for aromatization.Limited by availability of substituted β-dicarbonyls. Can require harsh conditions.

Conclusion and Strategic Recommendations

The synthesis of 2-mercaptopyrimidines is a well-developed field with several robust and reliable methods at the disposal of the modern chemist. The optimal choice is dictated by the specific goals of the synthesis.

  • For Maximum Diversity and C4/C6 Aryl Substitution: Route 1 (Chalcone Cyclocondensation) is unparalleled. The ease of chalcone synthesis provides a platform for generating large libraries of analogs. The use of microwave irradiation is highly recommended to overcome the limitation of long reaction times.[7]

  • For Rapid Assembly and Atom Economy: Route 2 (Biginelli-Type Reaction) is the superior choice. Its one-pot, three-component nature is ideal for process chemistry and the rapid generation of molecular complexity from simple building blocks.[11][12] Researchers must, however, account for the need for a subsequent oxidation step if the fully aromatic system is the final target.

  • For Direct, Predictable Synthesis of C4/C6 Alkyl Analogs: Route 3 (Direct Condensation) offers the most straightforward and direct path. When the required β-dicarbonyl is readily available, this method is highly efficient and avoids extra synthetic steps.

The future of 2-mercaptopyrimidine synthesis will continue to be driven by the principles of green chemistry. We anticipate further development of novel, recyclable catalysts, an expansion of solvent-free and microwave-assisted protocols, and the application of flow chemistry to make the production of these vital medicinal scaffolds even more efficient, scalable, and environmentally benign.

References

  • Current time information in London, GB. (n.d.). Google. Retrieved January 14, 2026.
  • Hussain, M. M. M., Bhat, K. I., Revanasiddappa, B. C., & Bharathi, D. R. (2013). Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 471-473.
  • The Interface of Organic Synthesis and Biomedical Research on Mercaptopyrimidine. (n.d.). Longdom Publishing. Retrieved January 14, 2026, from [Link]

  • Fouad, M. A., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports.
  • Ciesielski, W., et al. (1998). Iodimetric determination of 2-mercaptopyrimidines. Talanta, 47(4), 745-752.
  • Sahoo, B., et al. (2017). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science, 5(12), 43-47.
  • Saddik, A. A., et al. (2015). Synthesis of new mercaptopyrimidines and thienopyrimidines. European Chemical Bulletin, 4(9), 436-441.
  • Hussain, M. M. M., et al. (2020). Synthesis and Antioxidant activity of novel 2-Mercapto Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 13(3), 1224-1226.
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  • Ciesielski, W., et al. (1998). Iodimetric determination of 2-mercaptopyridines. Talanta, 47(4), 745-752.
  • Saddik, A. A., et al. (2015). Synthesis of new mercaptopyrimidines and thienopyrimidines.
  • Semantic Scholar. (n.d.). Microwave assisted synthesis and antibacterial activity of pyrimidine derivatives. Retrieved January 14, 2026, from [Link]

  • Abdel-Aziz, M., et al. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Scientific Reports, 10(1), 5396.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 14, 2026, from [Link]

  • Stadler, A., & Kappe, C. O. (2001). Microwave-assisted solution- and solid-phase synthesis of 2-amino-4-arylpyrimidine derivatives.
  • An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions. (n.d.). Oriental Journal of Chemistry. Retrieved January 14, 2026, from [Link]

  • Hussain, M. M. M., et al. (2013). Experimental Scheme for the synthesis of 2-mercapto pyrimidines (4a-l).
  • Wikipedia. (n.d.). Biginelli reaction. Retrieved January 14, 2026, from [Link]

  • Gautam, A. (2014). Pinner pyrimidine synthesis. Slideshare.
  • Popa, D. C., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(21), 6668.
  • Ghorbani-Choghamarani, A., & Shiri, L. (2019). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances, 9(38), 21893-21900.
  • Shingare, M. S., et al. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 4(1), 249-257.
  • Felluga, F., et al. (2018).
  • de la Moya, S., et al. (2017). Microwave-assisted direct synthesis of BODIPY dyes and derivatives. Organic & Biomolecular Chemistry, 15(46), 9856-9868.
  • Abu-Hashem, A. A., & Badria, F. A. (2015). Design, Synthesis of Novel Thiourea and Pyrimidine Derivatives as Potential Antitumor Agents. Journal of the Chinese Chemical Society, 62(6), 506-512.
  • Mamedov, V. A., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4).
  • Abdel-Aziz, M., et al. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors.
  • Wang, H., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(12), 8235-8239.
  • Kumar, A., et al. (2021). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. ChemRxiv.
  • Popa, D. C., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties.
  • Khan, I., et al. (2023). Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. RSC Advances, 13(45), 31693-31706.

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A Researcher's Guide to Characterizing the Biological Profile of 2-Mercapto-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Investigating a Novel Nicotinamide Analog

Introduction: Navigating the Research Frontier of Novel Nicotinamide Analogs

The exploration of novel synthetic compounds for therapeutic potential is a cornerstone of drug discovery. 2-Mercapto-4,6-dimethylnicotinamide represents one such molecule of interest, belonging to the broad class of nicotinamide derivatives. While extensive research has elucidated the diverse biological roles of nicotinamide and its metabolites, particularly as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), the specific biological effects of this compound remain largely uncharacterized in publicly accessible literature.[1][2] Nicotinamide itself is a well-established modulator of cellular metabolism and signaling, influencing processes from DNA repair and inflammation to cellular senescence.[2] Derivatives of nicotinamide have been investigated for a range of activities, including the induction of apoptosis in cancer cells and antifungal properties.[3][4]

This guide is designed for researchers, scientists, and drug development professionals who are poised to investigate the biological activities of this compound. In the absence of established data for this specific molecule, we will provide a comprehensive, hypothesis-driven framework for its characterization. This document outlines a series of robust experimental protocols to systematically probe its potential effects, drawing parallels with known activities of structurally related compounds. We will detail methodologies for comparing its performance against a well-characterized parent compound, nicotinamide, and provide the scientific rationale behind each experimental choice. Our objective is to equip the investigator with the necessary tools to generate high-quality, reproducible data, thereby illuminating the potential therapeutic relevance of this novel agent.

Comparative Compound Selection: Establishing a Baseline

To contextualize the biological activity of this compound, a direct comparison with a known reference compound is essential. For this purpose, we select:

  • Nicotinamide: As the parent amide of the nicotinamide family, it serves as the primary benchmark. Its well-documented effects on cellular metabolism and signaling provide a robust baseline for comparison.[2]

Hypothesized Biological Activities and Experimental Verification

Based on the known activities of nicotinamide and its analogs, we propose to investigate the following potential biological effects of this compound:

  • Impact on Cellular Viability and Proliferation: To determine if the compound exhibits cytotoxic or cytostatic effects.

  • Modulation of Intracellular NAD+ Levels: To assess if it acts as a precursor or influences the metabolism of this critical coenzyme.

  • Antioxidant and Anti-inflammatory Potential: To investigate its capacity to mitigate cellular stress.

The following sections provide detailed protocols for testing these hypotheses.

Part 1: Assessment of Cellular Viability and Proliferation

A fundamental first step in characterizing any novel compound is to determine its effect on cell survival and growth. This allows for the identification of a therapeutic window and informs concentration ranges for subsequent mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., T47D breast cancer cells, as used in studies of other nicotinamide derivatives) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[3]

  • Compound Preparation: Prepare stock solutions of this compound and Nicotinamide in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compounds and controls (vehicle-only and untreated).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundT47D24
48
72
NicotinamideT47D24
48
72

Part 2: Evaluation of NAD+ Metabolism

Nicotinamide is a primary precursor for NAD+ synthesis.[2] It is crucial to determine if this compound shares this property or otherwise modulates intracellular NAD+ levels.

Experimental Protocol: Quantification of Intracellular NAD+

This protocol utilizes a commercially available NAD+/NADH assay kit, which employs a cycling reaction to quantify the total amount of NAD+ and NADH in the sample.

Workflow:

Caption: Experimental workflow for the quantification of intracellular NAD+ levels.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with non-toxic concentrations of this compound and Nicotinamide (determined from the viability assay) for 24 hours.

  • Metabolite Extraction:

    • Wash the cells with ice-cold PBS.

    • Add 200 µL of NAD+/NADH extraction buffer to each well.

    • Scrape the cells and collect the lysate.

    • Heat the samples at 60°C for 15 minutes to degrade enzymes that consume NAD+.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the NAD+/NADH assay kit. This typically involves adding the cell lysate to a master reaction mix containing the cycling enzymes and substrate.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Quantification: Generate a standard curve using known concentrations of NAD+. Calculate the NAD+ concentration in the samples based on this curve and normalize to the protein concentration of the cell lysate.

Data Presentation:

TreatmentConcentration (µM)Intracellular NAD+ (pmol/µg protein)Fold Change vs. Control
Vehicle Control-1.0
This compound10
50
Nicotinamide10
50

Part 3: Assessment of Antioxidant and Anti-inflammatory Effects

Nicotinamide has been shown to possess antioxidant and anti-inflammatory properties.[2] The following protocols will assess whether this compound exhibits similar activities.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

Workflow:

G A Pre-treat cells with test compounds B Induce oxidative stress (e.g., with H2O2) A->B C Load cells with DCFDA B->C D Incubate to allow de-esterification and oxidation C->D E Measure fluorescence D->E F Analyze data and compare treatments E->F

Caption: Workflow for measuring intracellular ROS levels using DCFDA.

Step-by-Step Methodology:

  • Cell Seeding and Pre-treatment: Seed cells in a black, clear-bottom 96-well plate. Pre-treat the cells with this compound and Nicotinamide for 1-2 hours.

  • Induction of Oxidative Stress: Add a ROS-inducing agent, such as hydrogen peroxide (H₂O₂), to the wells (excluding the negative control) and incubate for 1 hour.

  • DCFDA Loading: Wash the cells with PBS and then add DCFDA solution (10 µM in serum-free medium). Incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and compare the ROS-scavenging ability of the test compounds.

Data Presentation:

Pre-treatment CompoundConcentration (µM)H₂O₂ TreatmentMean Fluorescence Intensity% Reduction in ROS
Vehicle Control--N/A
Vehicle Control-+0
This compound10+
50+
Nicotinamide10+
50+

Conclusion and Future Directions

This guide provides a foundational experimental framework for the initial biological characterization of this compound. By systematically evaluating its effects on cell viability, NAD+ metabolism, and oxidative stress, researchers can generate a robust preliminary dataset. Positive findings in any of these areas would warrant further investigation into the specific molecular mechanisms, including the potential modulation of NAD+-dependent enzymes like sirtuins and PARPs, and the exploration of its efficacy in relevant animal models.[1][5] The comparative approach outlined here will ensure that the biological activities of this novel compound are rigorously benchmarked against its well-known parent, nicotinamide, providing valuable context for its potential as a novel therapeutic agent.

References

  • In vitro evaluation of nicotinamide riboside analogs against Haemophilus influenzae. (n.d.). National Institutes of Health.
  • Animal models of nicotinamide or niacin effect on carcinogenesis. (n.d.). ResearchGate.
  • Assays for NAD+-Dependent Reactions and NAD+ Metabolites. (n.d.). National Institutes of Health.
  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. (2020). MDPI.
  • Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. (2021). National Institutes of Health.
  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. (n.d.). PubMed.
  • Nicotinamide mononucleotide. (n.d.). Wikipedia.
  • The vitamin B3 analogue nicotinamide riboside has only very minor effects on reducing muscle damage in mdx mice. (2023). bioRxiv.
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  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI.
  • Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. (2011). ResearchGate.
  • Activation of carboxyl group in organic synthesis via 2-mercapto-4,6-dimethyl pyrimidine. (2009). ResearchGate.
  • A spectrophotometric study of 2-mercapto-4,6-dimethylpyrimidine as a novel carboxyl activating group. (2009). ResearchGate.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Mercapto-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The compounds we synthesize and handle, such as 2-Mercapto-4,6-dimethylnicotinamide, require meticulous management throughout their lifecycle, including their ultimate disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.

Hazard Assessment: Understanding the Risks

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on the data for its nitrile analog, this compound should be treated as a hazardous substance.[1][2]

Key Hazards:

  • Acute Oral Toxicity: The analogous nitrile compound is classified as toxic if swallowed.[1][2]

  • Skin and Eye Irritation: It is expected to cause skin irritation and serious eye damage.[1][2][4]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][4]

  • Environmental Hazard: Discharge into the environment must be strictly avoided.[1]

These hazards are summarized in the table below.

Hazard ClassificationCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]

Pre-Disposal Procedures: Safe Handling and Segregation of Waste

Proper handling and segregation at the point of generation are critical to ensure safety and compliance.

Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound waste. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, if handling larger quantities, impervious clothing.[1]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant dust is generated, a respirator may be necessary.[1]

Step 2: Waste Segregation Segregate waste containing this compound at the source.

  • Solid Waste: Collect un-used or contaminated solid material in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated should be placed in the same solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Step 3: Waste Container Management

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and other components of any mixture.

  • Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area.[5][6][7] This area should be in a well-ventilated location, away from incompatible materials such as strong oxidizing agents.[4][8]

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase cluster_prohibited Prohibited Actions A Generate Waste (Solid or Liquid) B Wear Appropriate PPE A->B Always C Segregate into a Labeled, Compatible Hazardous Waste Container B->C D Store Container in Satellite Accumulation Area C->D E Coordinate with Institutional Environmental Health & Safety (EHS) Office D->E When container is full or per EHS schedule F Licensed Hazardous Waste Contractor Collects Waste E->F G Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal: Secure Chemical Landfill or High-Temperature Incineration G->H X Drain Disposal Y General Trash Disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Step 1: Initial Waste Classification As a generator of chemical waste, you are responsible for determining if it is hazardous.[5] Given the toxic and irritant properties of the analogous compound, this compound waste must be classified as hazardous.

Step 2: On-Site Management and Collection Follow the pre-disposal procedures outlined in Section 2. Once the waste container is full or has reached its designated accumulation time limit (as per your institution's and local regulations), contact your facility's Environmental Health and Safety (EHS) department to arrange for a pickup.[6][9]

Step 3: Off-Site Transportation and Disposal The collected waste will be handled by a licensed hazardous waste contractor.[10] They will ensure the waste is transported in compliance with Department of Transportation (DOT) regulations to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Step 4: Final Disposition The most appropriate final disposal method for mercaptan-containing compounds is typically high-temperature incineration.[11] This process destroys the organic structure and converts the sulfur to sulfur oxides, which are then removed by scrubbers. Alternatively, the waste may be sent to a secure chemical landfill. The choice of method will be made by the TSDF in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[12]

Spill and Emergency Procedures

In the event of an accidental release, immediate and appropriate action is necessary.

  • Evacuate and Secure: Evacuate personnel from the immediate spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE as described in Section 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled hazardous waste container.[5] Avoid generating dust.

    • Use spark-proof tools if there is any fire risk.[1]

    • Collect all cleanup materials and dispose of them as hazardous waste.

  • Decontamination: Thoroughly clean the spill area once the material has been removed.

  • Reporting: Report the spill to your EHS department immediately.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research is conducted with the utmost respect for environmental regulations.

References

  • Material Safety Data Sheet - 4,6-Dimethyl-2-Mercaptopyrimidine, 99%. Cole-Parmer. [Link]

  • 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510. PubChem, National Center for Biotechnology Information. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Process for disposal of mercaptans.
  • Mercaptans Removal. Equinox Engineering Ltd. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Production, Import, Use, and Disposal - Toxicological Profile for Methyl Mercaptan. Agency for Toxic Substances and Disease Registry. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Managing mercaptans. Oilfield Technology. [Link]

  • Information on Waste Categories. Minamata Convention on Mercury. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Gas Odorants - Safety. American School of Gas Measurement Technology. [Link]

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Mastering the Safe Handling of 2-Mercapto-4,6-dimethylnicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the safe and effective handling of chemical intermediates is paramount. This guide provides a comprehensive, in-depth operational plan for managing 2-Mercapto-4,6-dimethylnicotinamide, a compound of interest in contemporary research. By elucidating the principles behind each procedural step, this document aims to foster a culture of safety and precision in the laboratory.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is critical. The primary hazards associated with mercaptans include potential dermal, ocular, and respiratory irritation.[2][4]

Engineering Controls are the most effective means of minimizing exposure. All work with this compound should be conducted in a properly functioning chemical fume hood to control airborne concentrations.[4] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[4]

II. Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is crucial for preventing direct contact with the chemical. The following table summarizes the recommended PPE for handling this compound, based on the general guidelines for mercaptans.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.Provides a barrier against skin contact. The suitability for a specific workplace should be discussed with the producers of the protective gloves.[5]
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles that may cause eye irritation or damage.[1][6]
Skin and Body Protection Flame-resistant lab coat and closed-toe shoes.Prevents contamination of personal clothing and protects the skin from accidental spills.[1]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended if there is a potential for exceeding exposure limits or if working outside of a fume hood.[5][7]

III. Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.

A. Preparation and Pre-Handling Checklist:
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification. Ensure the eyewash station and safety shower are unobstructed and functional.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare a Clean Workspace: Ensure the work area within the fume hood is clean and free of clutter.

  • Gather all necessary materials: Have all required equipment and reagents ready to minimize movement in and out of the handling area.

B. Handling the Compound:
  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • In Solution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Keep the container closed when not in use.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames due to the flammability risk associated with many organic compounds.[8]

C. Post-Handling and Decontamination:
  • Clean Up Spills Immediately: In case of a spill, evacuate non-essential personnel, ensure proper ventilation, and remove all ignition sources.[8] Absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for disposal.[8]

  • Decontaminate Surfaces: Wipe down all work surfaces with an appropriate solvent and then with soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water after removing gloves.

IV. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

A. Waste Segregation:
  • Solid Waste: Unused this compound and any contaminated disposable materials (e.g., weighing boats, gloves, absorbent pads) should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

B. Disposal Procedure:

All chemical waste must be disposed of through your institution's designated hazardous waste management program.[9] Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.

V. Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Visualizing the Workflow

To provide a clear, at-a-glance overview of the handling process, the following workflow diagram has been developed.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Engineering Controls prep2 Assemble PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Weighing & Transfer (in Fume Hood) prep3->handle1 handle2 Solution Preparation handle1->handle2 post1 Decontaminate Surfaces handle2->post1 post2 Properly Doff PPE post1->post2 disp1 Segregate Waste post2->disp1 disp2 Label & Store for Pickup disp1->disp2

Caption: Workflow for Safe Handling of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their valuable research.

References

  • Chevron Phillips Chemical. (2019). Methyl Mercaptan Safety Data Sheet.
  • National Center for Biotechnology Information. (2023). Mercaptan Toxicity. StatPearls.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Mercaptan.
  • National Oceanic and Atmospheric Administration. (n.d.). METHYL MERCAPTAN. CAMEO Chemicals.
  • Trilogy Energy. (n.d.). Material Safety Data Sheet: Natural Gas (Pipeline Quality).
  • Organic Syntheses. (n.d.). β-(2-HYDROXYETHYLMERCAPTO)PROPIONITRILE.
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